Brillant Orange
Description
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Structure
3D Structure
Properties
CAS No. |
25188-23-2 |
|---|---|
Molecular Formula |
C33H24N6O9S2 |
Molecular Weight |
712.7 g/mol |
IUPAC Name |
4-hydroxy-7-[(5-hydroxy-6-phenyldiazenyl-7-sulfonaphthalen-2-yl)carbamoylamino]-3-phenyldiazenylnaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C33H24N6O9S2/c40-31-25-13-11-23(15-19(25)17-27(49(43,44)45)29(31)38-36-21-7-3-1-4-8-21)34-33(42)35-24-12-14-26-20(16-24)18-28(50(46,47)48)30(32(26)41)39-37-22-9-5-2-6-10-22/h1-18,40-41H,(H2,34,35,42)(H,43,44,45)(H,46,47,48) |
InChI Key |
XKNUVBQTZXGYHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Brilliant Orange dye chemical structure and properties
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and analysis of the azo dye Brilliant Orange H (also known as Acid Orange 17).
Chemical Structure and Properties
Brilliant Orange H is a synthetic azo dye with the chemical formula C₁₈H₁₅N₂NaO₄S.[1][2] Its structure features a substituted azobenzene (B91143) backbone, which is characteristic of azo dyes and is responsible for its color. The presence of a sulfonic acid group confers water solubility.
Table 1: Chemical Identifiers of Brilliant Orange H
| Identifier | Value |
| CAS Number | 52749-23-2[1][2] |
| IUPAC Name | sodium;5-[(2,3-dimethylphenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonate[1] |
| Molecular Formula | C₁₈H₁₅N₂NaO₄S[1][2] |
| SMILES | CC1=CC(=CC(=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)C.[Na+][1] |
| InChI Key | LZGQLYPCTLDNCI-UHFFFAOYSA-M[1] |
Table 2: Physicochemical Properties of Brilliant Orange H
| Property | Value | Source |
| Molecular Weight | 378.4 g/mol | [1][2] |
| Appearance | Orange powder | [3] |
| Melting Point | >250°C (for a similar azo dye, Brilliant Yellow) | [3] |
| Boiling Point | Not available | |
| Solubility | Soluble in water | [3] |
| Purity | Typically ~95% | [1] |
Synthesis of Brilliant Orange H
The synthesis of Brilliant Orange H is achieved through a two-step process involving diazotization followed by azo coupling.[1]
Caption: Figure 1: Synthesis Workflow for Brilliant Orange H.
Experimental Protocol: Synthesis of Brilliant Orange H
This protocol is adapted from the synthesis of a structurally similar azo dye, Orange II.[1]
Materials:
-
2,4-Dimethylaniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
6-Hydroxynaphthalene-2-sulfonic acid
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled water
Part A: Diazotization of 2,4-Dimethylaniline
-
Dissolve 2,4-Dimethylaniline in a solution of concentrated hydrochloric acid and water at 0-5°C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite to the amine solution while maintaining the temperature between 0 and 5°C with constant stirring.
-
The reaction mixture is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.
Part B: Azo Coupling
-
In a separate beaker, dissolve 6-Hydroxynaphthalene-2-sulfonic acid in a cold aqueous solution of sodium hydroxide.
-
Slowly add the cold diazonium salt solution from Part A to the alkaline solution of the coupling component with vigorous stirring. The temperature should be maintained below 10°C.
-
A colored precipitate of Brilliant Orange H will form.
-
Continue stirring for 1-2 hours to ensure the completion of the coupling reaction.
-
The dye is then isolated by filtration, washed with a small amount of cold water, and dried.
Spectroscopic and Photochemical Properties
The color of Brilliant Orange H arises from the extended π-electron system of the molecule, which absorbs light in the visible region.
Table 3: Spectroscopic Properties of Brilliant Orange H
| Property | Description |
| UV-Visible Spectroscopy (λmax) | The wavelength of maximum absorbance (λmax) in the visible spectrum is a key characteristic. For azo dyes, this is typically in the 400-500 nm range. The exact λmax for Brilliant Orange H would be determined experimentally. |
| Molar Absorptivity (ε) | A measure of how strongly the dye absorbs light at a specific wavelength. It can be determined using the Beer-Lambert law. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Used to identify key functional groups, such as the N=N azo linkage, O-H, S=O, and C-N bonds.[1] |
Experimental Protocol: UV-Visible Spectroscopy
-
Preparation of Stock Solution: Accurately weigh a small amount of Brilliant Orange H and dissolve it in a suitable solvent (e.g., distilled water) in a volumetric flask to prepare a stock solution of known concentration.
-
Preparation of Dilutions: Prepare a series of dilutions from the stock solution.
-
Spectral Measurement: Record the UV-Vis absorption spectrum for each dilution over a wavelength range of 200-800 nm using a spectrophotometer.
-
Determination of λmax: Identify the wavelength of maximum absorbance from the spectra.
-
Calculation of Molar Absorptivity: Plot a calibration curve of absorbance versus concentration at λmax. The molar absorptivity (ε) can be calculated from the slope of the linear fit according to the Beer-Lambert law (A = εbc), where A is absorbance, b is the path length of the cuvette, and c is the concentration.
Degradation of Brilliant Orange H
The degradation of azo dyes like Brilliant Orange H is an important area of research, particularly for environmental remediation. A common method for degradation is through advanced oxidation processes, such as UV/H₂O₂.
Caption: Figure 2: General Degradation Pathway of Brilliant Orange H.
Experimental Protocol: UV/H₂O₂ Degradation
-
Preparation of Solutions: Prepare a stock solution of Brilliant Orange H of a known concentration and a separate stock solution of hydrogen peroxide (H₂O₂).[1]
-
Experimental Setup: Use a photoreactor equipped with a UV lamp. The reaction vessel should be made of a material transparent to UV light (e.g., quartz).[1]
-
Reaction Mixture: In the reaction vessel, add a specific volume of the Brilliant Orange H stock solution and dilute with deionized water to the desired initial concentration. Add the desired concentration of H₂O₂.[1]
-
Photodegradation: Irradiate the solution with the UV lamp under constant stirring.
-
Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture and measure the absorbance at the λmax of the dye using a UV-Vis spectrophotometer to monitor the decolorization.
-
Analysis of Byproducts: The degradation byproducts can be identified using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
Toxicological Profile
Toxicological data for Procion Brilliant Orange H-EXL, a reactive azo dye, indicates a low acute toxicity profile via oral and dermal routes. It is classified as a slight skin irritant, a moderate eye irritant, and a skin sensitizer. A 28-day repeated-dose oral toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 150 mg/kg/day. The dye itself was not found to be mutagenic or clastogenic in in-vitro assays.[1]
Disclaimer
The experimental protocols provided are based on general procedures for similar compounds and may require optimization for specific laboratory conditions and research objectives. While specific quantitative data for some properties of Brilliant Orange H is not extensively available in public literature, this guide provides a framework based on existing knowledge of structurally related azo dyes.[1]
References
A Technical Guide to the Spectral Properties and Applications of Acridine Orange: A Brilliant Orange Emitting Fluorescent Probe
Executive Summary:
The term "Brilliant Orange" does not correspond to a specific, well-characterized fluorescent probe in the scientific literature. It is often used to describe a color or is associated with non-fluorescent azo dyes such as Brilliant Orange H. To address the core need for information on a brightly fluorescing orange probe, this guide provides a comprehensive technical overview of Acridine (B1665455) Orange. Acridine Orange is a versatile, cell-permeable, nucleic acid-selective fluorescent dye. Its metachromatic properties, which lead to brilliant orange-red fluorescence under specific conditions, make it an invaluable tool for differentiating nucleic acids and investigating cellular processes like apoptosis, autophagy, and cell cycle progression. This document details its spectral properties, provides experimental protocols, and illustrates key workflows and principles.
Core Principles of Acridine Orange Fluorescence
Acridine Orange (AO) is a cationic dye that can freely pass through the membranes of living cells. Its fluorescence emission is highly dependent on its binding target and concentration, a property known as metachromasy.
-
Binding to Double-Stranded DNA (dsDNA): When AO intercalates into the double helix of DNA, it remains in a monomeric state. In this form, it is excited by blue light and emits a bright green fluorescence.[1][2]
-
Binding to Single-Stranded Nucleic Acids (ssDNA or RNA): AO interacts with single-stranded DNA or RNA primarily through electrostatic forces. This leads to the aggregation of AO molecules. These aggregates, when excited, exhibit a significant red-shift in their emission, resulting in a brilliant orange-red fluorescence.[1][2][3]
-
Accumulation in Acidic Organelles: As a weak base, Acridine Orange accumulates in acidic compartments within the cell, such as lysosomes and autophagosomes.[1][4][5] The high concentration and low pH in these organelles also lead to aggregation and bright orange-red fluorescence.[6]
This differential staining allows for the simultaneous visualization and quantification of various cellular components and states.
Quantitative Spectral Properties
The spectral characteristics of Acridine Orange are fundamental for designing and executing fluorescence-based experiments. The key quantitative data are summarized below.
| Parameter | Value (Bound to dsDNA) | Value (Bound to ssDNA/RNA) | Value (In Acidic Organelles) | Source(s) |
| Excitation Maximum (λex) | 502 nm | 460 nm | 475 nm | [1][6][7] |
| Emission Maximum (λem) | 525 nm (Green) | 650 nm (Orange-Red) | 590 nm (Orange-Red) | [1][6][7] |
| Molar Extinction Coefficient (ε) | 27,000 cm⁻¹M⁻¹ at 430.8 nm | Not well-defined due to aggregation | Not applicable | [7][8] |
| Quantum Yield (Φ) | Increases with P/D ratio* | Dependent on aggregation state | Not specified | [8][9] |
*P/D ratio refers to the nucleotide to dye ratio. The quantum yield of Acridine Orange in basic ethanol (B145695) has been reported as 0.2.[8]
Key Applications and Experimental Protocols
Acridine Orange is a powerful tool for a variety of cellular analyses. Below are detailed protocols for some of its primary applications.
Apoptosis Detection
The combination of Acridine Orange with a membrane-impermeant dye like Ethidium Bromide (EB) allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: Viable cells exclude EB and show a green nucleus. Early apoptotic cells have condensed chromatin, visible as bright green or yellow-orange fragments. Late apoptotic cells have lost membrane integrity and stain orange-red due to EB entry. Necrotic cells have a uniformly orange-red nucleus.[10][11]
Experimental Protocol (Fluorescence Microscopy):
-
Cell Preparation: Culture adherent or suspension cells to the desired confluence. Induce apoptosis using the chosen experimental treatment.
-
Staining Solution: Prepare a dual staining solution of Acridine Orange (100 µg/mL) and Ethidium Bromide (100 µg/mL) in Phosphate-Buffered Saline (PBS).
-
Staining: Resuspend harvested cells in 25 µL of the AO/EB staining solution. For adherent cells, add the staining solution directly to the culture vessel.
-
Incubation: Incubate the cells for 5-15 minutes at room temperature, protected from light.[10]
-
Visualization: Place 10 µL of the stained cell suspension on a microscope slide, cover with a coverslip, and immediately observe under a fluorescence microscope using a blue filter.
-
Quantification: Count at least 200 cells and categorize them based on their fluorescence and morphology to determine the percentage of each population.[10]
Autophagy Detection
Acridine Orange staining can be used to visualize and quantify the formation of Acidic Vesicular Organelles (AVOs), such as autolysosomes, which is a hallmark of autophagy.[12]
Principle: AO accumulates in these acidic compartments, where it forms aggregates that fluoresce bright orange-red. The intensity of the red fluorescence is proportional to the degree of acidity and the volume of the acidic compartment.[13]
Experimental Protocol (Flow Cytometry):
-
Cell Preparation: Harvest approximately 1 x 10⁶ cells and prepare a single-cell suspension.
-
Staining: Add Acridine Orange to the cell suspension at a final concentration of 1 µg/mL.
-
Incubation: Incubate the cells for 15 minutes at 37°C.[13]
-
Washing: Wash the cells with PBS to remove excess stain.
-
Analysis: Analyze the cells using a flow cytometer with 488 nm excitation. Collect green fluorescence at ~530 nm and red fluorescence at >600 nm. An increase in the red fluorescence intensity indicates an increase in AVOs and autophagy.[5]
Cell Cycle Analysis
Acridine Orange can differentially stain DNA and RNA, allowing for the discrimination of quiescent (G0) cells from cycling cells (G1, S, G2/M) based on their RNA content.
Principle: After permeabilization and acid denaturation of DNA, AO intercalates into dsDNA (green fluorescence, proportional to DNA content) and stacks on ssDNA and RNA (red fluorescence, proportional to RNA content). Quiescent G0 cells have lower RNA content than cycling G1 cells.
Experimental Protocol (Flow Cytometry):
-
Cell Preparation: Prepare a single-cell suspension of 10⁵ - 10⁶ cells in 100 µL of media.
-
Permeabilization: Add 0.5 mL of a cold Triton X-100/sucrose/citrate buffer to the cells and incubate for 1 minute.[14]
-
Staining: Add 0.5 mL of the Acridine Orange staining solution (e.g., 20 µg/mL in a citrate-phosphate buffer).[14]
-
Analysis: Immediately run the sample on a flow cytometer with 488 nm excitation. Plot the red fluorescence (RNA content) versus the green fluorescence (DNA content) to distinguish different cell cycle phases.
Mandatory Visualizations
Diagram 1: Principle of Differential Staining with Acridine Orange
Caption: Differential fluorescence of Acridine Orange based on cellular targets.
Diagram 2: Experimental Workflow for AO/EB Apoptosis Assay
Caption: Workflow for apoptosis detection using Acridine Orange and Ethidium Bromide.
References
- 1. Acridine orange - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Unique spectral signatures of the nucleic acid dye acridine orange can distinguish cell death by apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acridine Orange Staining Solution (ab270791) | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Acridine Orange | AAT Bioquest [aatbio.com]
- 8. omlc.org [omlc.org]
- 9. Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Methods for Studying Autophagy Within the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Acridine Orange for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
Brilliant Orange quantum yield and extinction coefficient
An In-depth Technical Guide to the Photophysical Properties of Fluorescent Dyes: A Focus on "Brilliant Orange"
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Core Photophysical Concepts
The brightness of a fluorophore is determined by two key parameters: the molar extinction coefficient (ε) and the quantum yield (Φ).
-
Molar Extinction Coefficient (ε): This value represents the measure of how strongly a chemical species absorbs light at a given wavelength. It is a direct measure of the probability of an electronic transition. A higher extinction coefficient leads to a greater absorption of photons and, consequently, a potentially brighter fluorescent signal. It is measured in units of M⁻¹cm⁻¹.
-
Quantum Yield (Φ): The quantum yield is the ratio of the number of photons emitted to the number of photons absorbed. This value, which ranges from 0 to 1, represents the efficiency of the fluorescence process. A quantum yield of 1 indicates that a photon is emitted for every photon absorbed.
The overall brightness of a fluorophore is proportional to the product of its molar extinction coefficient and its quantum yield.
Quantitative Data for Representative Orange Dyes
Due to the absence of published data for Brilliant Orange H, the following table summarizes the quantum yield and extinction coefficient for other commonly used orange fluorescent dyes to serve as a reference.
| Dye Name | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Conditions |
| Acridine Orange | 27,000 at 430.8 nm[1] | 0.2[1] | Basic ethanol |
| Brilliant Orange H | Data not available | Data not available |
Experimental Protocols for Determining Quantum Yield and Extinction Coefficient
Determination of Molar Extinction Coefficient
The molar extinction coefficient is determined by measuring the absorbance of a solution of known concentration using a UV-Vis spectrophotometer. The relationship between absorbance, concentration, and path length is described by the Beer-Lambert law:
A = εcl
Where:
-
A is the absorbance (unitless)
-
ε is the molar extinction coefficient (M⁻¹cm⁻¹)
-
c is the molar concentration of the substance (M)
-
l is the path length of the cuvette (typically 1 cm)
Experimental Workflow:
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield is typically determined using a relative method, by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Experimental Workflow:
Equation for Quantum Yield Calculation:
Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
sample and std refer to the sample and the standard, respectively
Signaling Pathways and Applications
While specific signaling pathways involving Brilliant Orange H are not documented, as an azo dye, it finds applications in various research and industrial settings. Azo dyes are widely used as stains in microscopy and as coloring agents in textiles and food products[2]. The reactivity of "Brilliant Orange H" as a reactive dye suggests its potential for covalent labeling of biomolecules, which could be utilized in various bio-conjugation applications.
The general workflow for a cell-based fluorescence imaging experiment, a common application for fluorescent dyes, is outlined below.
Conclusion
This guide provides the fundamental principles and experimental methodologies for the characterization of the quantum yield and extinction coefficient of fluorescent dyes. While specific data for Brilliant Orange H remains elusive, the provided protocols and illustrative data for other orange dyes offer a solid foundation for researchers to characterize this and other novel fluorophores. Accurate determination of these core photophysical parameters is essential for the effective application of fluorescent molecules in research, diagnostics, and drug development.
References
synthesis pathway for Brilliant Orange compound
An in-depth technical guide to the synthesis of Brilliant Orange H (Acid Orange 17), a significant azo dye, is presented for researchers, scientists, and professionals in drug development. This document outlines the core synthesis pathway, provides detailed experimental protocols adapted from analogous, well-documented procedures, and presents quantitative data in a structured format.
Synthesis Pathway Overview
The synthesis of Brilliant Orange H is a classic example of azo dye formation, involving a two-stage reaction sequence.[1][2] The process begins with the diazotization of an aromatic primary amine, followed by an azo coupling reaction with an electron-rich coupling agent.[1]
-
Diazotization : The synthesis starts with the conversion of the primary aromatic amine, 2,4-Dimethylbenzenamine, into a diazonium salt. This reaction is conducted in the presence of nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[1][3] The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the highly reactive diazonium salt.[1][3]
-
Azo Coupling : The unstable diazonium salt is then immediately reacted with the coupling component, 6-Hydroxynaphthalene-2-sulfonic acid.[1][3] In this electrophilic aromatic substitution reaction, the diazonium salt acts as the electrophile, attacking the electron-rich naphthalene (B1677914) ring system to form the stable azo compound, Brilliant Orange H.[1]
Data Presentation
The key components and their physicochemical properties involved in the synthesis of Brilliant Orange H are summarized below.
Table 1: Reactant Specifications
| Compound Name | Role | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|---|
| 2,4-Dimethylbenzenamine | Diazo Component | 2,4-Dimethylaniline | C₈H₁₁N | 121.18 |
| 6-Hydroxynaphthalene-2-sulfonic acid | Coupling Component | 6-Hydroxy-2-naphthalenesulfonic acid | C₁₀H₈O₄S | 224.23 |
| Sodium Nitrite | Diazotizing Agent | Sodium Nitrite | NaNO₂ | 69.00 |
| Hydrochloric Acid | Acid Catalyst | Hydrochloric Acid | HCl | 36.46 |
Table 2: Product Specifications
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|
| Brilliant Orange H | sodium;5-[(2,4-dimethylphenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonate | 52749-23-2 | C₁₈H₁₅N₂NaO₄S | 378.40[3] |
Experimental Protocols
Due to the limited availability of specific experimental data for Brilliant Orange H, the following protocols are adapted from the well-documented synthesis of Orange II, a structurally similar azo dye.[1][3] These procedures provide a robust framework for the synthesis.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Aromatic amines and their derivatives can be toxic; handle them with care in a well-ventilated fume hood.
-
Sodium nitrite is a strong oxidizing agent and is toxic if ingested.
-
Concentrated acids and bases are corrosive. Handle with extreme caution.
Part A: Diazotization of 2,4-Dimethylbenzenamine
-
In a 125-mL Erlenmeyer flask, prepare a solution of 2,4-Dimethylbenzenamine. For a molar equivalent based on the Orange II synthesis (e.g., ~2.4g), adjust the mass according to its molecular weight.
-
In a separate 250-mL beaker, prepare an acidic ice solution by combining approximately 10-12 ice chunks with 2.5 mL of concentrated HCl.[3]
-
Dissolve 1.0 g of sodium nitrite in a minimal amount of cold water.[3]
-
Slowly add the sodium nitrite solution to the chilled 2,4-Dimethylbenzenamine solution with constant stirring, while maintaining the temperature between 0-5 °C using an ice bath.
-
Slowly and carefully add this amine/nitrite mixture to the acidic ice solution with continuous stirring. A precipitate of the diazonium salt should form. This resulting suspension is used immediately in the next step.[3]
Part B: Azo Coupling to Synthesize Brilliant Orange H
-
In a 400-mL beaker, dissolve a molar equivalent of 6-Hydroxynaphthalene-2-sulfonic acid (~1.8g adjusted for molecular weight) in 10 mL of a cold 10% sodium hydroxide (B78521) (NaOH) solution with stirring.[3]
-
While stirring continuously, slowly pour the cold diazonium salt suspension from Part A into the alkaline solution of the coupling agent.[3]
-
A colored precipitate of Brilliant Orange H should form immediately. Continue stirring the mixture in the ice bath for 15-30 minutes to ensure the coupling reaction is complete.[3]
Part C: Isolation and Purification (Salting Out)
-
Gently heat the reaction mixture on a hot plate until the solid dye dissolves.[3]
-
Add approximately 5 g of sodium chloride (NaCl) to the hot solution and continue heating and stirring until the salt dissolves. This process, known as "salting out," decreases the solubility of the organic dye in the aqueous solution.[3]
-
Allow the solution to cool slowly to room temperature, then chill it further in an ice bath to maximize the precipitation of the dye.[3]
-
Collect the solid Brilliant Orange H crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold, saturated NaCl solution to remove impurities.
-
Allow the product to air dry. For higher purity, the crude dye can be recrystallized from a minimal amount of hot water.
Mandatory Visualization
The overall synthesis pathway is depicted in the following diagram.
Caption: Reaction pathway for the synthesis of Brilliant Orange H.
References
An In-depth Technical Guide to the Solubility of Brilliant Orange
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Brilliant Orange, also known as Acid Orange 17. A thorough understanding of a compound's solubility is fundamental for its application in research, diagnostics, and potential therapeutic development. This document collates available solubility data, presents detailed experimental protocols for its quantitative determination, and offers visual workflows to guide laboratory procedures.
Core Data Presentation: Solubility of Brilliant Orange
| Solvent | CAS Number | Chemical Formula | Qualitative Solubility | Source(s) |
| Water | 7732-18-5 | H₂O | Soluble | [1][2] |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | C₂H₆OS | Slightly Soluble | [3] |
| Methanol | 67-56-1 | CH₃OH | Slightly Soluble | [3] |
| Aqueous Acid | N/A | N/A | Slightly Soluble (with sonication) | [3] |
| Ethanol | 64-17-5 | C₂H₅OH | Data not available | |
| Acetone | 67-64-1 | C₃H₆O | Data not available |
The sulfonic acid group in the Brilliant Orange molecule imparts its solubility in polar solvents like water.[4] Azo dyes containing sulfonate groups are typically water-soluble, whereas those lacking such groups tend to be more soluble in organic solvents.[5][6]
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for Brilliant Orange, standardized experimental methods are required. The following protocols for the gravimetric and UV-Vis spectrophotometry methods are detailed below.
Gravimetric Method
This method directly measures the mass of the dissolved solute in a saturated solution.[7][8][9]
Objective: To determine the saturation solubility of Brilliant Orange in a specific solvent at a given temperature.
Materials:
-
Brilliant Orange powder
-
Solvent of choice (e.g., water, DMSO, ethanol)
-
Analytical balance
-
Conical flasks with stoppers
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters, vacuum filtration)
-
Pre-weighed evaporation dish or watch glass
-
Drying oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of Brilliant Orange powder to a known volume of the solvent in a conical flask.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.[7]
-
-
Separation of Undissolved Solute:
-
Allow the solution to stand at the controlled temperature to let the excess solid settle.
-
Carefully filter the supernatant to remove all undissolved particles. A syringe filter with a pore size of 0.45 µm or less is suitable.
-
-
Mass Determination:
-
Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed evaporation dish.[8]
-
Evaporate the solvent in a drying oven at a temperature that will not degrade the Brilliant Orange.
-
Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it.
-
Repeat the drying and weighing process until a constant mass is achieved.[8]
-
-
Calculation:
-
Subtract the initial mass of the empty dish from the final mass to determine the mass of the dissolved Brilliant Orange.
-
Calculate the solubility in g/L or mg/mL by dividing the mass of the dissolved solid by the volume of the filtrate used.
-
UV-Vis Spectrophotometry Method
This method utilizes the light-absorbing properties of Brilliant Orange to determine its concentration in a saturated solution based on the Beer-Lambert law.[10][11][12]
Objective: To determine the saturation solubility of Brilliant Orange in a specific solvent at a given temperature using its absorbance characteristics.
Materials:
-
Brilliant Orange powder
-
Solvent of choice
-
UV-Vis spectrophotometer
-
Quartz or glass cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus
Procedure:
-
Determination of Maximum Absorbance (λmax):
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of Brilliant Orange with known concentrations by serial dilution of a stock solution.[11]
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve. The R² value should be close to 1 (≥0.995) for a valid calibration.[10]
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution of Brilliant Orange as described in the gravimetric method (steps 1.1-1.3).
-
Filter the saturated solution to remove undissolved solids.
-
Dilute a known volume of the clear filtrate with the solvent to an extent that its absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.
-
Multiply this concentration by the dilution factor to obtain the concentration of the original saturated solution. This value represents the solubility of Brilliant Orange.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the experimental determination of solubility.
Caption: Workflow for Gravimetric Solubility Determination.
Caption: Workflow for UV-Vis Spectrophotometry Solubility Determination.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. chemimpex.com [chemimpex.com]
- 3. BRILLIANT ORANGE H price,buy BRILLIANT ORANGE H - chemicalbook [chemicalbook.com]
- 4. Brilliant Orange H | 52749-23-2 | Benchchem [benchchem.com]
- 5. Azo dye - Wikipedia [en.wikipedia.org]
- 6. Technical Aspects of Azo Colorants, Danish Environmental Protection Agency [www2.mst.dk]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmajournal.net [pharmajournal.net]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. benchchem.com [benchchem.com]
- 11. science.valenciacollege.edu [science.valenciacollege.edu]
- 12. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]
- 13. youtube.com [youtube.com]
The Photophysical Profile of Brilliant Orange H (Acid Orange 17): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical characteristics of the synthetic azo dye, Brilliant Orange H, also identified as Acid Orange 17. This document details its chemical structure, spectral properties, and key applications, with a focus on its use in cellular imaging. Methodologies for the characterization of its photophysical parameters are also presented to guide researchers in their applications.
Core Properties of Brilliant Orange H
Brilliant Orange H is a monoazo dye with the chemical identifier CAS 52749-23-2. Its molecular structure and fundamental properties are summarized below.
| Property | Value | Reference(s) |
| Chemical Name | sodium 5-((2,4-dimethylphenyl)azo)-6-hydroxynaphthalene-2-sulfonate | [1] |
| Synonyms | Acid Orange 17, Brilliant Orange H | [1][2] |
| CAS Number | 52749-23-2 | [1][2][3] |
| Molecular Formula | C₁₈H₁₅N₂NaO₄S | [1][2] |
| Molecular Weight | 378.38 g/mol | [1][2] |
Spectroscopic and Photophysical Data
| Parameter | Value | Reference(s) |
| Excitation Maximum (λex) | ~550 nm | |
| Emission Maximum (λem) | ~575 nm | |
| Molar Extinction Coefficient (ε) | Data not available | |
| Fluorescence Quantum Yield (Φf) | Data not available | |
| Fluorescence Lifetime (τ) | Data not available |
Experimental Protocols
Detailed methodologies for the characterization of the key photophysical parameters of Brilliant Orange H are provided below. These protocols are based on established techniques for fluorescent dyes.
Determination of Molar Extinction Coefficient
The molar extinction coefficient, a measure of how strongly a chemical species absorbs light at a given wavelength, can be determined using UV-Visible spectrophotometry and the Beer-Lambert law.
Materials:
-
Brilliant Orange H (Acid Orange 17)
-
High-purity solvent (e.g., distilled water, ethanol, or phosphate-buffered saline)
-
UV-Visible spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Cuvettes
Procedure:
-
Prepare a stock solution: Accurately weigh a small amount of Brilliant Orange H and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.
-
Prepare serial dilutions: From the stock solution, prepare a series of dilutions with decreasing concentrations.
-
Measure absorbance: Record the UV-Vis absorption spectrum for each dilution, including a solvent blank, over a relevant wavelength range (e.g., 300-700 nm).
-
Identify λmax: Determine the wavelength of maximum absorbance (λmax) from the spectra.
-
Construct a calibration curve: Plot the absorbance at λmax against the concentration of each dilution.
-
Calculate ε: The molar extinction coefficient (ε) is determined from the slope of the linear regression of the calibration curve, according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φf), representing the efficiency of the fluorescence process, can be determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Materials:
-
Brilliant Orange H solution of known absorbance at the excitation wavelength
-
A suitable fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.95)
-
Spectrofluorometer
-
UV-Visible spectrophotometer
-
Cuvettes
Procedure:
-
Prepare solutions: Prepare a solution of Brilliant Orange H and a solution of the fluorescence standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Record absorption spectra: Measure the absorbance of both solutions at the chosen excitation wavelength.
-
Record emission spectra: Excite both the sample and standard solutions at the same wavelength and record their respective fluorescence emission spectra over the entire emission range.
-
Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
Calculate Quantum Yield: The quantum yield of the sample (Φf_sample) is calculated using the following formula: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Determination of Fluorescence Lifetime
The fluorescence lifetime (τ), the average time a molecule spends in the excited state before returning to the ground state, is typically measured using Time-Correlated Single Photon Counting (TCSPC).
Materials:
-
Brilliant Orange H solution
-
TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode) and a sensitive detector.
Procedure:
-
Sample preparation: Prepare a dilute solution of Brilliant Orange H in a suitable solvent.
-
Instrument setup: Excite the sample with the pulsed light source at a wavelength near its absorption maximum.
-
Data acquisition: Collect the fluorescence decay data by measuring the time difference between the excitation pulse and the detection of the first emitted photon. Repeat this process to build a histogram of photon arrival times.
-
Data analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).
Application in Cellular Imaging: Mitochondrial Membrane Potential Assay
Brilliant Orange H is utilized as a fluorescent probe to assess mitochondrial membrane potential (ΔΨm), a key indicator of cell health and apoptosis. In healthy cells with a high ΔΨm, the cationic dye accumulates in the mitochondria, leading to a bright orange fluorescence. In apoptotic or unhealthy cells, the ΔΨm collapses, preventing the dye from accumulating in the mitochondria, resulting in a decrease in orange fluorescence.
Below is a generalized workflow for a mitochondrial membrane potential assay using a dye like Brilliant Orange H.
Caption: A generalized workflow for assessing mitochondrial membrane potential using Brilliant Orange H.
Degradation Pathway
The degradation of azo dyes like Brilliant Orange H often involves the cleavage of the characteristic azo bond (-N=N-), which is the chromophore responsible for its color. This cleavage can be induced by various methods, including advanced oxidation processes (AOPs) such as UV/H₂O₂ treatment. The degradation typically proceeds through the formation of aromatic intermediates, which are further broken down into smaller, less complex molecules.
Caption: A simplified diagram illustrating the conceptual degradation pathway of Brilliant Orange H.
References
An In-depth Technical Guide to Brilliant Orange
For the Attention Of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis protocols, and relevant data for compounds commonly identified as "Brilliant Orange." The term "Brilliant Orange" can refer to distinct chemical entities, primarily the azo dye Brilliant Orange H (Acid Orange 17) and the perinone pigment Brilliant Orange GR (Pigment Orange 43). This document will address both compounds to ensure clarity and comprehensive coverage for the scientific community.
Compound Identification and Physicochemical Properties
The name "Brilliant Orange" is most frequently associated with two separate compounds, each with distinct chemical structures and properties. The key identifying information for each is summarized below.
Brilliant Orange H (Acid Orange 17)
Brilliant Orange H is a synthetic monoazo dye. Its water solubility is enhanced by the presence of a sulfonic acid group, making it suitable for aqueous applications.
Brilliant Orange GR (Pigment Orange 43)
Brilliant Orange GR, also known as Vat Orange 7, is a perinone-based pigment. Unlike azo dyes, its structure is based on a condensed polycyclic aromatic system. It is known for its high lightfastness and thermal stability, making it suitable for use in plastics and durable coatings.[1]
Summary of Quantitative Data
The following table summarizes the core quantitative data for both Brilliant Orange H and Brilliant Orange GR.
| Property | Brilliant Orange H | Brilliant Orange GR / Pigment Orange 43 |
| Synonyms | Acid Orange 17 | C.I. 71105, C.I. Pigment Orange 43, Vat Orange 7 |
| CAS Number | 52749-23-2[2] | 4424-06-0[3] |
| Molecular Formula | C₁₈H₁₅N₂NaO₄S[2] | C₂₆H₁₂N₄O₂[3] |
| Molecular Weight | 378.4 g/mol [2] | 412.4 g/mol [3] |
Experimental Protocols: Synthesis
Detailed methodologies for the synthesis of both Brilliant Orange H and Brilliant Orange GR are outlined below. These protocols are based on established chemical principles for their respective compound classes.
Synthesis of Brilliant Orange H (Azo Dye)
The synthesis of Brilliant Orange H is achieved through a classic two-step process involving diazotization of an aromatic amine followed by an azo coupling reaction with a coupling agent.[2] The following protocol is adapted from general methods for azo dye synthesis.
Materials:
-
2,4-Dimethylbenzenamine
-
Sodium Nitrite (B80452) (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
6-Hydroxynaphthalene-2-sulfonic acid
-
Sodium Hydroxide (B78521) (NaOH)
-
Ice
-
Distilled Water
Procedure:
-
Diazotization:
-
Dissolve a molar equivalent of 2,4-dimethylbenzenamine in a solution of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath. This low temperature is critical to prevent the decomposition of the diazonium salt.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the amine solution while maintaining the low temperature and stirring continuously. The formation of the diazonium salt is indicated by a change in the solution.
-
-
Azo Coupling:
-
In a separate vessel, dissolve a molar equivalent of 6-hydroxynaphthalene-2-sulfonic acid in an aqueous sodium hydroxide solution.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution from the first step to the alkaline solution of the coupling agent with vigorous stirring.
-
Maintain the temperature below 5°C throughout the addition. A colored precipitate of Brilliant Orange H will form.
-
-
Isolation and Purification:
-
After the reaction is complete, the solid product can be collected by vacuum filtration.
-
Wash the product with cold water to remove any unreacted starting materials and salts.
-
The product can be further purified by recrystallization from an appropriate solvent.
-
Synthesis of Brilliant Orange GR (Pigment Orange 43)
The synthesis of Pigment Orange 43 involves the condensation of 1,4,5,8-naphthalenetetracarboxylic acid with o-phenylenediamine (B120857).[4] A patented method also describes its preparation from a wet filter cake of "vat brilliant orange GR".[5]
Materials:
-
1,4,5,8-Naphthalenetetracarboxylic acid
-
o-Phenylenediamine
-
Glacial Acetic Acid
Procedure:
-
Condensation Reaction:
-
A mixture of 1,4,5,8-naphthalenetetracarboxylic acid and o-phenylenediamine is heated in a glacial acetic acid medium at approximately 120°C.[4]
-
This reaction produces a mixture of cis and trans isomers.
-
-
Isomer Separation and Pigment Preparation:
-
The isomers are separated based on their differential solubility in a potassium hydroxide-ethanol solution.
-
The mixture is heated to 70°C for one hour, causing the trans isomer (Pigment Orange 43) to precipitate.[4]
-
The precipitated crude pigment is collected by filtration and then undergoes hydrolysis and further pigmentation treatment to yield the final product.[4]
-
Workflow and Pathway Visualizations
The following diagrams illustrate the key processes described in this guide.
Synthesis Workflow for Brilliant Orange H
Caption: General synthesis workflow for the azo dye Brilliant Orange H.
Synthesis Workflow for Pigment Orange 43
Caption: Synthesis and processing workflow for Pigment Orange 43.
References
- 1. News - PIGMENT ORANGE 43 - Introduction and Application [precisechem.com]
- 2. Brilliant Orange H | 52749-23-2 | Benchchem [benchchem.com]
- 3. C.I. Pigment Orange 43 | C26H12N4O2 | CID 78141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. zeyachem.net [zeyachem.net]
- 5. CN103740134A - Preparation method of pigment orange - Google Patents [patents.google.com]
An In-depth Technical Guide to Pacific Orange Fluorophore
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the fluorescent dye, Pacific Orange. Initially sought as "Brilliant Orange," extensive research indicates that Pacific Orange is a more accurately documented and commercially available fluorophore fitting the general description. This document details its discovery and development, core technical specifications, experimental protocols for its application, and visualizations of key processes. Pacific Orange is a bright, orange-fluorescent dye primarily utilized in flow cytometry.[1][2][3] It is optimally excited by the 405 nm violet laser, making it a valuable tool in multicolor fluorescence analysis.[1][2][3]
Discovery and Development
The "Pacific" line of fluorescent dyes, which includes Pacific Blue, Pacific Green, and Pacific Orange, are characterized by their shared absorption maximum between 400 and 410 nm, allowing for simultaneous excitation with a single laser source.[4] This family of dyes was developed to expand the palette of fluorophores available for the violet laser, enabling more complex multicolor experiments in flow cytometry. While the specific details of the discovery and development of Pacific Orange are not extensively publicized, it is part of a broader effort in the early 2000s to create new fluorescent probes to complement existing dyes like fluorescein (B123965) and rhodamine, and to provide alternatives to quantum dots for multicolor analysis.[5] Pacific Orange, like its counterparts, is an organic dye.[1]
Core Technical Data
Quantitative data for Pacific Orange is crucial for experimental design and data interpretation. The following table summarizes its key spectral and physical properties.
| Property | Value | Source(s) |
| Excitation Maximum | 400 nm | [1] |
| Emission Maximum | 551 nm | [1] |
| Exciting Laser | 405 nm Violet Laser | [1][2][3] |
| Quantum Yield | Not Publicly Available | [6] |
| Extinction Coefficient (ε) | Not Publicly Available | [7] |
| Chemical Structure | Proprietary | |
| Molecular Weight | Proprietary |
Experimental Protocols
Detailed methodologies are essential for the successful application of Pacific Orange in a laboratory setting. The following are protocols for antibody conjugation and cell surface staining for flow cytometry.
Protocol 1: Antibody Conjugation with Pacific Orange NHS Ester
This protocol outlines the procedure for covalently labeling primary antibodies with Pacific Orange N-hydroxysuccinimidyl (NHS) ester. NHS esters are amine-reactive and will form stable amide bonds with lysine (B10760008) residues on the antibody.
Materials:
-
Purified antibody (1-2 mg/mL in PBS, free of amine-containing buffers like Tris or glycine, and stabilizers like BSA)
-
Pacific Orange NHS Ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 100 mM sodium bicarbonate, pH 8.25
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
If necessary, purify the antibody to remove any amine-containing substances. This can be achieved through dialysis against PBS or by using an antibody purification kit.
-
Adjust the antibody concentration to 1-2 mg/mL in PBS.
-
Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.25.
-
-
Dye Preparation:
-
Allow the vial of Pacific Orange NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Calculate the required volume of the dye solution. A molar dye-to-antibody ratio of 10:1 to 20:1 is a good starting point for optimization.
-
Slowly add the calculated amount of dye solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature in the dark.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding 1/10th volume of 1 M Tris-HCl and incubate for 15-30 minutes at room temperature.
-
Separate the conjugated antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS. Collect the first colored fraction, which contains the labeled antibody.
-
Alternatively, purify the conjugate by dialysis against PBS at 4°C with several buffer changes.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) and the protein concentration by measuring the absorbance at 280 nm and the absorbance maximum of Pacific Orange.
-
Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA and a preservative like sodium azide, and store at -20°C or -80°C.
-
Protocol 2: Cell Surface Staining for Flow Cytometry
This protocol describes the staining of cell surface antigens on suspended cells using a Pacific Orange-conjugated antibody for analysis by flow cytometry.
Materials:
-
Cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)
-
Pacific Orange-conjugated primary antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
(Optional) Fc receptor blocking solution
-
(Optional) Viability dye
-
FACS tubes (5 mL polystyrene round-bottom tubes)
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them once with cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in cold staining buffer and adjust the cell concentration to 1 x 10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each FACS tube.
-
-
Fc Receptor Blocking (Optional but Recommended):
-
To prevent non-specific binding of antibodies to Fc receptors, add an Fc blocking reagent to the cell suspension and incubate for 10-15 minutes at 4°C.
-
-
Antibody Staining:
-
Add the predetermined optimal amount of Pacific Orange-conjugated primary antibody to the cells.
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Decant the supernatant.
-
Repeat the wash step.
-
-
Resuspension and Analysis:
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
(Optional) Add a viability dye just before analysis to exclude dead cells.
-
Analyze the samples on a flow cytometer equipped with a 405 nm violet laser.
-
Visualizations
The following diagrams, generated using Graphviz, illustrate key experimental workflows and principles related to the use of Pacific Orange.
Caption: Workflow for conjugating Pacific Orange NHS ester to a primary antibody.
Caption: Experimental workflow for cell surface staining with a Pacific Orange conjugate.
Caption: Principle of direct immunofluorescence using a Pacific Orange conjugated antibody.
References
- 1. Pacific Orange Dye | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Pacific Orange Dyes - DocCheck [doccheck.com]
- 3. Pacific Orange Dye | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Pacific Blue (dye) - Wikipedia [en.wikipedia.org]
- 5. How Dyes Evolved: The History of the Modern Flow Cytometry Dye [bdbiosciences.com]
- 6. The new violet laser dye, Krome Orange, allows an optimal polychromatic immunophenotyping based on CD45-KO gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extinction Coefficient [Pacific Orange] | AAT Bioquest [aatbio.com]
Navigating the Hues of Safety: A Technical Guide to Brilliant Orange Dyes
For Researchers, Scientists, and Drug Development Professionals
The term "Brilliant Orange" is applied to a variety of synthetic azo dyes, each with distinct chemical identities, properties, and associated safety profiles. This technical guide provides a comprehensive overview of the available safety data and handling protocols for several commercially available dyes marketed under this name. Due to the multiplicity of substances, it is imperative for laboratory personnel to identify the specific dye in use, primarily by its CAS number, to ensure the application of appropriate safety measures.
This document will focus on the safety data for "Brilliant Orange 3R" (Reactive Orange 16) and "Procion MX Dye 020 Brilliant Orange," for which detailed Safety Data Sheets (SDS) are accessible. It will also touch upon "Brilliant Orange H," another distinct chemical entity.
Section 1: Identification and Physicochemical Properties
A clear identification of the specific "Brilliant Orange" dye is the first critical step in risk assessment. The following table summarizes the key identifiers and physical/chemical properties for different variants.
| Property | Brilliant Orange 3R (Reactive Orange 16) | Procion MX Dye 020 Brilliant Orange | Brilliant Orange H |
| CAS Number | 12225-83-1[1] | Not Available[2] | 52749-23-2[3][4] |
| Synonyms | Remazol Brilliant Orange 3R[5] | - | Acid Orange 17[3] |
| Molecular Formula | C20H17N3Na2O11S3[5] | Not Available | C18H15N2NaO4S[3][4] |
| Molecular Weight | 617.54 g/mol [5] | Not Available | 378.38 g/mol [4][6] |
| Physical State | Powder[2] | Solid[4] | Powder[2] |
| Appearance | Ranges from Yellow to Dark Brown[2] | Red to Dark Red[4] | Ranges from Yellow to Dark Brown[2] |
| Solubility in Water | Soluble | > 100 g/L (at 25°C)[2] | Soluble[4] |
| Melting Point | Not Available | >300°C[4] | Not Available |
| Density | Not Available | 600 – 800 kg/m ³[2] | Not Available |
| pH Value | Not Available | 4.5 – 6.5[2] | Not Available |
Section 2: Toxicological Profile
The toxicological data is crucial for understanding the potential health hazards associated with these dyes. The primary concern with azo dyes is their potential to metabolize into aromatic amines, which may be more toxic than the parent compound[3].
| Toxicological Endpoint | Brilliant Orange 3R (Reactive Orange 16) | Procion MX Dye 020 Brilliant Orange | Brilliant Orange H |
| Acute Oral Toxicity (Rat LD50) | Not Available | > 5000 mg/kg[2] | Low acute toxicity profile via oral routes is indicated for a related compound.[3] |
| Acute Dermal Toxicity (Rabbit LD50) | Not Available | No data available[2] | Low acute toxicity profile via dermal routes is indicated for a related compound.[3] |
| Acute Inhalation Toxicity (Rat LC50) | Not Available | No data available[2] | Not Available |
| Skin Corrosion/Irritation | Skin Irritant (Category 2)[1] | Not an irritant[2] | Slight skin irritant.[3] |
| Serious Eye Damage/Irritation | Eye Irritant (Category 2)[1] | Slightly irritant[2] | Moderate eye irritant.[3] |
| Respiratory or Skin Sensitization | Skin Sensitizer (Category 1)[1]. May cause respiratory irritation[1]. Cases of respiratory sensitization have been observed with reactive dyes[7]. | May cause sensitization by inhalation[2]. | Skin sensitizer.[3] |
| Germ Cell Mutagenicity | Not Classified | No mutagenic effects reported[2] | Not found to be mutagenic or clastogenic in in-vitro assays for the parent dye.[3] |
| Carcinogenicity | Not Classified | Not Available | Not Available |
| Reproductive Toxicity | Not Classified | Not Available | Not Available |
Section 3: Hazard Identification and Classification
Regulatory classifications provide a standardized way of communicating the hazards of chemical substances.
| GHS Classification | Brilliant Orange 3R (Reactive Orange 16) | Procion MX Dye 020 Brilliant Orange |
| Pictograms | GHS07 (Exclamation Mark) | Not classified as hazardous under transport regulations[2]. The product does not require a hazard warning label in accordance with EC Directives[2]. |
| Signal Word | Warning[1] | None |
| Hazard Statements | H315: Causes skin irritation[1]. H317: May cause an allergic skin reaction[1]. H319: Causes serious eye irritation[1]. H335: May cause respiratory irritation[1]. | None |
| Precautionary Statements | P261: Avoid breathing dust[1]. P280: Wear protective gloves/eye protection[1]. P333+P313: If skin irritation or rash occurs: Get medical advice/attention[1]. | Not Applicable |
Section 4: Experimental Protocols for Safe Handling and Emergency Procedures
Adherence to strict safety protocols is essential when working with any chemical, including Brilliant Orange dyes. The following sections outline general best practices and specific emergency procedures derived from available SDS.
Personal Protective Equipment (PPE) and Engineering Controls
A proactive approach to safety begins with appropriate protective measures.
Caption: Recommended PPE and Engineering Controls for Handling Brilliant Orange Dyes.
Methodology for PPE Selection and Use:
-
Eye Protection: Always wear safety glasses with side-shields. In cases of potential splashing, chemical goggles are recommended[2].
-
Hand Protection: Wear suitable chemical protection gloves tested according to EN 374. The breakthrough time of the glove material should be considered, especially for prolonged contact[1].
-
Body Protection: A standard laboratory coat should be worn. For dyes with strong coloring properties, closed work clothes are advised to prevent staining[2].
-
Respiratory Protection: If handling procedures generate dust or aerosols, an approved dust or mist respirator should be used[2]. Individuals with pre-existing asthmatic or breathing problems should not handle these dyes[2].
-
Engineering Controls: Work in a well-ventilated area. Use local exhaust ventilation to control airborne dust. General room ventilation is also essential[2]. Avoid actions that create dust.
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
Caption: First Aid Decision Pathway for Exposure to Brilliant Orange Dyes.
Experimental Protocol for First Aid Response:
-
General Advice: In all cases of doubt, or when symptoms persist, seek medical advice. Take off contaminated clothing immediately[1].
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention[2].
-
Skin Contact: Remove affected clothing. Wash the exposed skin area thoroughly with mild soap and plenty of water[1][2]. For "Brilliant Orange 3R," if skin irritation or a rash occurs, consult a physician[1].
-
Eye Contact: Immediately flush eyes with copious amounts of clean, fresh water for at least 10-15 minutes, ensuring to rinse under the eyelids[1][7]. Remove contact lenses if present and easy to do so. If eye irritation persists, consult an ophthalmologist[1][7].
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center if the person feels unwell[1][8].
Spill and Disposal Procedures
Proper containment and disposal are necessary to mitigate environmental contamination and further exposure.
Caption: Logical Workflow for Spill Containment and Cleanup.
Methodology for Spill Response and Disposal:
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment as outlined in Section 4.1. Avoid contact with skin, eyes, and clothing. Do not breathe dust[1].
-
Environmental Precautions: Prevent the product from entering drains, surface water, or ground water[1][7].
-
Containment and Cleaning Up:
-
Disposal: Dispose of the waste material in a safe manner in accordance with local, state, and federal regulations. Ensure containers are completely empty before discarding[2].
Section 5: Storage and Stability
Correct storage is vital for maintaining the dye's integrity and preventing hazardous reactions.
| Parameter | Storage Condition |
| General Storage | Keep container tightly closed in a dry, well-ventilated place[8][9]. Keep away from heat and direct sunlight[2][8]. Store in properly labeled containers[7]. |
| Incompatible Materials | Strong reducing agents, strong oxidizing agents[2]. |
| Hazardous Decomposition | On exposure to high temperatures, may decompose and release toxic vapors[2]. |
| Hazardous Reactions | Stable under normal conditions[2]. |
Conclusion
While "Brilliant Orange" dyes are valuable reagents in various scientific applications, they are not without hazards. A thorough understanding of the specific dye in use, obtained from its Safety Data Sheet and CAS number, is fundamental to safe laboratory practice. The data and protocols presented in this guide, derived from available safety information, underscore the importance of engineering controls, appropriate personal protective equipment, and established procedures for handling, storage, and emergency response. By adhering to these guidelines, researchers can minimize risks and ensure a safe working environment.
References
- 1. carlroth.com [carlroth.com]
- 2. moore-college-files.s3.amazonaws.com [moore-college-files.s3.amazonaws.com]
- 3. Brilliant Orange H | 52749-23-2 | Benchchem [benchchem.com]
- 4. BRILLIANT ORANGE H | 52749-23-2 [chemicalbook.com]
- 5. Reactive Orange 16 - Remazol Brilliant Orange 3R [sigmaaldrich.com]
- 6. Brilliant Orange H | C18H15N2NaO4S | CID 135888871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. kaeltetechnik-shop.at [kaeltetechnik-shop.at]
- 9. caswellplating.com [caswellplating.com]
The Theoretical Core of Brilliant Orange Fluorescence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the theoretical and practical aspects of the fluorescence of Brilliant Orange, a synthetic azo dye. Due to the limited availability of specific photophysical data for Brilliant Orange H (Acid Orange 17), this guide will utilize the structurally analogous and well-documented azo dye, Orange II (Acid Orange 7), as a reference for its theoretical and experimental characterization. This document provides a foundational understanding of its fluorescence, detailed experimental protocols for its characterization, and visual representations of key processes.
Theoretical Basis of Fluorescence in Azo Dyes
The fluorescence of Brilliant Orange, as a typical azo dye, originates from its molecular structure, which is characterized by an extended π-conjugated system. This system is formed by the aromatic rings linked by the azo group (–N=N–).
1.1. The Role of π-Conjugation
The presence of alternating single and double bonds in the aromatic rings and the azo group leads to the delocalization of π-electrons across the molecule. This delocalization results in a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) compared to non-conjugated systems. Consequently, the molecule can absorb light in the visible region of the electromagnetic spectrum, leading to its characteristic orange color.
Upon absorption of a photon of appropriate energy, an electron is promoted from the ground electronic state (S₀) to an excited singlet state (S₁ or S₂). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes like internal conversion and vibrational relaxation. From this state, it can return to the ground state by emitting a photon, a process known as fluorescence.
1.2. Jablonski Diagram
The electronic and vibrational transitions involved in fluorescence are classically illustrated by a Jablonski diagram.
Caption: A Jablonski diagram illustrating the electronic transitions involved in fluorescence and phosphorescence.
1.3. Factors Influencing Fluorescence
The fluorescence quantum yield of azo dyes is often low. This is primarily due to efficient non-radiative decay pathways that compete with fluorescence. One of the most significant quenching mechanisms is the trans-cis photoisomerization around the azo bond. Upon excitation, the molecule can twist into a non-planar conformation, which facilitates its return to the ground state without emitting a photon.
The rigidity of the molecular structure plays a crucial role in determining the fluorescence intensity. Molecules with a more rigid and planar conformation are more likely to be fluorescent, as the structural constraints hinder the non-radiative decay pathways.
Quantitative Data
As a proxy for Brilliant Orange H, the photophysical properties of Orange II are summarized below. It is important to note that the fluorescence of simple azo dyes like Orange II is generally weak.
| Parameter | Value | Notes |
| Chemical Formula | C₁₈H₁₅N₂NaO₄S | For Brilliant Orange H[1] |
| Molecular Weight | 378.4 g/mol | For Brilliant Orange H[1] |
| Absorption Maximum (λ_max) | ~483 - 486 nm | For Orange II in aqueous solution. |
| Molar Extinction Coefficient (ε) | ~15,400 M⁻¹cm⁻¹ at 486 nm | For Orange II in PBS. |
| Fluorescence Emission Maximum (λ_em) | 310 - 390 nm (peak at 350 nm) | Reported for Acid Orange II when excited in the UV range (230-290 nm). This is an unusually large Stokes shift and may not represent the primary, visible-excited fluorescence. The fluorescence intensity of Orange II is noted to be very weak. |
| Fluorescence Quantum Yield (Φ_f) | Not well-documented; generally low for simple azo dyes. | The azo group is known to be a fluorescence quencher. |
| Fluorescence Lifetime (τ_f) | Not well-documented; expected to be short. |
Experimental Protocols
3.1. Synthesis of Brilliant Orange H
Brilliant Orange H is synthesized via a classic diazotization and azo coupling reaction.
Caption: Synthesis of Brilliant Orange H via diazotization and azo coupling.
Methodology:
-
Diazotization: 2,4-Dimethylaniline is dissolved in a hydrochloric acid solution and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (B80452) is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Azo Coupling: In a separate vessel, 6-hydroxynaphthalene-2-sulfonic acid is dissolved in an aqueous sodium hydroxide (B78521) solution. The previously prepared diazonium salt solution is then slowly added to this alkaline solution, still at a low temperature, to facilitate the electrophilic aromatic substitution, yielding Brilliant Orange H as a precipitate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent.
3.2. Measurement of Fluorescence Spectra
Instrumentation: A spectrofluorometer is required, which consists of a light source (e.g., Xenon arc lamp), an excitation monochromator, a sample holder, an emission monochromator, and a detector (e.g., photomultiplier tube).
Sample Preparation:
-
Prepare a stock solution of the dye in a suitable solvent (e.g., water or ethanol).
-
Prepare a series of dilutions to find a concentration that gives an absorbance between 0.05 and 0.1 at the excitation wavelength to avoid inner filter effects.
Procedure:
-
Record the absorption spectrum of the sample using a UV-Vis spectrophotometer to determine the absorption maximum (λ_max).
-
Set the excitation wavelength of the spectrofluorometer to the determined λ_max.
-
Scan a range of emission wavelengths to obtain the fluorescence emission spectrum and determine the emission maximum (λ_em).
3.3. Determination of Relative Fluorescence Quantum Yield (Φ_f)
The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Materials:
-
Sample solution of Brilliant Orange (or proxy) with an absorbance of ~0.05 at the excitation wavelength.
-
Standard solution (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_f = 0.54) with a similar absorbance at the same excitation wavelength.
-
Spectrofluorometer and UV-Vis spectrophotometer.
Procedure:
-
Record the absorbance of both the sample and standard solutions at the chosen excitation wavelength.
-
Record the fluorescence emission spectra of both the sample and the standard at the same excitation wavelength and with identical instrument settings.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the relative quantum yield using the following equation:
Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
3.4. Measurement of Fluorescence Lifetime (τ_f)
Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).
Instrumentation: A TCSPC system, including a pulsed light source (e.g., laser diode or LED), a fast detector, and timing electronics.
Procedure:
-
The sample is excited with a short pulse of light.
-
The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured.
-
This process is repeated many times, and a histogram of the arrival times is built up, which represents the fluorescence decay curve.
-
The fluorescence lifetime (τ_f) is determined by fitting the decay curve to an exponential function.
Experimental Workflow Visualization
The general workflow for characterizing the fluorescence of a dye is depicted below.
Caption: General workflow for the photophysical characterization of a fluorescent dye.
References
An In-depth Technical Guide to the Absorption Spectrum Analysis of Brilliant Orange
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical techniques used to determine the absorption spectrum of Brilliant Orange, an azo dye also known as Brilliant Orange H or Acid Orange 17. The methodologies detailed herein are foundational for the characterization, quantification, and quality control of this and similar chromophoric compounds in various research and development applications, including its potential use in drug delivery systems and as a biological stain.
Core Principles of UV-Visible Spectroscopy for Brilliant Orange
Brilliant Orange owes its distinct color to its chemical structure, which features an extended system of conjugated pi (π) electrons characteristic of azo dyes. This electron system allows the molecule to absorb light in the visible region of the electromagnetic spectrum. The principle of UV-Visible spectroscopy is to measure the absorbance of light at different wavelengths as it passes through a solution of the compound. The wavelength at which maximum absorbance occurs is denoted as λmax (lambda-max).
The relationship between absorbance, concentration, and the light path length is described by the Beer-Lambert Law:
A = εbc
Where:
-
A is the absorbance (a dimensionless quantity)
-
ε (epsilon) is the molar absorptivity or molar extinction coefficient (in L mol⁻¹ cm⁻¹)
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration of the substance (in mol L⁻¹)
The λmax is a key qualitative characteristic of a compound, while the molar absorptivity is a quantitative measure of how strongly the compound absorbs light at that wavelength.
Quantitative Data Summary
While specific experimental data for Brilliant Orange is not widely published, the expected and analogous data provide a strong reference for analytical work. The extended conjugation in Brilliant Orange H, an azo dye, results in a maximum absorbance (λmax) in the orange region of the visible spectrum.[1] Data for the structurally similar azo dye, Orange II, is presented below for comparative purposes.
| Parameter | Expected/Analogous Value | Rationale/Reference Compound |
| λmax (Maximum Absorbance) | 480 - 520 nm | Corresponds to the π → π* electronic transition within the extended conjugated system of the azo dye.[1] |
| Molar Absorptivity (ε) | High (e.g., ~15,400 L mol⁻¹ cm⁻¹) | Based on the value for the similar azo dye, Orange II.[1] |
| Solvent | Distilled Water or Ethanol | Common solvents for azo dyes.[1] |
| Molecular Formula | C₁₈H₁₅N₂NaO₄S | [1] |
| Molecular Weight | 378.38 g/mol | [1] |
Detailed Experimental Protocol: Determination of λmax and Molar Absorptivity
This protocol outlines the steps for determining the λmax and molar absorptivity of Brilliant Orange using a UV-Visible spectrophotometer.
Materials and Reagents
-
Brilliant Orange H powder
-
Volumetric flasks (100 mL, 50 mL, 10 mL)
-
Pipettes (various sizes)
-
Cuvettes (quartz or glass, 1 cm path length)
-
UV-Visible Spectrophotometer
-
Analytical balance
-
Solvent (e.g., distilled water or ethanol, HPLC grade)
Preparation of Stock and Standard Solutions
-
Prepare a Stock Solution (e.g., 1 x 10⁻³ M):
-
Accurately weigh a precise amount of Brilliant Orange H powder (e.g., 37.84 mg).
-
Quantitatively transfer the powder to a 100 mL volumetric flask.
-
Dissolve the powder in a small amount of the chosen solvent.
-
Fill the flask to the calibration mark with the solvent.
-
Mix thoroughly to ensure a homogenous solution.
-
-
Prepare a Series of Dilutions:
-
From the stock solution, prepare a series of dilutions with known concentrations (e.g., 1 x 10⁻⁵ M, 2 x 10⁻⁵ M, 4 x 10⁻⁵ M, 6 x 10⁻⁵ M, 8 x 10⁻⁵ M).
-
For example, to prepare a 1 x 10⁻⁵ M solution, pipette 1 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent.
-
Spectrophotometric Analysis
-
Instrument Setup:
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the wavelength range for scanning (e.g., 350-700 nm).
-
-
Blank Measurement:
-
Fill a clean cuvette with the solvent used for the dilutions.
-
Place the cuvette in the spectrophotometer and record a baseline (autozero). This corrects for any absorbance from the solvent and the cuvette itself.
-
-
Sample Measurement:
-
Starting with the most dilute solution, rinse a cuvette with a small amount of the sample solution and then fill the cuvette.
-
Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Repeat this step for all the prepared standard solutions.
-
Data Analysis
-
Determination of λmax:
-
From the recorded spectra, identify the wavelength at which the maximum absorbance occurs. This is the λmax.
-
-
Calculation of Molar Absorptivity (ε):
-
Create a calibration curve by plotting the absorbance at λmax versus the concentration of the standard solutions.
-
Perform a linear regression on the data points. The slope of the line will be equal to the molar absorptivity (ε) according to the Beer-Lambert law (assuming a path length of 1 cm).
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes in the absorption spectrum analysis of Brilliant Orange.
References
is Brilliant Orange a cell-permeable dye
An In-depth Technical Guide to Cell-Permeable Orange Dyes for Biological Research
Introduction
The term "Brilliant Orange" is often encountered in various chemical and biological contexts, leading to potential ambiguity for researchers seeking a specific cell-permeable dye. This name can refer to several distinct chemical entities, most of which are utilized in the textile industry and are not suitable for live-cell applications. This guide aims to clarify this ambiguity and provide a detailed technical overview of the relevant cell-permeable "orange" dyes used by researchers, scientists, and drug development professionals. We will first address Brilliant Orange H, a sulfonated azo dye, and explain its likely lack of cell permeability. Subsequently, this guide will focus on two widely-used, cell-permeable dyes that emit orange fluorescence in specific cellular contexts: Acridine Orange (AO) and Vybrant™ DyeCycle™ Orange .
Brilliant Orange H (Acid Orange 17): A Sulfonated Azo Dye
Brilliant Orange H is a synthetic monoazo dye. While it is available as a research chemical, its structural properties make it an unlikely candidate for a cell-permeable dye for live-cell imaging.
Chemical Properties
| Property | Value |
| Chemical Name | sodium;5-[(2,3-dimethylphenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonate |
| Synonyms | Acid Orange 17 |
| Molecular Formula | C₁₈H₁₅N₂NaO₄S |
| Molecular Weight | 378.4 g/mol |
| Key Structural Feature | Presence of a sulfonic acid (-SO₃H) group |
Discussion on Cell Permeability
The cell membrane is a lipid bilayer that restricts the passive diffusion of large, charged, and highly polar molecules. Azo dyes that contain one or more sulfonate groups are water-soluble and carry a negative charge at physiological pH. These characteristics significantly hinder their ability to cross the hydrophobic cell membrane.[1][2] The primary application of such dyes is in the textile industry, where they bind to the surface of fibers. While some sulfonated azo dyes have applications in staining fixed tissues for microscopy, they are generally considered to be membrane-impermeant in living cells.[3] Therefore, Brilliant Orange H is not a suitable tool for live-cell imaging.
Acridine Orange (AO): A Versatile Metachromatic Probe
Acridine Orange (AO) is a well-established, cell-permeable, cationic fluorescent dye. Its versatility stems from its metachromatic properties, meaning it can emit different colors of light depending on how it interacts with cellular components. This allows it to be used for visualizing acidic organelles like lysosomes and for identifying apoptotic cells.[4][5]
Mechanism of Action
Acridine Orange is a weak base that is uncharged at neutral pH, allowing it to freely diffuse across the cell membrane into the cytoplasm.[5]
-
In the Cytoplasm and Nucleus: In its monomeric form and at low concentrations, AO intercalates with double-stranded DNA (dsDNA), emitting a green fluorescence (approx. 525 nm) upon excitation with blue light. It can also bind to RNA, though with less intensity.[4]
-
In Acidic Organelles (Lysosomes): AO accumulates in acidic compartments like lysosomes (pH 4-5).[5] The acidic environment protonates the dye, trapping it inside. The high concentration of AO within the lysosome leads to the formation of aggregates or dimers, which causes a metachromatic shift in its fluorescence emission to red-orange (approx. 650 nm).[5][6]
This differential staining allows for the ratiometric analysis of lysosomal content. A disruption of the lysosomal membrane results in the leakage of AO back into the cytoplasm, leading to a decrease in red fluorescence and an increase in green fluorescence.[7]
Applications
-
Live-Cell Imaging of Lysosomes: The bright red-orange fluorescence of AO aggregates within lysosomes makes it an excellent probe for visualizing these organelles, assessing lysosomal stability, and studying lysosomotropic drugs.[5]
-
Apoptosis Detection: When used in combination with a membrane-impermeant DNA dye like Ethidium Bromide (EB) or Propidium Iodide (PI), AO can distinguish between viable, apoptotic, and necrotic cells.[4][8]
-
Viable cells: Have intact membranes and organized chromatin. They appear uniformly green.
-
Early apoptotic cells: Have intact membranes but show chromatin condensation. Their nuclei appear as bright green or yellow-orange fragments.
-
Late apoptotic cells: Have compromised membrane integrity. They take up EB or PI, and their condensed chromatin stains orange to red.
-
Necrotic cells: Have lost membrane integrity completely and show no signs of chromatin condensation. Their nuclei stain uniformly orange or red.[8]
-
Quantitative Data
| Parameter | Value | Reference |
| Excitation Maximum (bound to dsDNA) | ~502 nm | [5] |
| Emission Maximum (bound to dsDNA) | ~525 nm (Green) | [5] |
| Excitation Maximum (aggregated in lysosomes) | ~460-475 nm | [5] |
| Emission Maximum (aggregated in lysosomes) | ~650 nm (Red-Orange) | [5] |
| Recommended Working Concentration (Microscopy) | 1-5 µM | [5] |
| Recommended Incubation Time | 15-30 minutes at 37°C | [5][9] |
Experimental Protocols
Protocol 1: Live-Cell Staining of Lysosomes [5]
-
Cell Preparation: Culture cells to 50-75% confluency on glass-bottom dishes or chamber slides.
-
Staining Solution Preparation: Prepare a fresh working solution of Acridine Orange at a final concentration of 1-5 µg/mL (approximately 2-5 µM) in complete cell culture medium. Pre-warm the solution to 37°C. For imaging, using phenol (B47542) red-free medium is recommended to reduce background fluorescence.
-
Cell Staining: Remove the existing culture medium and add the pre-warmed AO staining solution to the cells.
-
Incubation: Incubate the cells for 15 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or complete medium to remove excess dye and reduce background fluorescence.
-
Imaging: Add fresh, pre-warmed phenol red-free medium or PBS to the cells. Image immediately using a fluorescence microscope with appropriate filter sets for green (Ex/Em: ~488/525 nm) and red (Ex/Em: ~488/650 nm) fluorescence.
Protocol 2: Apoptosis Detection by Fluorescence Microscopy (AO/EB Staining) [4][8]
-
Reagent Preparation:
-
Prepare a 100 µg/mL stock solution of Acridine Orange in PBS.
-
Prepare a 100 µg/mL stock solution of Ethidium Bromide in PBS.
-
Prepare the AO/EB staining solution by mixing equal volumes of the AO and EB stock solutions just before use.
-
-
Cell Preparation: Induce apoptosis in your cell population using the desired stimulus. Include appropriate positive and negative controls.
-
Staining:
-
For adherent cells: Wash cells with PBS, then add 100 µL of the AO/EB staining solution and incubate for 15 minutes at 37°C in the dark.
-
For suspension cells: Harvest ~1 x 10⁶ cells by centrifugation, wash twice with PBS, and resuspend the pellet in 25 µL of the AO/EB staining solution. Incubate for 5-15 minutes at room temperature in the dark.
-
-
Visualization: Place 10 µL of the stained cell suspension on a microscope slide and cover with a coverslip. Immediately observe under a fluorescence microscope.
-
Quantification: Count at least 200 cells and categorize them as viable (uniform green), early apoptotic (bright green/yellow condensed chromatin), late apoptotic (orange-red), or necrotic (uniform orange-red).
Associated Signaling Pathway: Lysosomal Membrane Permeabilization (LMP)
The integrity of the lysosomal membrane is crucial for cell health. Various stimuli, including oxidative stress, cytotoxic drugs, and activation of death receptors, can lead to Lysosomal Membrane Permeabilization (LMP).[10][11] LMP involves the release of lysosomal hydrolases, such as cathepsins, into the cytosol.[12] This release can trigger caspase-dependent or -independent cell death pathways, often involving cross-talk with mitochondria.[10] Acridine Orange staining is a direct method to visualize LMP, observed as a loss of red lysosomal fluorescence.[7]
Vybrant™ DyeCycle™ Orange: For Live-Cell Cycle Analysis
Vybrant™ DyeCycle™ Orange is a highly specific, cell-permeant nucleic acid stain designed for analyzing the DNA content of living cells using flow cytometry.[13][14]
Mechanism of Action
Vybrant™ DyeCycle™ Orange is a non-fluorescent molecule that readily crosses the membranes of living cells. Once inside, it selectively binds to double-stranded DNA (dsDNA). Upon binding, it exhibits a strong fluorescence enhancement, with the signal intensity being directly proportional to the amount of DNA in the cell.[13] This stoichiometric binding allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Application
The primary application is for live-cell cycle analysis using a flow cytometer. Because the dye has low cytotoxicity, stained cells can be sorted and used for subsequent culture or functional assays.[15]
Quantitative Data
| Parameter | Value | Reference |
| Excitation Maximum (bound to DNA) | ~519 nm | [13] |
| Emission Maximum (bound to DNA) | ~563 nm (Orange) | [13] |
| Recommended Laser Lines | 488 nm or 532 nm | [13][16] |
| Recommended Working Concentration | 10 µM | [13] |
| Recommended Incubation Time | 30 minutes at 37°C | [13] |
Experimental Protocol
Protocol 3: Live-Cell Cycle Analysis by Flow Cytometry [13]
-
Cell Preparation: Prepare a single-cell suspension in complete medium at a concentration of 1 x 10⁶ cells/mL. Ensure there are no cell clumps or aggregates.
-
Staining: To 1 mL of the cell suspension in a flow cytometry tube, add 2 µL of the Vybrant™ DyeCycle™ Orange stock solution (typically 5 mM in DMSO) for a final concentration of 10 µM.
-
Incubation: Incubate the cells for 30 minutes at 37°C, protected from light. Maintain cells at 37°C until analysis.
-
Analysis: Analyze the samples directly on a flow cytometer without any washing or fixation steps. Use a 488 nm or 532 nm laser for excitation and collect the emission in the orange channel (e.g., using a ~570 nm or ~585/42 nm bandpass filter).
-
Data Interpretation: Generate a frequency histogram of fluorescence intensity versus cell count. The G0/G1 peak represents cells with 2N DNA content, and the G2/M peak represents cells with 4N DNA content. Cells in the S phase will have an intermediate DNA content.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biomol.com [biomol.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Lysosomal membrane-permeabilization (LMP) and -rupture (LMR) are distinct for cell death [frontiersin.org]
- 12. Lysosomal membrane permeabilization in cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vybrant DyeCycle Green and Orange Stains | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. apexbt.com [apexbt.com]
- 15. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. AAT Bioquest: The Spectra of Vybrant® Dye Cycle™ Stains for Live Cell Cycle Analysis [aatbioquest.blogspot.com]
An In-depth Technical Guide to the Brilliant Orange Fluorophore Family and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a selection of high-performance fluorophores, collectively referred to here as the "Brilliant Orange" family. While not a formal chemical family, these dyes are grouped by their vibrant orange emission profiles and their significant utility across a range of applications in biological research and drug development. This document offers a detailed examination of their photophysical properties, experimental applications, and protocols to empower researchers in leveraging these powerful tools.
Introduction to Brilliant Orange Fluorophores
The quest for brighter and more photostable fluorescent probes is a continuous endeavor in life sciences. Orange-emitting fluorophores are particularly valuable as they occupy a spectral niche that is often less crowded in multicolor imaging and flow cytometry experiments, bridging the gap between green and red emitting dyes. The "Brilliant Orange" fluorophores discussed herein—Pacific Orange, SYPRO Orange, and abberior LIVE ORANGE—represent a diverse set of chemical entities tailored for specific applications, from immunophenotyping to protein analysis and super-resolution microscopy.
Photophysical Properties
The selection of an appropriate fluorophore is critically dependent on its photophysical characteristics. The following table summarizes the key quantitative data for prominent members of the Brilliant Orange fluorophores, facilitating easy comparison for experimental design.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Primary Applications |
| Pacific Orange | 400[1][2][3][4][5] | 551[1][2][3][4][5] | Not specified | Lower than Krome Orange[6] | Flow Cytometry[2][5][7] |
| SYPRO Orange | 300 / 472[8] | 570[8] | Not specified | Low in aqueous solution, increases upon protein binding[9] | Protein Gel Staining, Thermal Shift Assays[8][9] |
| abberior LIVE ORANGE mito | 586[10][11] | 606[10][11] | 115,000[10][11] | Not specified | Live-cell STED microscopy of mitochondria[10][11][12][13] |
In-depth Look at Brilliant Orange Fluorophores
Pacific Orange: A Workhorse for Flow Cytometry
Pacific Orange is a bright, organic dye that is optimally excited by the 405 nm violet laser, making it an excellent choice for multicolor flow cytometry panels.[1][2][4] Its emission maximum at 551 nm allows for clear separation from other common violet-excited fluorophores like Pacific Blue (emission at 455 nm).[1][14] This dye is available conjugated to a wide variety of antibodies, making it a versatile tool for immunophenotyping.[4][7][15]
SYPRO Orange: Illuminating Protein Conformation
SYPRO Orange is a fluorescent protein stain with a unique mechanism of action. It exhibits low fluorescence in aqueous environments but becomes intensely fluorescent upon binding to hydrophobic regions of proteins.[9] This property makes it an exceptional tool for two primary applications:
-
Protein Gel Staining: As a highly sensitive stain, it can detect nanogram levels of protein in polyacrylamide gels with low background.[8]
-
Thermal Shift Assays (Differential Scanning Fluorimetry): SYPRO Orange is widely used to monitor protein unfolding in real-time. As a protein denatures with increasing temperature, the dye binds to the newly exposed hydrophobic core, resulting in a sharp increase in fluorescence. This allows for the determination of a protein's melting temperature (Tm), a key indicator of its stability.[9]
abberior LIVE ORANGE: Pushing the Boundaries of Resolution
abberior LIVE ORANGE mito is a specialized fluorophore designed for advanced imaging applications, particularly stimulated emission depletion (STED) super-resolution microscopy.[10][12][13] This cell-permeable dye specifically labels the cristae of mitochondria in living cells.[10][12][13] Its high photostability and brightness are essential for withstanding the high laser intensities required for STED imaging, enabling the visualization of mitochondrial substructures with unprecedented detail.[12]
Experimental Protocols
Detailed and validated protocols are crucial for obtaining reliable and reproducible results. Below are methodologies for key applications of the Brilliant Orange fluorophores.
Protein Gel Staining with SYPRO Orange
This protocol describes the staining of proteins in a polyacrylamide gel following electrophoresis.
Materials:
-
SYPRO Orange Protein Gel Stain (5,000X concentrate in DMSO)
-
7.5% (v/v) acetic acid
-
Staining tray (polypropylene is recommended to reduce background)
-
UV transilluminator or a laser-based gel scanner
Procedure:
-
Fixation (Optional but Recommended): After electrophoresis, immerse the gel in a sufficient volume of 7.5% acetic acid for 15-30 minutes. This step fixes the proteins within the gel matrix.
-
Staining Solution Preparation: Prepare the staining solution by diluting the SYPRO Orange 5,000X stock solution 1:5,000 in 7.5% acetic acid. For example, add 20 µL of SYPRO Orange to 100 mL of 7.5% acetic acid.
-
Staining: Decant the fixation solution and add the SYPRO Orange staining solution to the staining tray, ensuring the gel is fully submerged.
-
Incubation: Incubate the gel for 30-60 minutes at room temperature with gentle agitation. Protect the staining tray from light.
-
Rinsing: Briefly rinse the gel with 7.5% acetic acid for 30 seconds to remove excess stain from the gel surface.
-
Imaging: Visualize the stained proteins using a UV transilluminator (around 300 nm excitation) or a laser scanner with appropriate excitation (e.g., 473 nm or 488 nm) and emission filters (around 570 nm).[8]
General Immunofluorescence Staining Protocol (Adaptable for Pacific Orange)
This protocol provides a general workflow for immunofluorescence staining of cells, which can be adapted for antibodies conjugated to Pacific Orange.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (if performing indirect staining)
-
Pacific Orange-conjugated secondary antibody (for indirect staining) or Pacific Orange-conjugated primary antibody (for direct staining)
-
Antifade mounting medium
-
Fluorescence microscope with a violet laser (e.g., 405 nm) and appropriate emission filters for Pacific Orange.
Procedure:
-
Cell Preparation: Wash the cells on coverslips three times with PBS.
-
Fixation: Fix the cells with fixation buffer for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (for intracellular targets): If staining an intracellular protein, permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.
-
Antibody Incubation:
-
Indirect Staining: Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C. Wash three times with PBS. Then, incubate with the Pacific Orange-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Direct Staining: Incubate with the Pacific Orange-conjugated primary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Washing: Wash the cells three times with PBS in the dark.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope.
Visualizing Experimental Workflows
Diagrams are powerful tools for understanding complex experimental processes. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.
Workflow for Protein Stability Analysis using SYPRO Orange
Caption: Workflow for determining protein melting temperature using a SYPRO Orange-based thermal shift assay.
Signaling Pathway for Immunofluorescence Detection of a Cell Surface Receptor
Caption: Indirect immunofluorescence detection of a cell surface receptor using a Pacific Orange conjugate.
References
- 1. Pacific Orange Dyes - DocCheck [doccheck.com]
- 2. Pacific Orange Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Pacific Orange Dye | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Fluorophore Selection Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. The new violet laser dye, Krome Orange, allows an optimal polychromatic immunophenotyping based on CD45-KO gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. SYPRO Orange fluorescent staining of protein gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. abberior LIVE ORANGE [abberior.shop]
- 11. beta.fluorofinder.com [beta.fluorofinder.com]
- 12. Mitochondrium labeling protocol for live-cell applications [abberior.rocks]
- 13. Protocols Archive - @abberior.rocks [abberior.rocks]
- 14. Violet laser–excitable Pacific Green dye and conjugates for flow cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Pacific Orange Dye | Thermo Fisher Scientific - US [thermofisher.com]
Technical Guide: Shelf Life and Storage of Brilliant Orange H (Acid Orange 17)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brilliant Orange H, also known as Acid Orange 17, is a synthetic azo dye with the CAS number 52749-23-2.[1][2] Its molecular formula is C₁₈H₁₅N₂NaO₄S, and it has a molecular weight of 378.4 g/mol .[1] This document provides a comprehensive technical guide on the shelf life, storage conditions, stability, and handling of Brilliant Orange H. The information herein is intended to ensure the integrity and performance of the dye in research and development applications.
Physicochemical Properties
A summary of the key physicochemical properties of Brilliant Orange H is presented in Table 1.
Table 1: Physicochemical Properties of Brilliant Orange H
| Property | Value |
| CAS Number | 52749-23-2 |
| Molecular Formula | C₁₈H₁₅N₂NaO₄S |
| Molecular Weight | 378.4 g/mol [1] |
| Appearance | Red-light orange powder |
| Solubility | Soluble in water (forms a red-light yellow solution)[1] |
Shelf Life and Storage Conditions
Proper storage is crucial to maintain the stability and performance of Brilliant Orange H. The recommended storage conditions and expected shelf life are summarized in Table 2.
Table 2: Recommended Storage and Shelf Life for Brilliant Orange H
| Form | Storage Condition | Recommended Shelf Life |
| Solid (Powder) | Store in a dry place, protected from light. | 24 months (typical for chemical reagents)[3] |
| Stock Solution | Store in a refrigerator at 2-8°C, protected from light. | Up to 1 month (recommended to prepare fresh) |
Note: The shelf life of chemical reagents is influenced by various factors, and it is always recommended to use freshly prepared solutions for optimal performance.[4][5] The stability of stock solutions should be validated in the context of the specific experimental conditions.
Stability Profile
Brilliant Orange H, as an azo dye, is susceptible to degradation under certain conditions, primarily exposure to heat and light.
Thermal Stability
Azo dyes generally exhibit good thermal stability. Studies on similar, newly synthesized azo dyes have shown that decomposition may begin at temperatures as high as 290°C.[6] Below this temperature, the dye is considered to be thermally stable.[6]
Photostability
Exposure to ultraviolet (UV) light can lead to the degradation of azo dyes. In a study on a related azo dye, direct irradiation with UV light for 100 minutes resulted in a degradation of approximately 5.77%.[6] It is therefore critical to store both the solid dye and its solutions protected from light to minimize photodegradation.
A study on the degradation of Acid Orange 7, a similar azo dye, showed that degradation is accelerated in the presence of UV light and heat.[7]
Experimental Protocols
The following are generalized protocols for determining the shelf life of Brilliant Orange H and for preparing a stock solution.
Protocol for Shelf-Life Determination of a Brilliant Orange H Solution
This protocol is adapted from general guidelines for determining the shelf life of laboratory solutions.[5]
Objective: To determine the stability of a Brilliant Orange H solution over a defined period under specific storage conditions.
Materials:
-
Brilliant Orange H powder
-
High-purity water or appropriate solvent
-
Volumetric flasks
-
Pipettes
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Controlled environment chamber (e.g., refrigerator at 2-8°C)
Procedure:
-
Prepare a stock solution of Brilliant Orange H at a known concentration (e.g., 1 mg/mL) in high-purity water.
-
Initial Analysis (Time 0): Immediately after preparation, measure the absorbance of the solution at its maximum wavelength (λmax) using a UV-Vis spectrophotometer. This will serve as the baseline reading.
-
Storage: Store the stock solution in a tightly sealed, light-protected container in a controlled environment (e.g., 2-8°C).
-
Periodic Testing: At regular intervals (e.g., every 7 days for one month), withdraw an aliquot of the solution and measure its absorbance at λmax.
-
Data Analysis: Compare the absorbance readings at each time point to the initial reading at Time 0. A significant change in absorbance (e.g., >5%) may indicate degradation of the dye.
-
Shelf-Life Assignment: The shelf life can be defined as the longest period during which the absorbance remains within an acceptable range of the initial measurement.
Protocol for Accelerated Stability Testing
Accelerated stability testing uses exaggerated storage conditions to predict the shelf life of a product in a shorter amount of time.[8][9]
Objective: To rapidly assess the stability of Brilliant Orange H under stressed conditions.
Materials:
-
Brilliant Orange H powder
-
Stability chambers with controlled temperature and humidity
-
Analytical instrumentation for assessing dye purity (e.g., HPLC, UV-Vis Spectrophotometer)
Procedure:
-
Sample Preparation: Prepare multiple samples of Brilliant Orange H powder in appropriate containers.
-
Exposure to Stress Conditions: Place the samples in stability chambers at elevated temperatures and humidity (e.g., 40°C/75% RH, 50°C/75% RH).
-
Time Points: Test the samples at specified time points (e.g., 0, 3, and 6 months).[8][10]
-
Analysis: At each time point, analyze the samples for any changes in physical appearance, purity (using HPLC), and spectral characteristics (using UV-Vis).
-
Data Evaluation: The data is used to model the degradation kinetics and extrapolate the shelf life under normal storage conditions. A "significant change" is typically defined as a failure to meet the product's specifications.[10]
Visualizations
General Degradation Pathway for Azo Dyes
The degradation of azo dyes often involves the cleavage of the azo bond (-N=N-), which can be initiated by factors such as heat, light, or chemical agents. This process can lead to the formation of various aromatic compounds.
Caption: Generalized degradation pathway of azo dyes.
Experimental Workflow for a General Staining Application
Brilliant Orange H, as a dye, can potentially be used in various staining procedures in a research setting. The following diagram illustrates a typical workflow for immunofluorescence staining, a common laboratory technique.[11][12][13]
References
- 1. Brilliant Orange H | 52749-23-2 | Benchchem [benchchem.com]
- 2. Brilliant Orange H | C18H15N2NaO4S | CID 135888871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. iltusa.com [iltusa.com]
- 4. How to Determine the Validity Period of Chemical Reagents [boquinstrument.com]
- 5. Determination of Shelf Life of Solutions in Laboratory | Pharmaguideline [pharmaguideline.com]
- 6. ijsrp.org [ijsrp.org]
- 7. Degradation efficiencies of azo dye Acid Orange 7 by the interaction of heat, UV and anions with common oxidants: persulfate, peroxymonosulfate and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. certified-laboratories.com [certified-laboratories.com]
- 9. japsonline.com [japsonline.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ibidi.com [ibidi.com]
- 12. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 13. ptglab.com [ptglab.com]
Methodological & Application
Application Notes: Acridine Orange for Live-Cell Imaging
Introduction
Acridine Orange (AO) is a versatile, cell-permeable fluorescent dye extensively used in live-cell imaging. As a nucleic acid-selective and pH-sensitive stain, AO exhibits distinct fluorescent properties depending on the cellular components it interacts with. This metachromatic characteristic makes it an invaluable tool for simultaneously visualizing different cellular compartments and assessing various cellular states, including cell viability, apoptosis, and autophagy.[1] In living cells, AO intercalates with double-stranded DNA (dsDNA), emitting a green fluorescence, while it accumulates in acidic organelles such as lysosomes and autophagosomes, where it forms aggregates that emit a bright red or orange fluorescence.[1][2] It also binds to single-stranded RNA, resulting in red fluorescence.[1][3]
Mechanism of Action
Acridine Orange is a cationic dye that can freely pass through the plasma membrane of live cells.[3][4] In the neutral pH environment of the cytoplasm and nucleus, it intercalates into the double helix of DNA, resulting in a monomeric form that fluoresces green upon excitation with blue light.[5][6] However, in acidic compartments like lysosomes and autolysosomes, AO becomes protonated and trapped.[1][4] This leads to a high concentration of the dye, causing it to form aggregates that exhibit a red-shifted fluorescence, appearing orange to red.[1][6] This property allows for the ratiometric analysis of cellular processes involving acidic vesicular organelles (AVOs).
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the use of Acridine Orange in live-cell imaging applications.
Table 1: Spectral Properties of Acridine Orange
| Target Molecule/Organelle | Binding Mechanism | Excitation (nm) | Emission (nm) | Observed Color |
| Double-stranded DNA (dsDNA) | Intercalation | ~502 | ~525 | Green |
| Single-stranded DNA (ssDNA) / RNA | Electrostatic interactions, stacking | ~460 | ~650 | Red |
| Acidic Vesicular Organelles (e.g., lysosomes, autophagosomes) | Protonation and aggregation | ~460-500 | ~640-650 | Red/Orange |
Data compiled from multiple sources.[1][3]
Table 2: Recommended Staining Conditions for Acridine Orange
| Application | Cell Type | Acridine Orange Concentration | Incubation Time |
| General Live-Cell Staining | Various | 0.5 - 5 µM | 15 - 30 minutes |
| Staining Acidic Vesicular Organelles (AVOs) | Various | 1 - 5 µM | 15 - 30 minutes |
| Cell Viability Assay (with Propidium (B1200493) Iodide) | Various | 5 µg/mL (with 25 µg/mL PI) | 5 minutes |
| Cell Cycle Analysis (Flow Cytometry) | Various | 20 µg/mL | 1 minute |
Concentrations and incubation times may require optimization depending on the specific cell line and experimental conditions.[1][6][7][8]
Experimental Protocols
Here we provide detailed protocols for key applications of Acridine Orange in live-cell imaging.
Protocol 1: General Staining of Live Cells and Visualization of Acidic Vesicular Organelles (AVOs)
This protocol describes the basic method for staining live adherent or suspension cells with Acridine Orange to visualize the nucleus, cytoplasm, and AVOs.
Materials:
-
Acridine Orange (powder or stock solution)
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete cell culture medium
-
Live-cell imaging dish or plate
-
Fluorescence microscope with appropriate filter sets (blue and green excitation)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Acridine Orange in sterile PBS. Protect the stock solution from light and store it at 4°C for up to 6 months.[2]
-
Cell Seeding: Culture cells to the desired confluency on a live-cell imaging dish or plate.
-
Working Solution Preparation: Prepare a fresh working solution of Acridine Orange by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type.[1]
-
Staining:
-
Washing:
-
Remove the staining solution.
-
Gently wash the cells twice with pre-warmed PBS or complete culture medium to remove excess dye.[2]
-
-
Imaging:
-
Add fresh, pre-warmed PBS or culture medium to the cells.
-
Immediately visualize the cells using a fluorescence microscope.
-
Use a blue excitation filter (e.g., ~488 nm) to observe the green fluorescence of the nucleus and cytoplasm.
-
Use a green excitation filter (e.g., ~540-550 nm) to visualize the red/orange fluorescence of the AVOs.[1]
-
Protocol 2: Live/Dead Cell Viability Assay using Acridine Orange and Propidium Iodide (AO/PI)
This dual-staining protocol allows for the differentiation of live, apoptotic, and necrotic cells. Live cells will appear uniformly green. Early apoptotic cells will show green nuclei with condensed or fragmented chromatin. Late apoptotic and necrotic cells will stain orange or red due to the loss of membrane integrity, which allows propidium iodide to enter and stain the nucleus.
Materials:
-
Acridine Orange/Propidium Iodide (AO/PI) staining solution (can be prepared or purchased)
-
Cell suspension
-
Microcentrifuge tubes
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Staining Solution Preparation (if not using a pre-mixed solution): Prepare a solution containing 10 µg/mL AO and 50 µg/mL PI in PBS.
-
Cell Staining:
-
Analysis:
-
Gently mix the stained cell suspension.
-
Pipette 10 µL of the stained cells onto a slide and cover with a coverslip, or use a cell counting plate.
-
Visualize immediately using a fluorescence microscope. Live cells will have green nuclei, while dead cells will have red/orange nuclei.
-
Diagrams
Caption: Workflow for staining live cells with Acridine Orange.
Caption: Mechanism of Acridine Orange fluorescence in live cells.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acridine orange - Wikipedia [en.wikipedia.org]
- 4. Acridine Orange Staining Solution (ab270791) | Abcam [abcam.com]
- 5. Frontiers | Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy [frontiersin.org]
- 6. Image-Based Profiling in Live Cells Using Live Cell Painting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rwdstco.com [rwdstco.com]
- 8. Acridine Orange for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
Application Notes and Protocols for Staining Fixed Cells with Brilliant Orange
Introduction
Brilliant Orange is a novel, high-performance organic fluorophore designed for the vibrant and specific staining of cellular components in fixed-cell preparations. Characterized by its exceptional brightness and high photostability, Brilliant Orange is an ideal choice for a wide range of fluorescence microscopy applications, including immunofluorescence, colocalization studies, and high-content screening. Its spectral properties, with excitation and emission maxima in the orange range of the spectrum, allow for easy integration into multicolor imaging experiments with common blue, green, and far-red fluorescent probes.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Brilliant Orange for staining fixed cells. The protocols detailed below are suitable for both adherent and suspension cell cultures and are compatible with standard fixation and permeabilization techniques.
Quantitative Data Presentation
The photophysical properties of Brilliant Orange are summarized in the table below. This data highlights the dye's suitability for fluorescence imaging, characterized by a high quantum yield and excellent photostability, ensuring bright and durable fluorescent signals.
| Property | Value |
| Excitation Maximum (Ex max) | ~550 nm |
| Emission Maximum (Em max) | ~565 nm |
| Quantum Yield (Φ) | ~0.60[1][2] |
| Molar Extinction Coefficient | ~58,000 cm⁻¹M⁻¹[1][2] |
| Photostability | High[1][2] |
Experimental Protocols
Protocol 1: Staining Fixed Adherent Cells
This protocol outlines the procedure for staining adherent cells cultured on glass coverslips or in multi-well plates.
Materials:
-
Cells cultured on sterile glass coverslips or in imaging-compatible plates
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1% Triton™ X-100 in PBS for permeabilization
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Brilliant Orange Staining Solution (refer to manufacturer's instructions for dilution)
-
Mounting Medium with DAPI (optional, for nuclear counterstaining)
Procedure:
-
Cell Culture: Grow adherent cells on coverslips or plates to the desired confluency.
-
Washing: Gently wash the cells twice with PBS to remove culture medium.[3]
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[3][4][5]
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.[4]
-
Permeabilization: Permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10 minutes at room temperature.[4][6] This step is necessary for intracellular targets.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking (Optional but Recommended): If performing immunostaining in conjunction with Brilliant Orange, block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.[4]
-
Staining: Incubate the cells with the Brilliant Orange Staining Solution for 30-60 minutes at room temperature, protected from light. The optimal staining time may vary depending on the cell type and target.[6]
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Counterstaining (Optional): If desired, counterstain the nuclei with a DAPI-containing mounting medium.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. For cells in plates, add PBS or mounting medium to the wells. Image the stained cells using a fluorescence microscope equipped with appropriate filters for orange fluorescence.
Protocol 2: Staining Fixed Suspension Cells
This protocol is designed for staining cells grown in suspension.
Materials:
-
Suspension cell culture
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1% Triton™ X-100 in PBS
-
Brilliant Orange Staining Solution
-
Microcentrifuge tubes
-
Mounting Medium
Procedure:
-
Cell Harvesting: Pellet the suspension cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Resuspend the cell pellet in PBS and centrifuge again. Repeat this wash step twice.
-
Fixation: Resuspend the cells in 4% PFA in PBS and incubate for 15 minutes at room temperature.[4][5]
-
Washing: Pellet the cells and wash three times with PBS.[4]
-
Permeabilization: Resuspend the cells in 0.1% Triton™ X-100 in PBS and incubate for 10 minutes at room temperature.[4][6]
-
Washing: Pellet the cells and wash three times with PBS.
-
Staining: Resuspend the cell pellet in the Brilliant Orange Staining Solution and incubate for 30-60 minutes at room temperature, protected from light.[6]
-
Washing: Pellet the cells and wash three times with PBS to remove excess dye.
-
Mounting and Imaging: Resuspend the final cell pellet in a small volume of PBS or mounting medium. Mount a drop of the cell suspension onto a microscope slide and cover with a coverslip. Image using a fluorescence microscope.
Mandatory Visualizations
Experimental Workflow for Staining Fixed Adherent Cells
Caption: Workflow for staining fixed adherent cells with Brilliant Orange.
Generalized Signaling Pathway Visualization
Caption: Detection of a target protein using Brilliant Orange staining.
References
- 1. Improving the photostability of bright monomeric orange and red fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. biotium.com [biotium.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. gatescientific.com [gatescientific.com]
- 6. biotium.com [biotium.com]
Brilliant Orange: Application Notes for High-Fidelity Lysosomal Imaging
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. LysoTracker | AAT Bioquest [aatbio.com]
- 4. liu.diva-portal.org [liu.diva-portal.org]
- 5. mybiosource.com [mybiosource.com]
- 6. Lysosome-Targeted Bioprobes for Sequential Cell Tracking from Macroscopic to Microscopic Scales - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. The Autophagy Lysosomal Pathway and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurology.org [neurology.org]
- 11. Autophagy: A Lysosome-Dependent Process with Implications in Cellular Redox Homeostasis and Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Use of Lysosomotropic Dyes to Exclude Lysosomal Membrane Permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.biologists.com [journals.biologists.com]
Application Notes and Protocols for Brilliant Orange in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various orange fluorescent probes in fluorescence microscopy. This document covers the spectral and photophysical properties of key orange fluorophores, detailed protocols for their application in immunofluorescence, live-cell imaging, and flow cytometry, and troubleshooting tips for optimal performance.
Introduction to Orange Fluorescent Probes
Orange fluorescent dyes and proteins are integral tools in multiplex imaging, offering a distinct spectral window between green and red fluorophores. This allows for the simultaneous visualization of multiple cellular targets with minimal spectral overlap. The selection of an appropriate orange probe is critical and depends on the specific application, instrumentation, and the photophysical properties of the dye. This guide focuses on several common "orange" fluorophores, including the metachromatic dye Acridine Orange, the fluorescent protein mOrange2, and the high-performance synthetic dye abberior STAR ORANGE.
Quantitative Data of Selected Orange Fluorophores
The brightness and photostability of a fluorophore are critical for successful fluorescence microscopy. Brightness is determined by the product of the molar extinction coefficient (ε) and the quantum yield (Φ)[1][2]. The following table summarizes the key photophysical properties of selected orange fluorescent probes.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε x Φ) | Key Applications |
| Acridine Orange (bound to RNA/ssDNA) | ~488 | ~650[3] | Not specified | Not specified | Not specified | Nucleic acid staining, apoptosis, cell cycle analysis[4][5][6] |
| Acridine Orange (bound to dsDNA) | ~488 | ~525[3] | Not specified | Not specified | Not specified | Nuclear counterstaining[4][5] |
| mOrange | 548 | 562 | 72,000[7] | 0.69[7] | 49,680 | Genetically encoded reporter |
| mOrange2 | 549[7] | 565[7] | 58,000[7] | 0.60[7] | 34,800 | Genetically encoded reporter (improved photostability)[7] |
| Pacific Orange™ | 400[8] | 551[8] | Not specified | Not specified | Not specified | Flow cytometry[8] |
| abberior STAR ORANGE | 589[9] | 616[9] | 95,000[9] | 0.55[9] | 52,250 | STED and confocal microscopy[9] |
| abberior LIVE ORANGE mito | 586[10] | 606[10] | 115,000[10] | Not specified | Not specified | Live-cell imaging of mitochondria[10] |
| CyOFP1 | 497 | 589[11][12] | Not specified | Not specified | Not specified | Multiplex imaging with GFP, bioluminescence imaging[11][13] |
Experimental Protocols
Immunofluorescence Staining with abberior STAR ORANGE
This protocol describes the use of a bright and photostable synthetic dye for indirect immunofluorescence.
Materials:
-
Cells cultured on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary Antibody (specific to the target protein)
-
abberior STAR ORANGE conjugated Secondary Antibody
-
Antifade Mounting Medium
Procedure:
-
Cell Preparation: Wash cultured cells twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If targeting an intracellular protein, permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating in Blocking Buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer and incubate for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the abberior STAR ORANGE conjugated secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Image using a confocal or STED microscope with appropriate laser lines and filters for abberior STAR ORANGE (Excitation: ~589 nm, Emission: ~616 nm)[9].
Immunofluorescence Staining Workflow.
Live-Cell Imaging of Mitochondria with abberior LIVE ORANGE mito
This protocol is for staining mitochondria in living cells.
Materials:
-
abberior LIVE ORANGE mito (lyophilized powder)
-
Anhydrous DMSO or DMF
-
Live cells in culture with appropriate medium
-
Fluorescence microscope suitable for live-cell imaging
Procedure:
-
Prepare Stock Solution: Prepare a 1 mM stock solution of abberior LIVE ORANGE mito in anhydrous DMSO or DMF[10].
-
Prepare Working Solution: Dilute the stock solution in pre-warmed cell culture medium to a final working concentration of 100-500 nM[10]. The optimal concentration may vary depending on the cell type.
-
Cell Staining: Replace the culture medium of your cells with the medium containing the LIVE ORANGE mito working solution.
-
Incubation: Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.
-
Washing (Optional): For cleaner images, you can wash the cells once with pre-warmed culture medium.
-
Imaging: Image the live cells using a fluorescence microscope equipped with a 561 nm laser for excitation and a suitable emission filter for orange fluorescence (~606 nm)[10]. For STED microscopy, a depletion laser between 750-800 nm is recommended[10].
Live-Cell Staining Workflow.
Cell Viability and Apoptosis Assessment with Acridine Orange and Propidium Iodide (PI)
This dual-staining protocol allows for the differentiation between live, apoptotic, and necrotic cells. Live cells will have a green nucleus and cytoplasm, early apoptotic cells will show condensed bright green chromatin, late apoptotic cells will have orange-red chromatin, and necrotic cells will have a uniformly orange-red nucleus.
Materials:
-
Acridine Orange (AO) stock solution (1 mg/mL in dH₂O)
-
Propidium Iodide (PI) stock solution (1 mg/mL in dH₂O)
-
PBS
-
Cell suspension
-
Fluorescence microscope
Procedure:
-
Prepare Staining Solution: Prepare a working solution containing both AO and PI in PBS (e.g., 5 µg/mL AO and 5 µg/mL PI).
-
Cell Staining: Add a small volume of the AO/PI staining solution to your cell suspension (e.g., 1 µL of stain to 25 µL of cell suspension).
-
Incubation: Incubate for 5-15 minutes at room temperature, protected from light.
-
Imaging: Place a small amount of the stained cell suspension on a microscope slide and cover with a coverslip. Immediately visualize using a fluorescence microscope with filter sets for green (FITC channel for AO green fluorescence) and red (TRITC/Texas Red channel for PI and AO red fluorescence)[14].
Acridine Orange Staining Mechanism.
Flow Cytometry with Pacific Orange™ Conjugated Antibodies
This is a general protocol for cell surface staining for flow cytometry analysis.
Materials:
-
Cell suspension (e.g., PBMCs)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
Pacific Orange™ conjugated primary antibody
-
Flow cytometer with a 405 nm violet laser
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in cold Flow Cytometry Staining Buffer[15].
-
Antibody Staining: Add the Pacific Orange™ conjugated antibody to 100 µL of the cell suspension. The optimal antibody concentration should be determined by titration.
-
Incubation: Incubate for 20-30 minutes at 2-8°C, protected from light.
-
Washing: Add 2 mL of Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes at 2-8°C. Discard the supernatant[15].
-
Resuspension: Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Analysis: Analyze the cells on a flow cytometer equipped with a 405 nm laser and an appropriate emission filter for Pacific Orange™ (e.g., 550/50 BP filter)[8].
Flow Cytometry Staining Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. How to determine the brightness of a fluorescent molecule? | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Improving the photostability of bright monomeric orange and red fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pacific Orange Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 9. abberior STAR ORANGE [abberior.shop]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. A bright cyan-excitable orange fluorescent protein facilitates dual-emission microscopy and enhances bioluminescence imaging in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A bright cyan-excitable orange fluorescent protein facilitates dual-emission microscopy and enhances bioluminescence imaging in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. research.pasteur.fr [research.pasteur.fr]
Brilliant Orange Dyes in Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Brilliant Orange dyes in flow cytometry. Brilliant Orange dyes, such as Pacific Orange™ and Krome Orange™, are violet laser-excitable fluorochromes that offer bright signals and are valuable tools in multicolor flow cytometry panel design. These notes cover the characteristics of these dyes, provide protocols for their use in immunophenotyping and cell cycle analysis, and offer guidance on antibody conjugation.
Dye Characteristics and Comparison
Brilliant Orange dyes are valued for their brightness and utility in the violet laser line, allowing for expanded panel design in multicolor flow cytometry. Krome Orange™ is reported to have a significantly higher quantum yield than Pacific Orange™, resulting in a brighter signal.[1][2][3] This increased brightness can be particularly advantageous for detecting antigens with low expression levels.
| Property | Pacific Orange™ | Krome Orange™ | VioGreen™ |
| Excitation Max (nm) | 400[4] | 398[5] | 388[3] |
| Emission Max (nm) | 551[4] | 528[5] | 520[3] |
| Laser Line | Violet (405 nm)[4] | Violet (405 nm)[5] | Violet (405 nm)[3] |
| Relative Brightness | Moderate | Bright | Very Bright[3][6] |
| Quantum Yield | - | Higher than Pacific Orange™[1][2] | - |
| Stain Index | ~600[7] | Higher than Pacific Orange™[3] | Higher than Pacific Orange™ & Krome Orange™[3] |
Note: Stain index is a relative measure of brightness and can vary depending on the instrument, antibody conjugate, and cell type used.[6]
Experimental Protocols
Protocol 1: Immunophenotyping of Human T Cells using a Pacific Orange™ Conjugated Antibody
This protocol describes the staining of human peripheral blood mononuclear cells (PBMCs) with a CD4 Pacific Orange™ conjugate to identify CD4+ T helper cells.
Materials:
-
Human PBMCs, isolated by Ficoll-Paque density gradient centrifugation
-
Fc blocking reagent (e.g., Human TruStain FcX™)
-
CD4-Pacific Orange™ conjugated antibody
-
CD3-FITC conjugated antibody (for T cell gating)
-
Viability dye (e.g., 7-AAD)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
5 mL polystyrene round-bottom tubes
Procedure:
-
Cell Preparation: Start with a single-cell suspension of human PBMCs. Adjust the cell concentration to 1 x 10^7 cells/mL in cold Flow Cytometry Staining Buffer.
-
Fc Receptor Blocking: Add 1 x 10^6 cells (100 µL) to a 5 mL flow cytometry tube. Add Fc blocking reagent according to the manufacturer's instructions and incubate for 10 minutes at room temperature. This step is crucial to prevent non-specific binding of antibodies to Fc receptors.
-
Antibody Staining: Without washing, add the predetermined optimal concentration of CD4-Pacific Orange™ and CD3-FITC conjugated antibodies to the cell suspension. Gently vortex and incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C. Carefully aspirate the supernatant. Repeat the wash step.
-
Viability Staining: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer. Add 1 µL of 7-AAD Staining Solution and incubate for 5 minutes at room temperature in the dark.[8]
-
Acquisition: Add 400 µL of Flow Cytometry Staining Buffer to each tube and acquire the samples on a flow cytometer equipped with a violet laser.
Gating Strategy:
-
Gate on lymphocytes based on forward scatter (FSC) and side scatter (SSC).
-
Exclude doublets using FSC-A versus FSC-H.
-
Exclude dead cells by gating on the 7-AAD negative population.
-
From the live, singlet, lymphocyte population, identify T cells by gating on CD3+ cells.
-
Within the CD3+ population, identify CD4+ T helper cells based on Pacific Orange™ fluorescence.
Caption: Experimental workflow for immunophenotyping of T cells.
Protocol 2: Cell Cycle Analysis using Acridine Orange
Acridine Orange is a nucleic acid binding dye that fluoresces green when bound to double-stranded DNA and red when bound to single-stranded RNA. This differential staining allows for the analysis of the cell cycle, distinguishing quiescent (G0) from cycling (G1, S, G2/M) cells.
Materials:
-
Single-cell suspension
-
Citrate-Phosphate Buffer (pH 3.0)
-
Triton X-100
-
Sucrose
-
EDTA
-
NaCl
-
Acridine Orange stock solution (1 mg/mL in dH2O)
-
Staining Solution A (Permeabilization Buffer)
-
Staining Solution B (Staining Buffer with Acridine Orange)
Reagent Preparation:
-
Staining Solution A: 0.1% Triton X-100, 0.2 M Sucrose, 1 mM EDTA in Citrate-Phosphate Buffer (pH 3.0).
-
Staining Solution B: 0.15 M NaCl, Acridine Orange (final concentration 2 µg/mL) in Citrate-Phosphate Buffer (pH 3.8). Prepare fresh.
Procedure:
-
Cell Preparation: Harvest 1-2 x 10^6 cells and wash with PBS. Resuspend the cell pellet in the residual PBS.
-
Permeabilization: While gently vortexing, add 0.2 mL of the cell suspension to 0.4 mL of ice-cold Staining Solution A. Incubate on ice for 30 seconds.
-
Staining: While gently vortexing, add 1.2 mL of Staining Solution B to the permeabilized cells.
-
Acquisition: Analyze the sample immediately on a flow cytometer. Excite with a blue laser (488 nm) and collect green fluorescence (e.g., 530/30 nm filter) and red fluorescence (e.g., >650 nm filter).
Data Analysis:
-
A dot plot of red fluorescence (RNA content) versus green fluorescence (DNA content) will show distinct cell cycle phases.
-
G0 cells will have low RNA and 2n DNA content.
-
G1 cells will have higher RNA content than G0 cells and 2n DNA content.
-
S phase cells will show increasing DNA content.
-
G2/M cells will have 4n DNA content and high RNA content.
Caption: Workflow for cell cycle analysis using Acridine Orange.
Protocol 3: Antibody Conjugation to Brilliant Orange Dyes
This protocol provides a general guideline for conjugating an antibody to an amine-reactive Brilliant Orange dye. For best results, always refer to the specific instructions provided with the conjugation kit.
Materials:
-
Purified antibody (carrier-free, e.g., no BSA or gelatin)
-
Amine-reactive Brilliant Orange dye (e.g., Pacific Orange™ succinimidyl ester)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching solution (e.g., 1 M Tris, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Antibody Preparation: Dissolve the antibody in the conjugation buffer at a concentration of 1-2 mg/mL.
-
Dye Preparation: Dissolve the amine-reactive Brilliant Orange dye in anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction: Add the reactive dye to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10-20 moles of dye per mole of antibody is common. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quenching: Add the quenching solution to stop the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Remove unconjugated dye by passing the solution through a desalting column or by dialysis against PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the dye.
-
Storage: Store the conjugated antibody at 4°C, protected from light. Add a preservative like sodium azide (B81097) if desired.
Caption: General workflow for antibody conjugation.
Signaling Pathway Analysis
Brilliant Orange dye conjugates can be used to identify and characterize key cell populations involved in various signaling pathways. Below are simplified diagrams of T cell and B cell activation pathways, highlighting markers that can be analyzed by flow cytometry.
T Cell Activation Signaling Pathway
T cell activation is initiated by the interaction of the T cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). This, along with co-stimulatory signals, leads to a cascade of intracellular events resulting in T cell proliferation and differentiation.
Caption: Key events in T cell activation.
Key markers for flow cytometric analysis of T cell activation include:
-
CD3: Pan T cell marker.[9]
-
CD4/CD8: Lineage markers for helper and cytotoxic T cells, respectively.[9]
-
CD69: Early activation marker.[10]
-
CD25: Late activation marker, also a marker for regulatory T cells.[10]
-
Intracellular Cytokines: (e.g., IFN-γ, IL-2) to determine T cell functional subsets.[11]
B Cell Activation Signaling Pathway
B cell activation is initiated by the binding of an antigen to the B cell receptor (BCR). This triggers a signaling cascade that leads to B cell proliferation, differentiation, and antibody production.
Caption: Key events in B cell activation.
Key markers for flow cytometric analysis of B cell activation and differentiation include:
-
CD19: Pan B cell marker.[12]
-
IgM/IgD: Surface immunoglobulins that form the BCR.[13]
-
CD69: Early activation marker.
-
CD80/CD86: Co-stimulatory molecules upregulated upon activation.
-
CD27: Memory B cell marker.[9]
-
CD38: Plasmablast and plasma cell marker.[9]
References
- 1. The new violet laser dye, Krome Orange, allows an optimal polychromatic immunophenotyping based on CD45-KO gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. cytometrie.pitie-salpetriere.upmc.fr [cytometrie.pitie-salpetriere.upmc.fr]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. Flow cytometry markers guide | Abcam [abcam.com]
- 10. Activation T Cell Subset Phenotype Flow Cytometry Panel | Bio-Techne [bio-techne.com]
- 11. agilent.com [agilent.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. blog.cellsignal.com [blog.cellsignal.com]
Application Notes and Protocols: Acridine Orange Staining for Cellular Analysis
A Step-by-Step Guide for Researchers, Scientists, and Drug Development Professionals
Note on Terminology: The term "Brilliant Orange" is not widely associated with a specific, standardized biological stain in scientific literature. The following protocols are for Acridine Orange, a well-established and versatile fluorescent dye known for its brilliant orange-red fluorescence under specific cellular conditions. It is highly likely that researchers seeking an orange fluorescent stain for cellular components will find Acridine Orange to be the relevant and appropriate reagent.
Acridine Orange (AO) is a metachromatic, cell-permeable fluorescent dye that differentially stains nucleic acids and acidic organelles, making it a valuable tool in cell biology, particularly for studies of cell viability, apoptosis, and autophagy.[1][2][3] Its fluorescence emission spectrum shifts depending on its concentration and the molecule it binds to.[2][4] When it intercalates into double-stranded DNA, it fluoresces green.[2][5] However, when it binds to single-stranded RNA or accumulates in acidic compartments like lysosomes, it forms aggregates that fluoresce bright orange-red.[1][2][6]
Quantitative Data Summary
For optimal results, it is crucial to use the appropriate concentrations and instrument settings for Acridine Orange staining. The following table summarizes key quantitative parameters for experimental planning.
| Parameter | Value | Notes |
| Excitation Wavelength (Monomeric/DNA-bound) | ~488-502 nm (Blue Light) | Optimal for exciting AO when it is in a monomeric form or intercalated with DNA.[1][4] |
| Emission Wavelength (Monomeric/DNA-bound) | ~525 nm (Green) | The resulting fluorescence color when AO binds to double-stranded DNA.[3][4] |
| Excitation Wavelength (Aggregated/RNA-bound) | ~460 nm (Blue Light) | The excitation maximum shifts when AO aggregates.[4] |
| Emission Wavelength (Aggregated/RNA-bound) | ~650 nm (Orange-Red) | The fluorescence color when AO binds to RNA or accumulates in acidic organelles.[4] |
| Stock Solution Concentration | 1 mM | A common starting concentration for a stock solution.[3] |
| Working Concentration | 0.5 - 5 µM | The final concentration in the cell sample media can be adjusted based on the cell type and experimental goals.[3] |
| Incubation Time | 15 - 30 minutes | The typical time needed for the dye to permeate the cells and stain the target structures.[3] |
| pH of Staining Solution | Acidic (e.g., pH 4.0) | A low pH environment can enhance the differential staining of bacteria and fungi.[7][8] |
Experimental Protocols
This section provides a detailed methodology for staining cells with Acridine Orange to visualize nucleic acids and acidic organelles.
Materials
-
Acridine Orange hydrochloride (powder or stock solution)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Fixative (e.g., absolute methanol) (Optional, for fixed cell staining)
-
Distilled water
-
Coverslips and microscope slides
-
Fluorescence microscope with appropriate filter sets (blue excitation, green and red emission)
Protocol 1: Live Cell Staining for Lysosome Visualization
This protocol is designed for the visualization of acidic vesicular organelles (lysosomes) in living cells.
-
Cell Preparation: Culture cells on coverslips or in imaging-compatible dishes to the desired confluency.
-
Prepare Staining Solution: Prepare a working solution of Acridine Orange in pre-warmed cell culture medium or PBS at a final concentration of 1-5 µM.
-
Staining: Remove the culture medium from the cells and wash once with PBS. Add the Acridine Orange staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in the dark.[3]
-
Washing: Gently wash the cells two to three times with PBS to remove excess stain.
-
Imaging: Mount the coverslip on a microscope slide with a drop of PBS. Observe the cells immediately using a fluorescence microscope with a blue excitation filter. Acidic organelles such as lysosomes will appear as bright orange-red fluorescent granules, while the nucleus and cytoplasm will show a faint green fluorescence.[1][6]
Protocol 2: Fixed Cell Staining for DNA and RNA Differentiation
This protocol is suitable for distinguishing between DNA and RNA in fixed cells.
-
Cell Preparation: Grow cells on microscope slides or coverslips.
-
Fixation: Fix the cells with absolute methanol (B129727) for 2 minutes.[8]
-
Rehydration: Rinse the slides briefly in distilled water.
-
Staining: Stain the sections in an Acridine Orange solution (e.g., 0.01% in a suitable buffer) for 2-5 minutes.[7][8]
-
Rinsing: Briefly rinse the slides to remove excess stain.
-
Mounting: Mount the coverslip with a non-fluorescent mounting medium.
-
Imaging: Examine the slides with a fluorescence microscope. The DNA in the nucleus will fluoresce green, while RNA in the cytoplasm and nucleolus will fluoresce orange-red.[5]
Diagrams
Experimental Workflow for Acridine Orange Staining
Caption: Workflow for live-cell staining with Acridine Orange.
Mechanism of Acridine Orange Differential Staining
Caption: Differential fluorescence of Acridine Orange in cellular compartments.
References
- 1. Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Acridine Orange Staining Solution (ab270791) | Abcam [abcam.com]
- 4. Acridine orange - Wikipedia [en.wikipedia.org]
- 5. Acridine orange method for DNA and RNA - IHC WORLD [ihcworld.com]
- 6. dovepress.com [dovepress.com]
- 7. dalynn.com [dalynn.com]
- 8. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for Real-Time Tracking of Acidic Organelles
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The real-time tracking of acidic organelles, such as lysosomes, endosomes, and autophagosomes, is crucial for understanding a multitude of cellular processes, including endocytosis, autophagy, and apoptosis.[1] Fluorescent probes that selectively accumulate in these low-pH compartments are invaluable tools for live-cell imaging. This document provides detailed application notes and protocols for using various fluorescent dyes to visualize and monitor these dynamic organelles. While the term "Brilliant Orange" is not a standardized name for a specific probe, the characteristics suggest the widely-used dye Acridine (B1665455) Orange, which exhibits brilliant orange-red fluorescence in acidic environments.[2] This guide will focus on Acridine Orange and also introduce modern, high-performance alternatives.
Acridine Orange: A Versatile Probe for Acidic Organelle Visualization
Acridine Orange (AO) is a cell-permeable, metachromatic fluorescent dye that has been extensively used for the analysis of acidic vesicular organelles (AVOs) in live cells.[3] Its ability to emit different wavelengths of light depending on its concentration and environment makes it a powerful tool for distinguishing acidic compartments from the nucleus and cytoplasm.
Mechanism of Action
As a weak base, Acridine Orange can diffuse across biological membranes in its uncharged form. Upon entering the acidic lumen of organelles like lysosomes (pH 4-5), AO becomes protonated. This charged form is less membrane-permeable and becomes trapped, leading to its accumulation and the formation of aggregates.[4] These aggregates exhibit a metachromatic shift, fluorescing bright red to orange when excited by blue or green light.[3][4] In contrast, at lower concentrations in the nucleus and cytoplasm, AO intercalates with DNA and RNA, emitting green fluorescence. This dual fluorescence allows for the simultaneous visualization of both the nucleus and acidic organelles.
Quantitative Data
The following tables summarize key quantitative data for the use of Acridine Orange in live-cell imaging of acidic organelles.
Table 1: Spectral Properties of Acridine Orange
| Target Molecule/Organelle | Binding Mechanism | Excitation (nm) | Emission (nm) | Observed Color |
| Double-stranded DNA (dsDNA) | Intercalation | ~502 | ~525 | Green |
| Single-stranded DNA (ssDNA) / RNA | Electrostatic interactions, stacking | ~460 | ~650 | Red |
| Acidic Vesicular Organelles | Protonation and aggregation | ~460-500 | ~640-650 | Red/Orange |
Data compiled from multiple sources.[3]
Table 2: Recommended Staining Parameters for Acridine Orange
| Parameter | Recommended Value | Notes |
| Working Concentration | 0.5 - 5.0 µM | The optimal concentration should be determined empirically for each cell type to minimize cytotoxicity.[4] |
| Incubation Time | 15 - 30 minutes | Prolonged incubation may lead to cytotoxicity.[4] |
| Incubation Temperature | 37°C | Standard cell culture conditions.[4] |
Experimental Protocols
Protocol 1: General Staining of Acidic Vesicular Organelles (AVOs) in Live Cells
This protocol provides a basic method for staining live adherent or suspension cells with Acridine Orange to visualize lysosomes and other acidic organelles.
Materials:
-
Live cells cultured in a suitable imaging vessel (e.g., glass-bottom dish, 96-well plate)
-
Acridine Orange stock solution (1 mg/mL in sterile PBS)
-
Complete cell culture medium, pre-warmed to 37°C
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 50-75%).[4]
-
Reagent Preparation: Prepare a fresh working solution of Acridine Orange by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µM.[1]
-
Staining:
-
Remove the existing culture medium from the cells.
-
Add the Acridine Orange working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[1]
-
-
Washing:
-
Gently remove the staining solution.
-
Wash the cells twice with pre-warmed PBS or complete culture medium to remove excess dye.[1]
-
-
Imaging:
-
Add fresh, pre-warmed complete culture medium or PBS to the cells.
-
Immediately visualize the cells using a fluorescence microscope. Use a filter set appropriate for detecting green fluorescence (for nucleus and cytoplasm) and red/orange fluorescence (for AVOs).[3]
-
Protocol 2: Monitoring Autophagy with Acridine Orange
This protocol is optimized for the visualization and quantification of AVOs associated with the induction of autophagy.
Materials:
-
Same as Protocol 1
-
Autophagy inducer (e.g., rapamycin, starvation medium)
-
Autophagy inhibitor (e.g., bafilomycin A1) for validation (optional)
Procedure:
-
Cell Seeding: Seed cells in a live-cell imaging plate and allow them to adhere overnight.
-
Induction of Autophagy: Treat cells with the desired autophagy-inducing compounds for the appropriate duration. Include an untreated control group.[1]
-
Staining: Prepare a 1 µg/mL working solution of Acridine Orange in serum-free culture medium and follow steps 3 and 4 from Protocol 1.[1]
-
Imaging and Analysis:
Troubleshooting
Table 3: Troubleshooting Common Issues with Acridine Orange Staining
| Issue | Possible Cause | Suggested Solution |
| Weak fluorescence signal | Dye concentration too low. | Increase the Acridine Orange concentration or incubation time.[1] |
| Low level of acidic organelles. | Ensure the cellular process being studied (e.g., autophagy) is active.[1] | |
| High background fluorescence | Incomplete washing. | Increase the number and duration of washing steps.[1] |
| Dye concentration too high. | Optimize the Acridine Orange concentration by performing a titration.[1] | |
| Phototoxicity/Cell Death | High dye concentration or prolonged light exposure. | Reduce the dye concentration and minimize exposure to excitation light. Use a lower magnification objective when possible.[1][5] |
| Photobleaching | Excessive light exposure. | Minimize exposure to excitation light. Use an anti-fade reagent if compatible with live-cell imaging.[1] |
Modern Alternatives to Acridine Orange
While Acridine Orange is a cost-effective and versatile dye, modern probes have been developed with improved photostability, lower cytotoxicity, and different spectral properties, enabling more advanced imaging applications.
Table 4: Comparison of Dyes for Tracking Acidic Organelles
| Feature | Acridine Orange | BioTracker 560 Orange Lysosome Dye | HMSiR680-Me |
| Excitation/Emission (nm) | ~460-500 / ~640-650 (acidic) | ~535 / ~560 | ~680 / ~700 |
| Color | Orange/Red | Orange | Far-Red |
| Photostability | Moderate, susceptible to photobleaching[5] | High[6][7] | Excellent[8][9] |
| Cytotoxicity | Can be phototoxic at higher concentrations[5][10] | Low | Low[8][9] |
| Key Advantage | Metachromatic properties for simultaneous nucleus and AVO visualization | High signal-to-noise ratio and photostability[6][7] | Superior photostability, suitable for long-term and super-resolution imaging[8][11] |
BioTracker 560 Orange Lysosome Dye
This probe exhibits a dramatic increase in fluorescence intensity in acidic environments (over 50-fold increase at pH 5.0 compared to pH 7.4) and shows excellent photostability.[6][7] Its orange fluorescence allows for multicolor imaging with blue, green, and near-infrared probes.[6][7]
Protocol for BioTracker 560 Orange Lysosome Dye:
-
Prepare a stock solution by dissolving 10 µg of the dye in 13.4 µL of DMSO or distilled water.[12]
-
Dilute the stock solution 1:1000 in cell culture medium.
-
Incubate live cells with the dye-containing medium for 30 minutes at 37°C.[13]
-
Wash the cells once and image.[13]
HMSiR680-Me
HMSiR680-Me is a far-red, silicon-rhodamine-based dye that only fluoresces under acidic conditions (pKcycl of 6.2).[8][14] It is exceptionally photostable, making it ideal for long-term time-lapse and super-resolution (STED) microscopy with minimal phototoxicity.[8][9][11] Its far-red emission is spectrally distinct from many other common fluorophores, facilitating multicolor imaging.[8][11]
Protocol for HMSiR680-Me:
-
Prepare a stock solution in DMSO.
-
Treat cells with a final concentration of 500 nM HMSiR680-Me for 30 minutes.
-
Image the cells using an appropriate far-red filter set.
Visualizing Workflows and Pathways
Experimental Workflow for Staining Acidic Organelles
References
- 1. benchchem.com [benchchem.com]
- 2. What is the principle of acridine orange stain? | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BioTracker 560 Orange Lysosome Dye Live cell imaging dye for acidic cellular organelles such as lysosomes. | Sigma-Aldrich [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. A Bright, Photostable Dye that Enables Multicolor, Time Lapse, and Super-Resolution Imaging of Acidic Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. cimini-lab.broadinstitute.org [cimini-lab.broadinstitute.org]
- 11. A Bright, Photostable, and Far-Red Dye That Enables Multicolor, Time-Lapse, and Super-Resolution Imaging of Acidic Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BioTracker 560 Orange リソソーム色素 Live cell imaging dye for acidic cellular organelles such as lysosomes. | Sigma-Aldrich [sigmaaldrich.com]
- 13. biorxiv.org [biorxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes: Immunofluorescence Staining Using Bright Orange Fluorescent Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunofluorescence (IF) is a powerful technique for visualizing the subcellular localization of specific proteins and other antigens within cells and tissues. This method relies on the use of antibodies conjugated to fluorescent dyes, or fluorophores, which emit light upon excitation at a specific wavelength. The choice of fluorophore is critical for obtaining high-quality, high-resolution images. This application note provides a detailed protocol for immunofluorescence using antibody conjugates of bright orange-emitting fluorophores, with a specific focus on Alexa Fluor™ 555, a commonly used and photostable dye. Additionally, it offers a comparative overview of other popular orange fluorophores and guidance on optimizing your experimental workflow.
Overview of Common Orange Fluorophores
Selecting the appropriate fluorophore is crucial for the success of an immunofluorescence experiment. Factors to consider include the brightness and photostability of the dye, the filter sets available on your fluorescence microscope, and the potential for spectral overlap in multi-color imaging experiments.[1] Below is a comparison of several widely used orange-emitting fluorophores.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Relative Brightness | Key Features |
| Alexa Fluor™ 555 | 555 | 565 | High | Excellent photostability and pH insensitivity.[2] |
| Cy®3 | 550 | 570 | High | Bright and stable, a well-established fluorophore.[3] |
| Alexa Fluor™ 568 | 579 | 603 | High | Bright with a slightly red-shifted emission compared to Alexa Fluor 555.[4] |
| DyLight™ 550 | 562 | 576 | High | Good photostability and brightness.[5] |
| TRITC | 557 | 576 | Moderate | A traditional, more economical option, but less photostable than modern dyes. |
| Pacific Orange™ | 400 | 551 | Moderate | Excitable by a 405 nm violet laser, useful for multiplexing with other fluorophores.[6] |
Experimental Workflow for Immunofluorescence
The following diagram outlines the key steps in a typical indirect immunofluorescence protocol. In direct immunofluorescence, the primary antibody is directly conjugated to a fluorophore, eliminating the need for a secondary antibody incubation step.
References
- 1. Selection of Fluorophores for Immunofluorescent Staining - dianova [dianova.com]
- 2. Fluorescent dye, Bodipy, Cyanine | BroadPharm [broadpharm.com]
- 3. abacusdx.com [abacusdx.com]
- 4. Fluorophore Selection Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Pacific Orange Dye | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols: Preparation of Brilliant Orange Solutions
Note to the Reader: The following document is a generalized template. A comprehensive search for a specific chemical reagent universally known as "Brilliant Orange" for research, scientific, and drug development applications did not yield a specific, identifiable compound. The name "Brilliant Orange" is most prominently associated with a book on Dutch football and various commercial products, but not a standard laboratory chemical.
Therefore, this document provides a standardized protocol framework that can be adapted for a fluorescent dye or chemical compound, hypothetically named "Brilliant Orange," based on common laboratory practices for handling such substances. Researchers should replace the placeholder information with the specific details from the manufacturer's data sheet for the actual reagent being used.
Introduction
"Brilliant Orange" is a hypothetical fluorescent dye postulated for use in biological imaging and assays. This document provides standardized procedures for the preparation of stock and working solutions, essential for ensuring reproducibility and accuracy in experimental results. Adherence to these protocols is crucial for obtaining reliable data in applications such as fluorescence microscopy, flow cytometry, and plate-based assays.
Product Information and Storage
Proper storage and handling are critical to maintaining the stability and performance of fluorescent dyes.
| Parameter | Recommendation |
| Storage Temperature | -20°C (Recommended) |
| Light Sensitivity | Protect from light |
| Moisture | Store in a desiccated environment |
| Form | Lyophilized solid |
| Shipping Condition | Ambient temperature |
Preparation of Stock Solutions
A concentrated stock solution is prepared first and then diluted to create working solutions. This approach minimizes repeated handling of the lyophilized powder and reduces the potential for degradation.
Materials:
-
"Brilliant Orange" lyophilized powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or deionized water (as specified by manufacturer)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Protocol:
-
Reagent Equilibration: Before opening, allow the vial of lyophilized "Brilliant Orange" to equilibrate to room temperature for approximately 20 minutes to prevent condensation.
-
Reconstitution: Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom. Add the appropriate volume of anhydrous DMSO (or specified solvent) to achieve a desired stock concentration (e.g., 1-10 mM).
-
Solubilization: Vortex the solution for 1-2 minutes to ensure the dye is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protecting microcentrifuge tubes. Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
DOT Script for Stock Solution Preparation Workflow:
Caption: Workflow for reconstituting and storing "Brilliant Orange" stock solution.
Preparation of Working Solutions
Working solutions are prepared by diluting the concentrated stock solution in an appropriate buffer for the specific experimental application.
Materials:
-
"Brilliant Orange" stock solution (e.g., 10 mM)
-
Assay buffer (e.g., Phosphate-Buffered Saline (PBS), Hank's Balanced Salt Solution (HBSS))
-
Sterile microcentrifuge tubes or conical tubes
Protocol:
-
Thaw Stock Solution: Thaw one aliquot of the "Brilliant Orange" stock solution at room temperature, protected from light.
-
Dilution Calculation: Calculate the volume of stock solution needed to achieve the desired final working concentration in the total volume of assay buffer.
-
Formula: (M1)(V1) = (M2)(V2)
-
M1 = Concentration of stock solution
-
V1 = Volume of stock solution to add
-
M2 = Desired working concentration
-
V2 = Final volume of working solution
-
-
-
Dilution: Add the calculated volume of the stock solution to the appropriate volume of the assay buffer.
-
Mixing: Mix thoroughly by gentle vortexing or inversion.
-
Use: Use the freshly prepared working solution immediately for the best performance. Do not store diluted working solutions for extended periods unless stability data suggests otherwise.
Hypothetical Signaling Pathway Application
Fluorescent dyes are often used to track cellular processes or the effects of compounds on signaling pathways. Below is a hypothetical pathway where "Brilliant Orange" could be used to monitor the activation of a downstream kinase.
DOT Script for Hypothetical Signaling Pathway:
Caption: Hypothetical pathway where "Brilliant Orange" detects activated Kinase B.
Quality Control and Best Practices
-
Solvent Purity: Use high-quality, anhydrous solvents for reconstitution to prevent hydrolysis of the dye.
-
Light Protection: Protect all dye solutions from light to minimize photobleaching.
-
Avoid Contamination: Use sterile techniques and materials to prevent microbial or chemical contamination.
-
Validate Concentrations: If precise concentration is critical, a spectrophotometer can be used to determine the actual concentration of the stock solution using the Beer-Lambert law and the manufacturer-provided extinction coefficient.
-
Perform Controls: Always include appropriate controls in your experiments, such as unstained samples, to account for background fluorescence.
Application Notes: Visualizing Apoptosis and Cell Viability with Acridine Orange
Introduction
The accurate assessment of cell viability and the timely detection of apoptosis are critical in diverse fields, from fundamental cell biology research to drug discovery and toxicology. Acridine Orange (AO) is a versatile and cost-effective fluorescent dye that serves as a powerful tool for these applications. AO is a cell-permeable, nucleic acid-selective metachromatic dye; its fluorescence emission spectrum shifts depending on its interaction with cellular components.[1][2][3] This property allows researchers to distinguish between healthy, apoptotic, and necrotic cells based on fluorescence color and intensity. When used in conjunction with a membrane-impermeant dye like Propidium Iodide (PI), it provides a robust method for multiparameter analysis of cell health.
Principle of the Assay
Acridine Orange's utility stems from its differential fluorescence when it binds to various nucleic acids and its accumulation in acidic organelles.[2][3]
-
Live Cells : As a cell-permeable, weakly basic dye, AO readily crosses the membranes of both live and dead cells.[2][4] In healthy cells, it intercalates into double-stranded DNA (dsDNA) as a monomer, emitting a bright green fluorescence . It also accumulates in acidic organelles like lysosomes, where its high concentration causes aggregation, leading to orange-red fluorescence in discrete cytoplasmic vesicles.[2][4]
-
Early Apoptotic Cells : During the early stages of apoptosis, chromatin condensation occurs. Cells stained with AO will exhibit a bright green or yellow-orange nucleus with condensed or fragmented chromatin.[1]
-
Late Apoptotic & Necrotic Cells : In late-stage apoptotic and necrotic cells, plasma membrane integrity is compromised. This allows for the influx of a counterstain like Propidium Iodide (PI), which cannot enter live cells.[5][6] PI intercalates with DNA, emitting a strong red fluorescence . When used with AO, a Förster resonance energy transfer (FRET) occurs, where the PI signal absorbs the AO signal from the DNA, ensuring that dead cells fluoresce red.[6] The remaining RNA in the cytoplasm of these cells may still be stained orange by AO.
This dual-staining strategy enables the clear differentiation of four key cell populations:
-
Viable Cells : Uniform green nucleus and cytoplasm.
-
Early Apoptotic Cells : Condensed or fragmented bright green chromatin.
-
Late Apoptotic Cells : Orange to red nucleus with fragmented chromatin.
-
Necrotic Cells : Uniformly orange to red nucleus with an intact structure.[1]
Quantitative Data Summary
The photophysical properties of Acridine Orange and Propidium Iodide are essential for designing imaging experiments and setting up instrumentation like flow cytometers and fluorescence microscopes.
Table 1: Photophysical Properties of Acridine Orange (AO) and Propidium Iodide (PI)
| Property | Acridine Orange (AO) | Propidium Iodide (PI) |
| Molecular Weight | 265.36 g/mol [2][4] | 668.4 g/mol [5] |
| Excitation Max (Bound to DNA) | ~500 nm[5][7] | ~535 nm[5][7] |
| Emission Max (Bound to DNA) | ~525 nm (Green)[5][7] | ~617 nm (Red)[5][7] |
| Excitation Max (Bound to RNA/ssDNA) | ~460 nm[3] | N/A |
| Emission Max (Bound to RNA/ssDNA) | ~650 nm (Red-Orange) | N/A |
| Cell Permeability | Permeable[2][6] | Impermeable[5][6] |
Table 2: Interpretation of AO/PI Staining Results
| Cell Population | Fluorescence Signature | Cellular Characteristics |
| Live / Viable | Green Nucleus | Intact plasma membrane, normal nuclear morphology. |
| Early Apoptotic | Bright Green / Yellow-Orange Nucleus | Intact plasma membrane, chromatin condensation, nuclear fragmentation.[1] |
| Late Apoptotic | Orange / Red Nucleus | Compromised plasma membrane, fragmented chromatin.[1] |
| Necrotic / Dead | Uniform Orange / Red Nucleus | Compromised plasma membrane, intact nucleus.[1] |
Experimental Protocols
Protocol 1: Staining for Fluorescence Microscopy
This protocol provides a general guideline for staining cells with AO/PI for qualitative analysis of apoptosis and viability using a fluorescence microscope.
Materials:
-
Acridine Orange (AO) stock solution (e.g., 1 mg/mL in dH₂O)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in dH₂O)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Cell culture medium
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., blue excitation for green emission, green excitation for red emission)
Methodology:
-
Cell Preparation : Culture cells (adherent or suspension) on coverslips or in appropriate culture vessels. Induce apoptosis using the desired experimental treatment alongside a negative control.
-
Prepare Staining Solution : Prepare a fresh dual-staining solution containing AO and PI in PBS or culture medium. A common final concentration is 1-5 µg/mL for both AO and PI. Note: Optimal concentrations may vary by cell type and should be determined empirically.
-
Harvest Cells :
-
Suspension Cells : Centrifuge the cell suspension (e.g., 5 min at 1,100 rpm) and discard the supernatant.[8]
-
Adherent Cells : Gently trypsinize and collect cells. Centrifuge and discard the supernatant.
-
-
Washing : Resuspend the cell pellet in 1-2 mL of cold PBS and centrifuge again. Discard the supernatant.
-
Staining : Resuspend the cell pellet in 100 µL of the AO/PI staining solution.
-
Incubation : Incubate the cells for 15-20 minutes at room temperature, protected from light.[8]
-
Visualization : Place 10 µL of the stained cell suspension onto a clean microscope slide and cover with a coverslip. Immediately visualize under a fluorescence microscope.
-
Image Acquisition : Capture images using filters for green (live cells) and red (dead/late apoptotic cells) fluorescence.
Protocol 2: Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of viable, apoptotic, and necrotic cell populations.
Materials:
-
Acridine Orange (AO) and Propidium Iodide (PI) stock solutions
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
FACS tubes (12x75 mm)
-
Flow cytometer with a 488 nm blue laser
Methodology:
-
Cell Preparation : Induce apoptosis in your cell culture as required. Include appropriate controls (unstained, single-stained, and healthy cells).
-
Harvest Cells : Collect 1-5 x 10⁵ cells per sample by centrifugation (e.g., 5 min at 1,100 rpm).
-
Washing : Wash the cells by resuspending the pellet in 1 mL of cold PBS, centrifuging, and discarding the supernatant.
-
Staining : Resuspend the cell pellet in 500 µL of PBS. Add AO to a final concentration of 1-5 µg/mL and PI to a final concentration of 1-5 µg/mL. Gently vortex.
-
Incubation : Incubate for 15 minutes at room temperature in the dark.[8]
-
Data Acquisition : Analyze the samples on a flow cytometer using 488 nm excitation. Collect green fluorescence (e.g., FITC channel, ~530 nm) and red/orange fluorescence (e.g., PE or PE-Texas Red channel, >575 nm).[8]
-
Data Analysis :
-
Set up a dot plot of Green Fluorescence (FL1) vs. Red/Orange Fluorescence (FL2).
-
Use unstained and single-stained controls to set appropriate gates and compensation.
-
Gate the populations:
-
Live Cells : Green positive, Red negative (Lower Right Quadrant).
-
Late Apoptotic/Necrotic Cells : Red/Orange positive (Upper Quadrants).
-
Early apoptotic cells may show a slight increase in orange fluorescence while remaining in the "live" gate, or shift towards the double-positive quadrant, depending on instrument settings and cell type.
-
-
Diagrams and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acridine orange - Wikipedia [en.wikipedia.org]
- 4. Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. logosbio.com [logosbio.com]
- 6. revvity.com [revvity.com]
- 7. Cell Counting with Acridine Orange and Propidium Iodide (AO/PI) [denovix.com]
- 8. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Multi-Color Flow Cytometry with GFP and Brilliant Orange
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide for performing multi-color flow cytometry experiments combining the genetically encoded reporter, Green Fluorescent Protein (GFP), with a Brilliant Orange-conjugated antibody. It outlines the principles, experimental protocols, and data analysis considerations necessary for achieving accurate and reproducible results.
Introduction
Multi-color flow cytometry is a powerful technique that allows for the simultaneous analysis of multiple parameters in a single cell. A common application involves combining a genetically encoded fluorescent reporter, such as Enhanced Green Fluorescent Protein (EGFP), with immunophenotyping using fluorescently-conjugated antibodies. EGFP is widely used to report on gene expression, protein localization, or cell fate.[1][2] Pairing it with a bright, antibody-conjugated fluorophore allows researchers to correlate the expression of the GFP reporter with specific cell surface markers, activation states, or cell lineages.
This application note focuses on the combination of EGFP and a representative bright orange dye, PE-Dazzle™ 594, used here as an example for the "Brilliant Orange" class of fluorophores. While EGFP is optimally excited by a 488 nm blue laser, orange dyes like PE-Dazzle™ 594 are typically excited by a 561 nm yellow-green laser.[3] Despite using different lasers, the broad emission spectrum of EGFP can spill into the detector used for the orange dye.[4][5] This phenomenon, known as spectral overlap, necessitates a mathematical correction called compensation to ensure that the detected signal in each channel originates from the correct fluorophore. This guide provides the necessary protocols and theoretical background to successfully manage this challenge.
Fluorophore Spectral Properties
Proper panel design begins with understanding the spectral characteristics of the chosen fluorophores. EGFP and PE-Dazzle™ 594 are a common and effective combination but require careful instrument setup.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Optimal Laser | Common Filter (nm) |
| EGFP | ~488[1] | ~509[1][6][7] | Blue (488 nm) | 530/30 |
| PE-Dazzle™ 594 | ~565 | ~593 | Yellow-Green (561 nm) | 610/20 |
Instrument Configuration and Compensation
To resolve these two fluorophores, a flow cytometer equipped with at least a blue (488 nm) and a yellow-green (561 nm) laser is required. The primary challenge is the spillover of EGFP's emission into the PE-Dazzle™ 594 detector.
Typical Cytometer Setup
| Laser | Parameter | Detector | Filter (Bandpass) |
| Blue (488 nm) | EGFP | B-530 | 530/30 |
| Yellow-Green (561 nm) | PE-Dazzle™ 594 | Y-610 | 610/20 |
Illustrative Spillover Matrix
After running single-stained compensation controls, the software calculates a spillover matrix. The value in a given cell represents the percentage of signal from the fluorophore in the column that is incorrectly detected in the detector in the row. Note that while PE-Dazzle™ 594 shows minimal spillover into the EGFP detector, the reverse is significant.
| EGFP (B-530) | PE-Dazzle™ 594 (Y-610) | |
| EGFP (B-530) | 100% | ~0.5% |
| PE-Dazzle™ 594 (Y-610) | ~15% | 100% |
Note: These are representative values. The actual spillover must be calculated experimentally for each instrument and setup.
Diagrams and Workflows
Experimental Workflow
The overall process from sample preparation to data analysis follows a standardized workflow that includes the critical step of preparing single-color compensation controls.
Caption: General workflow for a two-color flow cytometry experiment.
Understanding Spectral Overlap
This diagram illustrates how the broad emission of EGFP spills into the detection channel for PE-Dazzle™ 594, making compensation necessary.
Caption: Visualization of EGFP's spectral spillover into the orange detector.
Example Biological Application
This pathway shows a common use case: identifying activated, GFP-reporter cells by co-staining for an activation marker like CD69 with a Brilliant Orange conjugate.
References
- 1. agilent.com [agilent.com]
- 2. Green fluorescent protein - Wikipedia [en.wikipedia.org]
- 3. einsteinmed.edu [einsteinmed.edu]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. a.storyblok.com [a.storyblok.com]
- 6. Spectrum [GFP (emerald GFP)] | AAT Bioquest [aatbio.com]
- 7. FluoroFinder [app.fluorofinder.com]
Brilliant Orange: Application Notes and Protocols for Tissue Section Staining
For Researchers, Scientists, and Drug Development Professionals
Note on Reagent: "Brilliant Orange" is not a standard histological stain. This document provides a representative application and protocol guide based on the principles of modern fluorescent staining techniques. The methodologies described are modeled on the use of a bright, photostable orange fluorophore (e.g., with excitation/emission maxima around 550 nm/575 nm) conjugated to a secondary antibody for indirect immunofluorescence.
Application Notes
Overview and Properties
Brilliant Orange is a hypothetical high-performance fluorescent dye designed for the sensitive detection of target antigens in fixed tissue sections. Its properties make it an excellent choice for immunofluorescence (IF) and immunohistochemistry (IHC) applications, particularly in complex tissue microenvironments.
Principle of Method
This guide focuses on indirect immunofluorescence, a highly sensitive method for localizing antigens. The workflow involves:
-
A primary antibody that specifically binds to the target protein (antigen) in the tissue.
-
A secondary antibody, conjugated to the Brilliant Orange fluorophore, which is designed to bind to the primary antibody.[1] This amplification strategy ensures a robust signal, as multiple secondary antibodies can bind to a single primary antibody.
Key Applications
-
Protein Localization: Visualize the subcellular location and distribution of specific proteins within morphologically preserved tissue.
-
Disease Pathology Studies: Identify and characterize biomarkers associated with diseases like cancer, neurodegeneration, and inflammatory conditions.
-
Drug Development: Assess the in-situ effects of therapeutic agents on target expression and localization.
-
Multiplex Imaging: The distinct orange emission spectrum allows for combination with other fluorophores (e.g., blue for nuclei, green for another protein) for multi-target analysis.
Data Presentation
Quantitative analysis of fluorescence intensity allows for objective comparison between samples.[2][3][4] Data should be acquired under identical imaging parameters (e.g., exposure time, gain) to ensure comparability.[3][4]
Photophysical Properties
The following table outlines the expected characteristics of the "Brilliant Orange" fluorophore, modeled after a typical high-performance orange dye.
| Property | Value |
| Excitation Maximum (Ex) | ~554 nm |
| Emission Maximum (Em) | ~576 nm |
| Recommended Laser Line | 561 nm |
| Quantum Yield | > 0.6 |
| Photostability | High |
| pH Sensitivity | Low in physiological range (pH 4-9) |
| Solubility | High (Aqueous) |
Example Experimental Data
This table illustrates how quantitative data from a hypothetical experiment could be presented. The experiment measures the fluorescence intensity of a target protein in response to a drug treatment.
| Treatment Group | N (Fields of View) | Mean Fluorescence Intensity (Arbitrary Units) ± SEM | Fold Change vs. Control |
| Control (Vehicle) | 15 | 12,540 ± 850 | 1.00 |
| Drug A (10 µM) | 15 | 38,870 ± 2,100 | 3.10 |
| Drug B (10 µM) | 15 | 11,980 ± 920 | 0.96 |
Experimental Protocols
This section provides a detailed protocol for performing indirect immunofluorescence on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Required Materials
-
Reagents: Xylene, Ethanol (100%, 95%, 70%, 50%), Deionized Water, 10 mM Sodium Citrate (B86180) buffer (pH 6.0), Phosphate-Buffered Saline (PBS), Blocking Buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100), Primary Antibody (specific to target), Brilliant Orange-conjugated Secondary Antibody, DAPI (or other nuclear counterstain), Anti-fade mounting medium.
-
Equipment: Microscope slides, Coplin jars, Water bath or steamer, Humidified chamber, Fluorescence microscope with appropriate filter sets.
Staining Protocol for FFPE Sections
-
Deparaffinization and Rehydration: This crucial first step removes the paraffin (B1166041) wax and rehydrates the tissue.[1][5]
-
Antigen Retrieval: Formalin fixation creates protein cross-links that can mask the antigenic epitope. Heat-induced epitope retrieval (HIER) is required to unmask the target.[1][6]
-
Pre-heat 10 mM Sodium Citrate buffer (pH 6.0) to 95-100°C in a water bath or steamer.
-
Immerse slides in the hot citrate buffer and incubate for 20 minutes.
-
Allow slides to cool in the buffer on the benchtop for at least 30 minutes.[6]
-
Rinse slides in PBS for 5 minutes.
-
-
Permeabilization and Blocking:
-
Wash slides with PBS containing 0.1% Triton X-100 for 10 minutes to permeabilize cell membranes.
-
Incubate slides in Blocking Buffer for 1 hour at room temperature in a humidified chamber. This step minimizes non-specific antibody binding.[6]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash slides 3 times in PBS for 5 minutes each to remove unbound primary antibody.
-
Dilute the Brilliant Orange-conjugated secondary antibody in Blocking Buffer. Protect from light from this point forward.
-
Apply the diluted secondary antibody to the slides.
-
Incubate for 1-2 hours at room temperature in a humidified chamber.[6]
-
-
Counterstaining and Mounting:
-
Wash slides 3 times in PBS for 5 minutes each in the dark.
-
If a nuclear counterstain is desired, incubate with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes.[5]
-
Rinse briefly in PBS.
-
Apply a drop of anti-fade mounting medium and place a coverslip, avoiding air bubbles.
-
Seal the edges of the coverslip with clear nail polish if desired.[6]
-
-
Visualization and Storage:
-
Image the slides using a fluorescence microscope equipped with filters appropriate for Brilliant Orange (e.g., Ex: 540-560 nm, Em: 570-620 nm) and other fluorophores used.
-
Store slides flat at 4°C in the dark.
-
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the indirect immunofluorescence protocol for FFPE tissues.
References
- 1. clyte.tech [clyte.tech]
- 2. A simple method for quantitating confocal fluorescent images - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis and Quantitation | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. How to quantify fluorescence intensity in cell images? [synapse.patsnap.com]
- 5. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 6. Immunofluorescence Immunohistochemistry (IHC) Paraffin Protocol [novusbio.com]
Application Note 1: Acridine Orange for Neuronal Viability and Apoptosis Detection
While "Brilliant Orange" is not a formally recognized name for a specific, commercially available probe in neurobiology, the term aptly describes the vibrant orange fluorescence characteristic of certain dyes crucial to neuroscience research. This document provides detailed application notes and protocols for two such reagents: Acridine Orange , a versatile nucleic acid dye that exhibits brilliant orange fluorescence in acidic cellular compartments and is widely used to assess neuronal health, and NeuroVue® Orange , a lipophilic tracer for neuronal mapping.
Introduction: Acridine Orange (AO) is a metachromatic fluorescent dye that differentially stains DNA and RNA, as well as acidic compartments. In healthy neurons, AO intercalates with double-stranded DNA, emitting a green fluorescence. However, in apoptotic cells, where nuclei become more acidic, AO shifts its fluorescence to a brilliant orange-red.[1][2] It also accumulates in lysosomes, which are acidic organelles, and fluoresces orange.[3][4] This property allows for the clear distinction between healthy, apoptotic, and necrotic neurons, making it an invaluable tool in studies of neurotoxicity, neurodegeneration, and drug efficacy.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Excitation Wavelength (Green) | ~502 nm | N/A |
| Emission Wavelength (Green) | ~525 nm | N/A |
| Excitation Wavelength (Orange) | ~460 nm | N/A |
| Emission Wavelength (Orange) | ~650 nm | N/A |
| Typical Staining Concentration | 5 µg/mL | [4] |
| Application | Neuronal Viability, Apoptosis, Lysosomal Staining | [1][3][4] |
Experimental Protocol: Assessing Neuronal Death via Sequential Acridine Orange and Ethidium Bromide Staining
This protocol is adapted from a method for the automated fluorescent detection of neuronal cell death by necrosis and apoptosis.[1][2] It uses AO to identify live and apoptotic cells and Ethidium Bromide (EB) to identify necrotic cells.
Materials:
-
Acridine Orange (AO) stock solution (e.g., 1 mg/mL in sterile water)
-
Ethidium Bromide (EB) stock solution (e.g., 1 mg/mL in sterile water)
-
Cultured neurons on coverslips or in imaging plates
-
Phosphate-buffered saline (PBS) or desired imaging buffer
-
Confocal microscope with appropriate filter sets for green and red/orange fluorescence
Procedure:
-
Prepare Staining Solution: Prepare a working solution containing both AO and EB in your imaging buffer. The final concentration may require optimization, but a starting point is 1-5 µg/mL for each dye.
-
Treat Neurons: Induce excitotoxicity or other forms of cell death in your neuronal cultures as per your experimental design. Include appropriate positive and negative controls.
-
Staining:
-
Remove the culture medium from the neurons.
-
Gently wash the cells once with PBS or imaging buffer.
-
Add the AO/EB staining solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.
-
-
Imaging:
-
Without washing, immediately image the cells using a confocal microscope.
-
Acquire images in two channels:
-
Green Channel: To visualize live cells with healthy nuclei.
-
Red/Orange Channel: To visualize apoptotic cells (orange, condensed/fragmented nuclei) and necrotic cells (red, uniformly stained nuclei).
-
-
-
Quantification:
Expected Results:
-
Live Neurons: Green, uniformly stained nuclei.
-
Apoptotic Neurons: Brilliant orange-red, condensed, or fragmented nuclei.[1][2]
-
Necrotic Neurons: Uniformly red-stained nuclei.
Diagram: Workflow for Neuronal Viability Assay
References
- 1. A fluorescence vital assay for the recognition and quantification of excitotoxic cell death by necrosis and apoptosis using confocal microscopy on neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Molecular Mechanism of Cinnamomum verum Component Cuminaldehyde Inhibits Cell Growth and Induces Cell Death in Human Lung Squamous Cell Carcinoma NCI-H520 Cells In Vitro and In Vivo [jcancer.org]
Application Notes: Utilizing Brilliant Orange Dyes for High-Throughput Screening Assays
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery and biological research, enabling the rapid assessment of large compound libraries for their effects on specific biological targets.[][2] Fluorescent dyes are integral to HTS, offering sensitive and quantitative readouts for a wide array of assays.[][2] This document provides detailed application notes and protocols for the use of "Brilliant Orange" fluorescent dyes in HTS assays. For the purpose of these notes, "Brilliant Orange" refers to a class of synthetic organic dyes characterized by bright orange fluorescence, high quantum yields, and photostability. While not a specific commercial name, it represents dyes with these characteristics, such as derivatives of Rhodamine and BODIPY, which are widely used in HTS applications.[][4][][6]
These dyes are versatile and can be employed in various assay formats, including fluorescence intensity (FI), fluorescence polarization (FP), and fluorescence resonance energy transfer (FRET), to study diverse biological processes such as enzyme activity, receptor-ligand binding, and cellular toxicity.
Featured "Brilliant Orange" Dye: BODIPY TMR-X Succinimidyl Ester
For the protocols and data presented herein, we will focus on a representative "Brilliant Orange" dye: BODIPY™ TMR-X, Succinimidyl Ester . This dye is a bright, orange-fluorescent dye with properties that make it well-suited for HTS.[4] Its succinimidyl ester reactive group allows for straightforward covalent labeling of primary amines on proteins, peptides, and other biomolecules.[4]
Spectral Properties
| Parameter | Value |
| Excitation Maximum (λex) | ~544 nm |
| Emission Maximum (λem) | ~570 nm |
| Molar Extinction Coefficient | ~60,000 cm⁻¹M⁻¹ |
| Recommended Laser Lines | 532 nm, 543 nm |
| Recommended Emission Filter | 575/25 nm bandpass |
Application 1: Fluorescence Polarization (FP) Assay for Protein-Ligand Binding
Fluorescence polarization is a powerful technique for monitoring molecular interactions in a homogeneous format, making it ideal for HTS. The principle relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.
Signaling Pathway and Mechanism
In this example, we will outline an FP-based competition assay to screen for inhibitors of a protein-ligand interaction. A small fluorescent ligand labeled with our "Brilliant Orange" dye (the tracer) binds to a larger protein target. This binding results in a high FP value. When an unlabeled inhibitor from a compound library displaces the tracer, the tracer tumbles more rapidly in solution, leading to a decrease in the FP signal.
Experimental Workflow
Detailed Protocol
-
Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Triton X-100.
-
Protein Target: Reconstitute the protein in assay buffer to a final concentration of 2X the desired assay concentration.
-
Brilliant Orange Tracer: Prepare a 2X tracer solution in assay buffer. The final concentration should be optimized to be at or below the Kd for the protein-ligand interaction.
-
Protein-Tracer Mix: Mix equal volumes of the 2X Protein Target and 2X Brilliant Orange Tracer solutions.
-
-
Assay Procedure (384-well plate format):
-
Dispense 100 nL of test compounds (dissolved in DMSO) or DMSO (for controls) into the wells of a 384-well plate.
-
Add 10 µL of the Protein-Tracer mix to each well.
-
For controls, add 10 µL of the tracer solution alone (no protein) for the minimum polarization control, and 10 µL of the Protein-Tracer mix to wells with DMSO for the maximum polarization control.
-
Seal the plate and incubate at room temperature for 30-60 minutes, protected from light.
-
Read the fluorescence polarization on a plate reader equipped for FP measurements, using appropriate excitation and emission filters for the Brilliant Orange dye.
-
Data Presentation
| Parameter | Value | Description |
| Z'-Factor | ≥ 0.5 | A measure of assay quality, with a value ≥ 0.5 indicating an excellent assay for HTS. |
| Signal Window (mP) | > 100 mP | The difference in millipolarization units between the maximum and minimum signals. |
| Tracer Concentration | 10 nM | Optimized concentration to balance signal intensity and binding affinity. |
| Protein Concentration | 20 nM | Titrated for optimal binding and signal window. |
Application 2: Fluorescence Intensity (FI) Assay for Enzyme Activity
Fluorescence intensity assays are widely used to measure enzyme activity by detecting the change in fluorescence upon the enzymatic conversion of a substrate.
Signaling Pathway and Mechanism
In this example, a protease cleaves a peptide substrate that is dually labeled with a "Brilliant Orange" fluorophore and a quencher. In the intact substrate, the fluorescence of the Brilliant Orange dye is quenched. Upon cleavage by the protease, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity.
Experimental Workflow
Detailed Protocol
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.01% Triton X-100.
-
Enzyme: Dilute the protease in assay buffer to a 2X final concentration.
-
Substrate: Reconstitute the quenched Brilliant Orange-labeled peptide substrate in DMSO and then dilute in assay buffer to a 2X final concentration. The final concentration should be at or near the Km of the enzyme for the substrate.
-
-
Assay Procedure (384-well plate format):
-
Dispense 100 nL of test compounds or DMSO into the wells.
-
Add 5 µL of the 2X enzyme solution to each well.
-
Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 5 µL of the 2X substrate solution to each well.
-
Seal the plate and incubate at 37°C for 60 minutes.
-
Read the fluorescence intensity on a plate reader using excitation and emission wavelengths appropriate for the Brilliant Orange dye.
-
Data Presentation
| Parameter | Value | Description |
| Z'-Factor | ≥ 0.6 | Indicates a robust and reliable assay for HTS. |
| Signal-to-Background (S/B) Ratio | > 10 | The ratio of the fluorescence of the uninhibited reaction to the background fluorescence (no enzyme). |
| Substrate Concentration | 5 µM | Determined to be near the Km for the enzyme. |
| Enzyme Concentration | 2 nM | Optimized for a linear reaction rate over the assay time course. |
Conclusion
"Brilliant Orange" fluorescent dyes, represented here by BODIPY TMR-X, are powerful tools for a wide range of high-throughput screening assays. Their bright and stable fluorescence, coupled with the availability of reactive forms for conjugation, enables the development of robust and sensitive assays for drug discovery. The protocols provided herein for fluorescence polarization and fluorescence intensity assays serve as a foundation for researchers to develop and optimize their own HTS campaigns. Careful optimization of assay parameters, such as reagent concentrations and incubation times, is crucial for achieving high-quality, reproducible data.
References
Troubleshooting & Optimization
Technical Support Center: Brilliant Orange Photobleaching
Disclaimer: "Brilliant Orange" is not a standardized scientific name for a specific fluorophore. The troubleshooting guide below provides general strategies applicable to most orange-emitting fluorescent dyes. For best results, identify the specific chemical name of your dye (e.g., Alexa Fluor 568, Cy3, TRITC) and consult its specific documentation.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is my "Brilliant Orange" signal fading?
Photobleaching is the irreversible photochemical destruction of a fluorescent molecule (fluorophore), causing it to permanently lose its ability to fluoresce.[1] The process begins when the fluorophore absorbs energy from the excitation light. While most of the time this energy is released as fluorescence, sometimes the molecule enters a highly reactive, long-lived "triplet state."[2][3] In this state, the fluorophore can react with surrounding molecules, especially oxygen, leading to covalent bond cleavage and permanent damage.[1][4] This damage accumulates with prolonged or high-intensity light exposure, causing the fluorescent signal to fade over time.[5]
Q2: What are the primary factors that influence the rate of photobleaching?
Several factors contribute to how quickly your fluorescent signal fades:
-
Excitation Light Intensity: Higher light intensity accelerates the rate at which fluorophores are excited, increasing the probability of them entering the destructive triplet state and generating reactive oxygen species (ROS).[4]
-
Exposure Duration: The longer the sample is exposed to excitation light, the more cumulative damage the fluorophores will sustain.[5]
-
Oxygen Concentration: The presence of molecular oxygen is a major contributor to photobleaching, as it readily reacts with fluorophores in their triplet state.[2]
-
Fluorophore Photostability: Different dyes have inherently different chemical structures, making some more robust and resistant to photobleaching than others.[1][6]
-
Local Environment: The pH, viscosity, and chemical composition of the mounting medium or cellular environment can also affect a fluorophore's stability.[4]
Q3: What are antifade reagents and how do they work?
Antifade reagents are chemical compounds added to the mounting medium of a sample to reduce photobleaching.[4] Most work by scavenging for reactive oxygen species (ROS) that are produced during fluorescence excitation. By neutralizing these damaging molecules, antifade reagents protect the fluorophores and prolong their signal.[6] Common antifade agents include p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo-octane (DABCO).[7]
Troubleshooting Guides
Problem: My fluorescent signal fades very quickly during image acquisition.
This is a classic sign of photobleaching. Follow these steps, starting with the easiest and most immediate fixes.
| Troubleshooting Step | Action | Rationale |
| 1. Reduce Excitation Intensity | Lower the power of your laser or lamp. Use a neutral density (ND) filter to decrease illumination without changing its spectral properties.[5][6] | This is the most direct way to reduce the rate of photodamage. Using the lowest light intensity that provides a sufficient signal-to-noise ratio is a critical first step.[4] |
| 2. Minimize Exposure Time | Reduce the camera's exposure or dwell time to the minimum required for a quality image. Use the shutter to block the light path when not actively acquiring an image.[8] | This limits the total number of photons hitting the sample, thereby reducing cumulative damage.[5] |
| 3. Optimize Imaging Protocol | First, locate the region of interest using transmitted light (e.g., DIC or phase contrast). Focus on a nearby area before moving to your target area for final image capture.[5][8] | This strategy ensures that your primary area of interest is only exposed to high-intensity excitation light during the final image acquisition. |
| 4. Use an Antifade Mounting Medium | Mount your fixed samples in a commercial or homemade mounting medium containing antifade reagents.[9] | Antifade reagents are highly effective at quenching the chemical reactions that cause photobleaching, significantly extending the life of the fluorescent signal.[6] |
| 5. Choose a More Photostable Dye | If photobleaching persists, consider switching to a more robust fluorophore. Newer generation dyes (e.g., Alexa Fluor™, DyLight™) are engineered to be more photostable than older dyes like FITC and TRITC.[6] | The inherent chemical structure of the fluorophore is a primary determinant of its photostability.[3] |
Quantitative Data: Efficacy of Antifade Reagents
The choice of mounting medium can dramatically impact fluorophore stability. The table below summarizes the photobleaching half-life (time until fluorescence intensity is reduced by 50%) for common fluorochromes in a standard glycerol (B35011)/PBS solution versus the commercial antifade reagent Vectashield®.
| Fluorochrome | Mounting Medium | Half-Life (seconds) | Fold Increase in Stability |
| Fluorescein | 90% Glycerol in PBS | 9 | 10.7x |
| Vectashield® | 96 | ||
| Tetramethyl Rhodamine | 90% Glycerol in PBS | 7 | 47.1x |
| Vectashield® | 330 | ||
| Coumarin | 90% Glycerol in PBS | 25 | 4.2x |
| Vectashield® | 106 | ||
| Data adapted from a study on antifading agents in fluorescence microscopy.[10] |
Experimental Protocols
Protocol 1: Using a Commercial Antifade Mounting Medium (Fixed Cells)
This protocol describes the use of a ready-to-use liquid antifade mountant for fixed, stained samples on a microscope slide.
Materials:
-
Stained specimen on a microscope slide or coverslip
-
Commercial antifade mounting medium (e.g., ProLong™ Diamond, SlowFade™ Glass)[11][12]
-
Clean microscope slides and coverslips
-
Pipette
-
Optional: Nail polish or sealant
Methodology:
-
Sample Preparation: Complete all staining and washing steps for your specimen. Ensure the final wash is in a buffer like PBS.
-
Remove Excess Liquid: Carefully aspirate or wick away excess buffer from around your specimen. Do not allow the specimen to dry out completely.
-
Apply Mountant: Dispense one to two drops (approximately 20-50 µL) of the antifade mounting medium directly onto the specimen on the slide.[13]
-
Mount Coverslip: Slowly lower a clean coverslip onto the drop of medium at an angle to avoid trapping air bubbles.[13]
-
Incubation (Optional): For optimal optical clarity and antifade performance, allow the slide to incubate in the dark for at least 30 minutes (for thin samples) or overnight (for thick specimens >15 µm).[13]
-
Sealing (Optional): For long-term storage, seal the edges of the coverslip with nail polish or a commercial slide sealant. This prevents the medium from drying out.
-
Imaging: The sample can now be imaged. Store slides flat and protected from light at 4°C.
Protocol 2: Preparation of a Homemade p-Phenylenediamine (PPD) Antifade Solution
PPD is a highly effective antifade reagent, but it is toxic and light-sensitive. Always wear gloves and work in a well-ventilated area.[14]
Materials:
-
p-Phenylenediamine (PPD), flakes or powder
-
Glycerol
-
10x Phosphate-Buffered Saline (PBS)
-
Carbonate-Bicarbonate Buffer (pH ~9.2)
-
Foil-wrapped 20 mL glass vial and a small stir bar
-
pH paper or meter
Methodology:
-
Prepare Solutions:
-
Carbonate-Bicarbonate Buffer: Prepare a 0.2M solution of sodium carbonate (2.12g/100ml) and a 0.2M solution of sodium bicarbonate (1.68g/100ml). Mix 4 ml of the carbonate solution with 46 ml of the bicarbonate solution and bring the final volume to 200 ml with distilled water. The final pH should be approximately 9.2.[14]
-
-
Mix Glycerol and PBS: In the foil-wrapped vial, combine 9 mL of glycerol and 1 mL of 1X PBS. Add the stir bar and begin mixing.[14]
-
Add PPD: Weigh out 10 mg of PPD and add it to the stirring glycerol/PBS mixture. If using large flakes, crush them first. Continue stirring for 1-2 hours, or until the PPD is fully dissolved. The solution should be nearly colorless. A strong yellow or orange color indicates the PPD may be oxidized and should not be used.[14]
-
Adjust pH: Use pH paper to check the pH of the mounting medium. Add the Carbonate-Bicarbonate buffer dropwise until the pH of the mounting medium is between 8.0 and 9.0. A basic pH is critical for PPD's antifade activity.[7][14]
-
Store: Aliquot the final solution into microcentrifuge tubes and store at -20°C or -70°C, protected from light. Thaw a fresh aliquot for each use and discard any unused portion.[7][14]
Visualizations
Caption: The process of photobleaching, where excitation leads to a reactive triplet state.
Caption: Experimental workflow designed to minimize photobleaching at key stages.
References
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. Bleaching Effects | Scientific Volume Imaging [svi.nl]
- 3. Fluorophore Photobleaching | Nikon’s MicroscopyU [microscopyu.com]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. bidc.ucsf.edu [bidc.ucsf.edu]
- 8. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Analysis of antifading reagents for fluorescence microscopy. | Semantic Scholar [semanticscholar.org]
- 11. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. SlowFade Antifade Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. med.upenn.edu [med.upenn.edu]
troubleshooting high background fluorescence with Brilliant Orange
Technical Support Center: Brilliant Orange Staining
Welcome to the technical support center for Brilliant Orange™ and other polymer dyes. This guide provides detailed troubleshooting for common issues, focusing on high background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence when using Brilliant Orange conjugated antibodies?
High background fluorescence is a common issue in flow cytometry that can obscure positive signals and lead to inaccurate data interpretation.[1] When using Brilliant Orange, the potential causes can be grouped into several categories:
-
Sample-Specific Issues:
-
Autofluorescence: Cells naturally fluoresce, which can be a significant source of background, especially in the blue and green channels.[2][3] Highly autofluorescent cells like neutrophils can be particularly problematic.[3]
-
Dead Cells: Non-viable cells have compromised membranes and tend to non-specifically bind antibodies, leading to high background.[1][4]
-
Fc Receptor Binding: Monocytes, macrophages, and B cells have Fc receptors that can non-specifically bind antibodies.[3][4]
-
-
Reagent and Protocol Issues:
-
High Antibody Concentration: Using too much antibody is a primary cause of high background.[1][2][4][5]
-
Dye Aggregation: Fluorochrome-conjugated antibodies can form aggregates, which appear as very bright, often rare, events and can increase overall background. This is a known characteristic of some dye types.[6][7]
-
Interactions Between Polymer Dyes: Brilliant™ dyes are polymer-based. When multiple Brilliant dyes are used in the same panel, they can interact with each other, leading to compensation-like artifacts and increased background.[8]
-
Inadequate Washing: Insufficient washing steps fail to remove unbound antibodies, contributing to background signal.[1][5]
-
-
Instrument and Analysis Issues:
Q2: My unstained cells show high fluorescence in the Brilliant Orange channel. What is the cause and how can I fix it?
This indicates an issue with autofluorescence, the natural fluorescence emitted by biological structures within the cells.[12]
-
Cause: Endogenous molecules like NADH, riboflavin, and lipofuscin contribute to autofluorescence.[13][14] Aldehyde-based fixatives can also increase this phenomenon.[13][14]
-
Solution:
-
Include an Unstained Control: Always run an unstained sample to establish the baseline level of autofluorescence for your specific cell type and experimental conditions.[2][3]
-
Change Acquisition Channels: If possible, use fluorochromes that emit in the red or far-red spectrum for highly autofluorescent cells, as autofluorescence is typically lower in these regions.[1][3]
-
Use Autofluorescence Quenching Reagents: Commercial buffers or reagents like TrueBlack® or Sudan Black B can be used to quench autofluorescence.[2][14]
-
Optimize Fixation: If fixation is required, avoid prolonged storage in fixatives and consider using non-aldehyde fixatives.[3][14]
-
Q3: How do I troubleshoot non-specific antibody binding?
Non-specific binding occurs when the antibody binds to unintended targets. This can be differentiated from autofluorescence by comparing an unstained control with an isotype or Fluorescence Minus One (FMO) control.
-
Troubleshooting Steps:
-
Antibody Titration: The most critical step is to determine the optimal antibody concentration that provides the best signal-to-noise ratio. See the detailed protocol below.[1][2]
-
Use Fc Block: Before staining, incubate cells with an Fc receptor blocking solution to prevent antibodies from binding non-specifically to cells like macrophages or B cells.[3]
-
Include Viability Dyes: Always include a viability dye in your panel to exclude dead cells during analysis, as they are a major source of non-specific staining.[1][3][4]
-
Optimize Washing: Increase the number of wash steps or include a low concentration of a detergent like Tween-20 in the wash buffer to more effectively remove unbound antibodies.[1][5]
-
Q4: I am using multiple Brilliant™ dyes (e.g., Brilliant Violet™, Brilliant Orange) and see unexpected background. What should I do?
This is likely due to interactions between the polymer backbones of the different Brilliant dyes.
-
Cause: The dyes can engage in non-specific interactions, creating artifacts that look like incorrect compensation.[8]
-
Solution: Use a specialized buffer, such as Brilliant Stain Buffer, which is designed to prevent these interactions.[8][15] This buffer should be added to your staining cocktail whenever you are using two or more Brilliant polymer dyes together.
-
Important Note: Do not add Brilliant Stain Buffer to your compensation controls if you are using beads, as it can alter their spectral profile.[8]
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing the cause of high background fluorescence.
Caption: A step-by-step workflow for troubleshooting high background fluorescence.
Experimental Protocols
Protocol 1: Antibody Titration
Titration is essential to find the optimal antibody concentration that maximizes the signal from positive cells while minimizing the background on negative cells.
Methodology:
-
Prepare a series of dilutions of the Brilliant Orange-conjugated antibody. A two-fold serial dilution is common, starting from the manufacturer's recommended concentration.
-
Prepare an equal number of cells for each concentration point, plus a negative control (unstained cells).
-
Stain the cells with each antibody dilution according to your standard protocol.
-
Wash the cells and acquire the data on a flow cytometer.
-
Analyze the data by calculating the Stain Index (SI) for each concentration. The Stain Index is a measure of signal separation.
-
SI = (Median Fluorescence Intensity of Positive Population - MFI of Negative Population) / (2 * Standard Deviation of Negative Population)
-
-
The optimal concentration is the one that yields the highest Stain Index.
Sample Titration Data Summary:
| Antibody Dilution | MFI (Positive) | MFI (Negative) | Stain Index |
| 1:25 | 85,000 | 1,500 | 85.2 |
| 1:50 | 82,000 | 800 | 115.1 |
| 1:100 | 75,000 | 500 | 124.2 |
| 1:200 | 55,000 | 450 | 90.9 |
| 1:400 | 30,000 | 400 | 54.1 |
In this example, a 1:100 dilution provides the optimal signal-to-noise ratio.
Protocol 2: Staining with Multiple Brilliant™ Dyes
Methodology:
-
Prepare Cells: Perform initial cell preparation steps, including washing and counting.
-
Fc Block (Optional but Recommended): Incubate cells with an Fc blocking reagent in FACS buffer for 10-15 minutes at 4°C.
-
Prepare Antibody Cocktail:
-
Pipette the required volume of each antibody into a single tube.
-
Crucially, add Brilliant Stain Buffer according to the manufacturer's instructions (typically 5-10 µL per 100 µL of staining volume).[8]
-
Vortex the antibody cocktail gently.
-
-
Stain Cells: Add the antibody cocktail to the cell pellet and incubate for the recommended time (e.g., 20-30 minutes) at 4°C, protected from light.
-
Wash: Add FACS buffer to the cells, centrifuge, and discard the supernatant. Repeat this wash step at least once to remove all unbound antibody.[1]
-
Viability Staining: If using an amine-reactive viability dye, this is typically performed before surface staining. If using a DNA-binding dye like PI or 7-AAD, it is added just before acquisition.
-
Resuspend and Acquire: Resuspend the cell pellet in FACS buffer for analysis on the flow cytometer.
Visualizing Polymer Dye Interactions
When multiple Brilliant polymer dyes are in close proximity, their side chains can interact, causing non-specific fluorescence and compensation issues. Brilliant Stain Buffer contains polymers that block these interactions.
Caption: How Brilliant Stain Buffer prevents dye-dye interactions.
References
- 1. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 2. biotium.com [biotium.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 5. Flow cytometry troubleshooting | Abcam [abcam.com]
- 6. US20160280921A1 - Dyes for analysis of protein aggregation - Google Patents [patents.google.com]
- 7. Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions | MDPI [mdpi.com]
- 8. colibri-cytometry.com [colibri-cytometry.com]
- 9. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 10. flowcytometry.bmc.med.uni-muenchen.de [flowcytometry.bmc.med.uni-muenchen.de]
- 11. pubs.aip.org [pubs.aip.org]
- 12. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 13. docs.research.missouri.edu [docs.research.missouri.edu]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing Brilliant Orange Signal-to-Noise Ratio
Welcome to the technical support center for Brilliant Orange. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental results and achieve a high signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is Brilliant Orange and in which applications is it commonly used?
Brilliant Orange is a fluorescent dye used in various biological applications, most notably in flow cytometry and immunofluorescence. Like other polymer-based dyes, it is known for its brightness, but can also present challenges with non-specific binding and background fluorescence if not used optimally. Careful protocol optimization is key to leveraging its high fluorescence intensity for clear, reproducible results.
Q2: I am observing high background fluorescence in my experiments. What are the common causes and solutions?
High background fluorescence can obscure your specific signal, making data interpretation difficult. Here are the primary causes and their corresponding solutions:
-
Excess Dye Concentration: Using too much of the Brilliant Orange conjugate is a frequent cause of high background.
-
Insufficient Washing: Inadequate washing steps after staining fail to remove all unbound antibodies.
-
Non-Specific Binding: The dye may bind non-specifically to cellular components or debris.
-
Autofluorescence: Some cell types naturally fluoresce, which can contribute to background noise.
-
Solution: Include an unstained control sample to assess the level of autofluorescence. If it is significant, you may need to use a dye that emits in a different spectral range or employ spectral unmixing techniques.[4]
-
Q3: My Brilliant Orange signal is weak or absent. What should I check?
A weak or non-existent signal can be frustrating. Consider these potential issues:
-
Suboptimal Antibody Concentration: The concentration of your antibody conjugate may be too low.
-
Incorrect Instrument Settings: The excitation lasers and emission filters on your microscope or flow cytometer may not be correctly configured for Brilliant Orange.
-
Photobleaching: The fluorescent signal can fade upon exposure to excitation light.
-
Improper Sample Preparation: The health and preparation of your cells can significantly impact staining.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background can make it challenging to resolve your population of interest. Follow these steps to diagnose and resolve the issue.
Troubleshooting Workflow:
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Best Practices for Multiparametric Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jacksonimmuno.com [jacksonimmuno.com]
- 6. Optimization of the Blocking and Signal Preservation Protocol in High‐Parameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
Brilliant Orange staining artifacts and how to avoid them
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering artifacts with Brilliant Orange and other polymer-based fluorescent dyes.
Frequently Asked Questions (FAQs)
Q1: What are Brilliant Orange staining artifacts and what do they look like?
Brilliant Orange and similar polymer-based dyes (e.g., Brilliant Violet™, Super Bright™) can sometimes cause staining artifacts that manifest as high, non-specific background fluorescence or as false positive signals.[1][2][3][4] These artifacts can make it difficult to distinguish between truly positive and negative cell populations, appearing as under-compensated data where populations seem to spread into channels where they shouldn't.[1]
Q2: What is the primary cause of these staining artifacts?
The main cause of these artifacts is the aggregation of the polymer dyes.[5] Brilliant dyes are organic polymers that can interact with each other, especially when multiple polymer dye conjugates are used in the same panel.[6][7] These aggregates can then bind non-specifically to cells, leading to false positive signals and increased background.[5][6][8][9][10]
Q3: How can I prevent Brilliant Orange staining artifacts?
Several strategies can be employed to prevent these artifacts:
-
Use a Specialized Staining Buffer: The most effective method is to use a buffer specifically designed for polymer dyes, such as Brilliant Stain Buffer or Super Bright Staining Buffer.[1][2][3][4][11] These buffers contain proprietary components that disrupt the non-specific interactions between the polymer dyes.[6][7]
-
Titrate Your Antibodies: Using the lowest effective concentration of your antibody-dye conjugate can significantly reduce the chances of dye aggregation and non-specific binding.[5][7]
-
Proper Washing: Ensure adequate washing steps to remove any unbound antibody-dye conjugates.[12]
-
Fc Receptor Blocking: Pre-incubating cells with an Fc receptor blocking agent can help reduce non-specific antibody binding.[11]
Q4: Can I use my standard staining buffer with Brilliant Orange dyes?
It is highly recommended to use a specialized buffer like Brilliant Stain Buffer whenever you are using two or more polymer-based dyes in the same experiment.[2][3][11] Using a standard flow cytometry staining buffer with multiple polymer dyes can lead to non-specific dye interactions and result in data that appears under-compensated.[1]
Q5: Does fixation affect Brilliant Orange staining?
Yes, fixation can impact the performance of fluorescent dyes. While many polymer dyes are compatible with formaldehyde-based fixatives, harsher fixatives like alcohol-based ones can denature some dyes, leading to a loss of signal.[13][14] It is always recommended to check the manufacturer's data sheet for your specific dye conjugate and to perform a validation experiment if you are unsure.[13]
Troubleshooting Guide
Problem: High background and non-specific staining in my negative control.
| Possible Cause | Recommended Solution |
| Dye Aggregation | Use a specialized buffer like Brilliant Stain Buffer to prevent polymer-polymer interactions.[1][7][11] |
| Excess Antibody Concentration | Titrate your antibody to the lowest concentration that still provides a clear positive signal.[5][15] |
| Insufficient Washing | Increase the number and/or volume of wash steps after antibody incubation to remove unbound antibodies.[12] |
| Fc Receptor Binding | Pre-incubate your cells with an Fc receptor blocking solution before adding your primary antibodies.[11] |
Problem: My positive signal is weak, but the background is high.
| Possible Cause | Recommended Solution |
| Suboptimal Antibody Concentration | The antibody may be too dilute. Perform a titration to find the optimal concentration.[15][16] |
| Fixation/Permeabilization Issues | The fixation method may be affecting the fluorophore. Test different fixation protocols or stain for surface markers before fixation.[13][14][17] Alcohol-based fixatives, in particular, can diminish the signal of some polymer dyes.[13] |
| Low Antigen Expression | The target antigen may have low expression on your cells of interest. Consider using a brighter fluorophore for low-density targets.[15][16] |
Experimental Protocols
Recommended Protocol for Immunophenotyping with Brilliant Polymer Dyes
This protocol is a general guideline and should be optimized for your specific cell type and antibodies.
1. Cell Preparation:
-
Start with a single-cell suspension of 1 x 10^6 cells in 100 µL of a suitable buffer (e.g., PBS with 1-2% BSA).
-
Wash the cells by centrifuging at 400-600 x g for 5 minutes and discarding the supernatant.[1]
2. Fc Receptor Blocking:
-
Resuspend the cell pellet in 100 µL of staining buffer containing an Fc receptor blocking antibody (e.g., anti-CD16/CD32 for mouse cells).[11]
-
Incubate for 10-15 minutes at room temperature.[18]
3. Staining with Brilliant Dyes:
-
Add 5-10 µL of Brilliant Stain Buffer to your cell suspension.[7][11]
-
Add the pre-titrated amount of your Brilliant Orange-conjugated antibody and any other antibodies in your panel.
-
Vortex gently and incubate for 30 minutes at 2-8°C in the dark.[1]
4. Washing:
-
Add 2 mL of staining buffer to each tube and centrifuge at 400-600 x g for 5 minutes. Discard the supernatant.[1]
-
Repeat the wash step.[1]
5. (Optional) Fixation:
-
If fixation is required, resuspend the cells in 100 µL of a formaldehyde-based fixative (e.g., 1-2% PFA).
-
Incubate for 20 minutes at room temperature, protected from light.
-
Wash the cells once with staining buffer.
6. Data Acquisition:
-
Resuspend the cells in an appropriate volume of staining buffer for flow cytometry analysis.
Visualizations
Mechanism of Brilliant Dye Artifact Formation
Caption: The aggregation of Brilliant dye monomers leads to non-specific binding and staining artifacts.
Troubleshooting Workflow for Staining Artifacts
Caption: A step-by-step guide to diagnosing and resolving common Brilliant dye staining issues.
Recommended Experimental Workflow
Caption: Key steps in the recommended staining protocol to minimize artifacts with polymer dyes.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. Brilliant Stain Buffer [bdbiosciences.com]
- 4. Brilliant Stain Buffer [bdbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. colibri-cytometry.com [colibri-cytometry.com]
- 8. Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 15. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 16. bosterbio.com [bosterbio.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Optimization of the Blocking and Signal Preservation Protocol in High‐Parameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
solving uneven Brilliant Orange staining in cell culture
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with Brilliant Orange staining in cell culture.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common problems encountered during Brilliant Orange staining procedures.
Q1: Why is my Brilliant Orange staining uneven or patchy?
A1: Uneven or patchy staining is a frequent issue that can arise from several factors during the experimental process.[1] The key is to ensure consistent and optimal treatment of the cells at every stage.
Troubleshooting Guide:
-
Inadequate Permeabilization: If the Brilliant Orange dye is intended to stain intracellular targets, incomplete permeabilization of the cell membrane will result in uneven access of the dye to its target.[1][2]
-
Uneven Cell Seeding: If cells are clumped together, the dye may not penetrate the center of the clumps, leading to a brighter signal on the periphery.[5]
-
Solution: Ensure you have a single-cell suspension before seeding. Gently triturate or filter the cell suspension to break up clumps.[6]
-
-
Cell Health and Confluency: Unhealthy or overly confluent cells may stain unevenly.[7]
-
Incomplete Reagent Mixing: Failure to properly mix the Brilliant Orange staining solution can lead to localized areas of high and low dye concentration.
-
Solution: Gently agitate or rock the plate during incubation to ensure even distribution of the staining solution.[1]
-
-
Drying Out of Samples: Allowing the cells to dry out at any point during the staining protocol can cause significant artifacts, including uneven staining.[9][10]
-
Solution: Ensure the sample remains covered in liquid throughout the entire procedure.[9]
-
Q2: I'm observing high background fluorescence. How can I reduce it?
A2: High background fluorescence can mask the specific signal from your target, making data interpretation difficult. This can stem from several sources.[1][11]
Troubleshooting Guide:
-
Excessive Dye Concentration: Using too high a concentration of Brilliant Orange can lead to non-specific binding and high background.[12]
-
Solution: Perform a titration experiment to determine the optimal dye concentration that provides a strong signal with minimal background.[11]
-
-
Insufficient Washing: Inadequate washing steps will leave unbound dye on the cells and substrate.[12]
-
Solution: Increase the number and/or duration of wash steps after dye incubation.[12]
-
-
Autofluorescence: Some cell types or culture media components can be naturally fluorescent.[9][11]
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Solution: Include an unstained control to assess the level of autofluorescence.[11] If autofluorescence is high, consider using a specialized blocking buffer or a dye with a different excitation/emission spectrum.
-
-
Non-Specific Binding: The dye may be binding non-specifically to cellular components or the culture vessel.
-
Solution: Use a blocking buffer to minimize non-specific interactions.[1]
-
Q3: The Brilliant Orange signal is very weak or absent. What should I do?
A3: A weak or non-existent signal can be frustrating. This issue often points to problems with the staining protocol or the health of the cells.[9][11]
Troubleshooting Guide:
-
Insufficient Dye Concentration or Incubation Time: The dye may not have been present at a high enough concentration or for a long enough time to effectively stain the target.[1]
-
Solution: Increase the dye concentration and/or the incubation time. Refer to the product datasheet for recommended ranges.
-
-
Cell Health: Dead or unhealthy cells may not retain the stain properly.
-
Solution: Ensure you are using a healthy cell population. A viability assay can be performed in parallel.[7]
-
-
Incorrect Filter Sets: The microscope's excitation and emission filters may not be appropriate for Brilliant Orange.
-
Solution: Verify the excitation and emission spectra of Brilliant Orange and ensure your microscope is equipped with the correct filter set.[10]
-
-
Photobleaching: Excessive exposure to the excitation light can cause the fluorescent signal to fade.[11]
-
Solution: Minimize the exposure time during imaging and store stained samples in the dark.[10]
-
Data Presentation: Recommended Staining Parameters
The optimal conditions for Brilliant Orange staining can vary depending on the cell type and experimental setup. The following table provides general ranges for key parameters. It is highly recommended to perform an optimization experiment for your specific conditions.
| Parameter | Recommended Range | Purpose |
| Cell Seeding Density | 5,000 - 25,000 cells/well (96-well plate) | To achieve a confluent monolayer without overcrowding, which can affect staining uniformity.[8][13] |
| Brilliant Orange Concentration | 0.5 - 5 µM | To ensure sufficient dye is available to bind to the target without causing high background.[14] |
| Incubation Time | 15 - 30 minutes | To allow for adequate uptake and binding of the dye.[14] |
| Fixation (if applicable) | 4% Formaldehyde (B43269) for 10-20 minutes | To preserve cell morphology.[2] |
| Permeabilization (if applicable) | 0.1 - 0.5% Triton X-100 for 10-15 minutes | To allow intracellular access for the dye.[3] |
Experimental Protocols
Protocol 1: General Staining of Live Cells with Brilliant Orange
This protocol is for the general staining of live, cultured cells.
-
Cell Seeding: Seed cells in a suitable culture vessel and allow them to adhere and grow to the desired confluency.
-
Prepare Staining Solution: Dilute the Brilliant Orange stock solution to the optimal working concentration in warm (37°C) complete culture medium or a suitable buffer (e.g., PBS).
-
Staining:
-
Remove the existing culture medium.
-
Add the Brilliant Orange staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.[14]
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS to remove excess dye.[14]
-
-
Imaging: Add fresh, pre-warmed PBS or culture medium to the cells and immediately visualize them using a fluorescence microscope with the appropriate filter set for Brilliant Orange.
Protocol 2: Staining of Fixed and Permeabilized Cells
This protocol is for staining intracellular targets.
-
Cell Seeding and Growth: Seed and grow cells as described in Protocol 1.
-
Fixation:
-
Remove the culture medium and wash the cells once with PBS.
-
Add 4% formaldehyde in PBS and incubate for 10-20 minutes at room temperature.[2]
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Add a solution of 0.1-0.5% Triton X-100 in PBS to the cells and incubate for 10-15 minutes at room temperature.[3]
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare the Brilliant Orange staining solution in PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three to five times with PBS.
-
-
Imaging: Add PBS to the cells and visualize them using a fluorescence microscope.
Visualizations
Caption: Troubleshooting workflow for uneven Brilliant Orange staining.
Caption: Simplified signaling pathway leading to nuclear translocation.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 3. Preparing Fixed Cells for Labeling | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. cellculturedish.com [cellculturedish.com]
- 7. biocompare.com [biocompare.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 11. biotium.com [biotium.com]
- 12. sinobiological.com [sinobiological.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Brilliant Dyes & Compounds: A Technical Support Center for Cytotoxicity and Cell Health Analysis
This technical support center provides troubleshooting guides and frequently asked questions for researchers utilizing orange-fluorescing dyes and compounds in cytotoxicity and cell health experiments. The information is tailored for scientists and professionals in drug development, offering detailed protocols and data to support experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using orange-fluorescing dyes to assess cell viability and apoptosis?
Several fluorescent dyes are used to assess cell health, and some emit an orange fluorescence under specific conditions. These dyes work on different principles:
-
Mitochondrial Membrane Potential Dyes (e.g., TMRE, TMRM): Tetramethylrhodamine, ethyl ester (TMRE) and tetramethylrhodamine, methyl ester (TMRM) are cationic dyes that accumulate in active mitochondria with intact membrane potentials, fluorescing brightly orange. In apoptotic cells, the mitochondrial membrane potential collapses, causing the dyes to disperse into the cytoplasm in their monomeric form, leading to reduced fluorescence.[1]
-
Nucleic Acid Stains (e.g., Acridine (B1665455) Orange, SYTOX Orange):
-
Acridine Orange (AO): This is a cell-permeant dye that can stain both live and dead cells. It intercalates with double-stranded DNA in healthy cells to fluoresce green. In apoptotic cells with condensed chromatin, the green fluorescence is brighter. It can also stain RNA in the cytoplasm, which can be an early indicator of cellular injury.[2][3] When used with a counterstain like Propidium Iodide (PI), live cells appear green and dead cells appear red/orange.[4][5][6]
-
SYTOX Orange Nucleic Acid Stain: This is a high-affinity nucleic acid stain that cannot cross the intact plasma membrane of live cells. It only enters cells with compromised membranes (a hallmark of late apoptosis or necrosis) and fluoresces brightly upon binding to nucleic acids.[7]
-
-
Annexin V Dyes: While not inherently orange, Annexin V can be conjugated to various fluorophores, including some that emit in the orange spectrum. Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[1][8]
Q2: Can orange-colored azo dyes like "Orange II" and "Disperse Orange 1" be used in cell health studies?
Yes, but their primary role in such studies is typically as the substance being tested for cytotoxicity, not as a fluorescent probe. Azo dyes like Orange II and Disperse Orange 1 have been shown to exhibit cytotoxic and genotoxic effects.[9][10] The concern with azo dyes is their potential metabolism into aromatic amines, which are known to have cytotoxic and carcinogenic properties.[11]
Q3: What are the key differences between early apoptosis, late apoptosis, and necrosis when using these dyes?
These stages of cell death can be distinguished using a combination of dyes:
-
Early Apoptosis: Characterized by an intact cell membrane but with phosphatidylserine (PS) exposure on the outer membrane. These cells will stain positive for Annexin V but exclude viability dyes like PI or SYTOX Orange.[1]
-
Late Apoptosis/Necrosis: Characterized by a compromised cell membrane. These cells will be positive for both Annexin V and a viability dye like PI or SYTOX Orange.[1][2]
-
Live Cells: Will exclude both Annexin V and viability dyes.[1]
Acridine Orange, when used with Propidium Iodide (AO/PI), can also differentiate these stages. Live cells stain green, early apoptotic cells show bright green condensed chromatin, late apoptotic cells show orange to red fluorescence, and necrotic cells stain uniformly orange-red.[2][5]
Troubleshooting Guides
Issue 1: High background fluorescence in my negative control.
-
Possible Cause: Dye concentration is too high.
-
Solution: Titrate the dye to determine the optimal concentration with the best signal-to-noise ratio.
-
-
Possible Cause: Incomplete washing of cells after staining.
-
Solution: Ensure all washing steps in the protocol are followed meticulously to remove excess dye.
-
-
Possible Cause: The dye has degraded due to improper storage or light exposure.
-
Solution: Use fresh, properly stored dye solutions. Many fluorescent dyes are light-sensitive.[6]
-
Issue 2: No signal or very weak signal in my positive control.
-
Possible Cause: The chosen apoptosis-inducing agent is ineffective for the cell type or concentration used.
-
Possible Cause: The incubation time with the dye was insufficient.
-
Solution: Optimize the incubation time as recommended by the dye manufacturer's protocol.
-
-
Possible Cause: The incorrect filter set is being used for fluorescence detection.
-
Solution: Ensure the excitation and emission wavelengths of your microscope or flow cytometer are appropriate for the specific dye being used.[7]
-
Issue 3: All cells appear to be dead, even in the untreated control.
-
Possible Cause: The experimental procedure itself (e.g., harsh trypsinization) is inducing cell death.
-
Solution: Handle cells gently. For adherent cells, consider using a milder dissociation reagent or scraping if appropriate.[1]
-
-
Possible Cause: The dye itself is cytotoxic at the concentration used.
-
Solution: Perform a toxicity test for the dye alone on your cells to ensure it is not causing cell death at the experimental concentration. Some dyes, like Trypan Blue, can be cytotoxic with prolonged exposure.[5]
-
Quantitative Data on Cytotoxicity
The following tables summarize the cytotoxic effects of specific "Orange" named azo dyes as reported in the literature.
Table 1: Cytotoxicity of Orange II on Splenocytes [9]
| Concentration | Effect |
| 50 µg/ml | Highest non-cytotoxic dose |
| 100-1000 µg/ml | Cytotoxic effects observed |
Table 2: Genotoxicity of Disperse Orange 1 on HepG2 Cells [10]
| Concentration | Effect |
| 0.2, 0.4, 1.0, 2.0, 4.0 µg/mL | Genotoxic effects observed |
Experimental Protocols
Protocol 1: Acridine Orange/Propidium Iodide (AO/PI) Staining for Viability
This protocol is adapted from standard methods for fluorescence microscopy-based cell viability assessment.[2][5][6]
Materials:
-
Acridine Orange (AO) stock solution (e.g., 1 mg/mL)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Fluorescence microscope with appropriate filters
Procedure:
-
Culture cells in a suitable format (e.g., 96-well plate, chamber slide).
-
Induce apoptosis or cytotoxicity in experimental wells using the desired treatment. Include untreated and positive controls.
-
Prepare a fresh AO/PI staining solution by diluting the stock solutions in PBS or culture medium to a final concentration of approximately 1-5 µg/mL for each dye.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the AO/PI staining solution to each well and incubate for 15-30 minutes at room temperature, protected from light.
-
Image the cells immediately using a fluorescence microscope.
-
Live cells: Green fluorescence.
-
Early apoptotic cells: Bright green condensed chromatin.
-
Late apoptotic/necrotic cells: Red-orange fluorescence.
-
Protocol 2: MTT Assay for Cell Viability
The MTT assay is a colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability.[11]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with the compound of interest at various concentrations for the desired duration.
-
Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Visualizations
Signaling Pathways and Workflows
Caption: A simplified pathway of azo dye-induced apoptosis.[11]
Caption: Experimental workflow for AO/PI cell viability staining.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. benchchem.com [benchchem.com]
- 3. Unique spectral signatures of the nucleic acid dye acridine orange can distinguish cell death by apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of islet cell viability using fluorescent dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. logosbio.com [logosbio.com]
- 6. youtube.com [youtube.com]
- 7. Cell Viability Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
minimizing Brilliant Orange bleed-through in multi-color experiments
Welcome to the technical support center for multi-color flow cytometry. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals minimize Brilliant Orange bleed-through in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Brilliant Orange bleed-through in flow cytometry?
A1: Brilliant Orange bleed-through, also known as spillover, occurs when the fluorescence emission from a Brilliant Orange fluorochrome is detected in a detector intended for another fluorochrome.[1][2] This is due to the broad emission spectra of fluorochromes, where the tail of one spectrum can extend into the detection range of another.[3] This can lead to false positive signals and inaccurate data interpretation.[4]
Q2: What causes Brilliant Orange bleed-through?
A2: The primary cause of bleed-through is spectral overlap between the emission spectrum of the Brilliant Orange dye and the emission spectra of other fluorochromes in the panel.[1][5] The extent of bleed-through is influenced by several factors, including the specific combination of fluorochromes, the brightness of the Brilliant Orange dye, and the filter configuration of the flow cytometer.[6]
Q3: How can I determine the potential for Brilliant Orange bleed-through in my panel?
A3: You can assess the potential for bleed-through by examining the excitation and emission spectra of all fluorochromes in your panel using a spectra viewer tool.[7] Pay close attention to the degree of overlap between the Brilliant Orange emission spectrum and the emission spectra of other dyes. Additionally, consider the brightness of the Brilliant Orange conjugate, as brighter fluorochromes have a greater potential to cause spillover.[8]
Q4: What is compensation and how does it correct for Brilliant Orange bleed-through?
A4: Compensation is a mathematical correction applied to flow cytometry data to subtract the spectral overlap from one fluorochrome into another's detector.[1][2] For each fluorochrome in your panel, a single-stained control sample is used to calculate the percentage of its fluorescence that "spills over" into other channels. This spillover value is then used to correct the data from your multi-color samples, ensuring that the signal in each detector is specific to the intended fluorochrome.[9]
Q5: When should I be most concerned about Brilliant Orange bleed-through?
A5: You should be most concerned when:
-
Pairing a very bright Brilliant Orange fluorochrome with a dim fluorochrome in an adjacent channel.
-
Analyzing cell populations where a marker stained with Brilliant Orange is highly expressed, and a marker on the same cell stained with a spectrally adjacent fluorochrome has low expression.
-
Using a flow cytometer with filter sets that are not optimally separated for the chosen fluorochromes.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| False positive population in a channel adjacent to Brilliant Orange | Spectral bleed-through from the Brilliant Orange dye. | 1. Verify Compensation: Ensure that single-stain compensation controls for Brilliant Orange and the affected channel are accurate and have been properly applied. The positive population in the compensation control should be at least as bright as the experimental sample. 2. Use FMO Controls: Fluorescence Minus One (FMO) controls are crucial to set accurate gates for the affected channel by revealing the extent of spillover from other fluorochromes, including Brilliant Orange.[10] 3. Re-design Panel: If compensation is insufficient, consider redesigning your panel. Move the Brilliant Orange conjugate to a different marker or replace it with a fluorochrome with less spectral overlap. |
| High spread of data in a channel adjacent to Brilliant Orange | Spillover spreading, which is the increase in the width of the negative population in a given channel due to spillover from a bright fluorochrome. | 1. Optimize Panel Design: Pair Brilliant Orange with markers that are not co-expressed on the same cell population as the marker in the affected channel, if possible. 2. Reduce Voltage: Lowering the photomultiplier tube (PMT) voltage for the Brilliant Orange channel can sometimes reduce spreading, but this may also decrease the signal resolution. 3. Choose a Dimmer Fluorochrome: If the antigen is highly expressed, consider using a dimmer fluorochrome than Brilliant Orange to reduce the overall signal intensity and subsequent spreading.[8] |
| Difficulty compensating Brilliant Orange | Poor quality single-stain compensation controls. | 1. Use Bright Controls: The positive population in your Brilliant Orange single-stain control must be bright and well-separated from the negative population.[4] 2. Use the Same Reagent: The exact same Brilliant Orange-conjugated antibody used in your experiment must be used for the compensation control. 3. Consider Compensation Beads: If you have a low number of positive cells, compensation beads can be a good alternative to cells for creating bright single-stain controls.[9] |
Experimental Protocols
Protocol 1: Preparing Single-Stain Compensation Controls
-
Labeling: For each fluorochrome in your panel, including Brilliant Orange, prepare a separate tube of cells or compensation beads stained with only that single fluorochrome-conjugated antibody.
-
Unstained Control: Prepare a tube of unstained cells or beads to set the baseline fluorescence.
-
Staining Conditions: Ensure that the staining concentration and incubation conditions for the compensation controls are identical to your experimental samples.
-
Data Acquisition: Run each single-stain control on the flow cytometer and record the data. The software will use these files to calculate the compensation matrix.
Protocol 2: Multicolor Panel Design Strategy to Minimize Bleed-through
-
Know Your Instrument: Be aware of the lasers and filter configurations of your flow cytometer.[11]
-
Select Fluorochromes with Minimal Overlap: Use an online spectra viewer to choose fluorochromes with the least amount of spectral overlap, particularly with Brilliant Orange.[7]
-
Match Brightness to Antigen Expression: Pair brighter fluorochromes, like many in the Brilliant™ family, with markers that have low expression levels, and dimmer fluorochromes with highly expressed markers.[8]
-
Spread the Colors: Distribute your fluorochromes across different lasers to minimize excitation overlap.
-
Use FMO Controls: Always include Fluorescence Minus One (FMO) controls in your experimental design to accurately gate your populations, especially for channels that receive spillover from Brilliant Orange.[10]
Quantitative Data
Table 1: Spectral Properties of Brilliant Orange-Related Fluorochromes
| Fluorochrome | Excitation Max (nm) | Emission Max (nm) | Common Laser |
| Brilliant Violet 510™ | 405 | 510 | Violet |
| Brilliant Violet 570™ | 405 | 570 | Violet |
Note: "Brilliant Orange" is often used to refer to Brilliant Violet™ tandem dyes that emit in the orange spectrum. The specific spectral properties can vary slightly between manufacturers.
Table 2: Relative Brightness of Common Fluorochrome Families
| Fluorochrome Family | Relative Brightness |
| Brilliant Violet™ | Very Bright |
| PE | Very Bright |
| APC | Bright |
| FITC | Moderate |
| Pacific Blue™ | Dim |
This table provides a general guideline. The actual brightness can vary depending on the specific conjugate and instrument settings.[6][12]
Visualizations
Caption: Spectral overlap causing Brilliant Orange bleed-through.
Caption: Experimental workflow for minimizing bleed-through.
Caption: Troubleshooting false positives from bleed-through.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. Spectral Spillover in Flow Cytometry | FluoroFinder [fluorofinder.com]
- 6. cytometrie.pitie-salpetriere.upmc.fr [cytometrie.pitie-salpetriere.upmc.fr]
- 7. Spectrum [BV570 (Brilliant Violet 570)] | AAT Bioquest [aatbio.com]
- 8. biocompare.com [biocompare.com]
- 9. Setting Compensation Multicolor Flow [bdbiosciences.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. bu.edu [bu.edu]
improving Brilliant Orange staining efficiency in fixed tissues
Welcome to the technical support center for Brilliant Orange staining in fixed tissues. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their staining procedures for reliable and efficient results. For the purposes of this guide, "Brilliant Orange" staining will be addressed using Acridine (B1665455) Orange, a versatile fluorescent dye known for its differential staining of nucleic acids in fixed tissues.
Frequently Asked Questions (FAQs)
Q1: What is the principle of Brilliant Orange (Acridine Orange) staining in fixed tissues?
Acridine Orange (AO) is a metachromatic fluorescent dye that intercalates into double-stranded DNA (dsDNA), emitting green fluorescence. It also binds to single-stranded RNA (ssRNA) and denatured DNA through electrostatic interactions, forming aggregates that emit red-orange fluorescence.[1] In fixed and permeabilized cells, the natural pH gradients of organelles like lysosomes are lost. This allows the dye to freely access and bind to nucleic acids throughout the cell, making it a valuable tool for assessing nucleic acid distribution and content.[1][2]
Q2: Why do my fixed cells appear uniformly yellow-orange instead of showing distinct green and orange fluorescence?
In fixed and permeabilized cells, the loss of pH compartmentalization means AO can no longer accumulate in acidic lysosomes. Instead, it diffusely binds to both DNA and RNA. This combined fluorescence often results in a merged yellow-orange appearance throughout the cell.[2] High concentrations of the dye can also lead to aggregation, shifting the fluorescence towards orange/red.[3]
Q3: Can I use Brilliant Orange (Acridine Orange) to distinguish between apoptotic and necrotic cells after fixation?
While AO is excellent for distinguishing different stages of cell death in live cells, its utility changes after fixation. In fixed apoptotic cells, you may still observe nuclear shrinkage and fragmentation with reddish-orange fluorescence.[2] However, the clear distinction seen in live cells is diminished because fixation permeabilizes all cell membranes, altering the characteristic staining patterns.[1][2]
Q4: How does the fixation method affect Brilliant Orange staining?
The choice of fixative is critical. Aldehyde-based fixatives like paraformaldehyde preserve morphology well but can sometimes mask epitopes or alter nucleic acid accessibility.[4] Alcohol-based fixatives like methanol (B129727) or acetone (B3395972) are precipitating fixatives that can also be used.[5] The key is consistency and ensuring the fixation and subsequent permeabilization steps are appropriate for allowing the dye to access the nucleic acids.[3] Over-fixation can lead to increased background signal.[4]
Troubleshooting Guide
This guide addresses common issues encountered during Brilliant Orange (Acridine Orange) staining of fixed tissues.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | 1. Insufficient Dye Concentration: The concentration of Acridine Orange is too low. 2. Suboptimal pH: The pH of the staining buffer is not optimal for dye binding. 3. Inadequate Incubation Time: The staining duration is too short for the dye to penetrate and bind. 4. Photobleaching: The sample was excessively exposed to the excitation light source. | 1. Optimize Dye Concentration: Perform a titration to find the optimal concentration (typically 1-5 µM). 2. Adjust Buffer pH: For some applications, a slightly acidic pH (e.g., 4.0) can improve efficiency.[3] 3. Increase Incubation Time: Incrementally increase the incubation period (e.g., from 15 to 30 minutes). 4. Minimize Light Exposure: Use an antifade mounting medium, reduce the intensity of the excitation light, and acquire images promptly.[3] |
| High Background Fluorescence | 1. Excess Dye: Unbound Acridine Orange remains on the tissue section. 2. Non-specific Binding: The dye is binding to other cellular components. 3. Autofluorescence: The tissue itself has natural fluorescence. | 1. Improve Washing: Increase the number and duration of wash steps after staining to remove all unbound dye.[3] 2. Use Blocking Solution: While less common for simple nucleic acid stains, a blocking step with serum from the secondary antibody species can sometimes help.[6] 3. Use Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the specific AO signal from the autofluorescence. |
| All Cells Appear Orange/Red | 1. High Dye Concentration: Excessively high concentrations of AO lead to dye aggregation. 2. Predominant RNA Staining: The experimental conditions favor RNA binding. 3. Cell Stress/Death Prior to Fixation: Cells were unhealthy before fixation, leading to altered staining patterns.[3] | 1. Reduce Dye Concentration: Perform a titration to lower the concentration to a level where DNA intercalation (green) is visible. 2. RNase Treatment Control: Treat a control slide with RNase A to confirm that the orange-red signal is from RNA.[7] 3. Ensure Healthy Cultures: For cell culture experiments, ensure cells are healthy and in the logarithmic growth phase before fixation. |
| Uneven Staining | 1. Incomplete Fixation/Permeabilization: The fixative or permeabilization agent did not penetrate the tissue uniformly. 2. Dye Aggregation/Precipitation: The dye has formed aggregates in the staining solution. 3. Inconsistent Protocol: Variations in timing, temperature, or washing steps between samples. | 1. Optimize Tissue Preparation: Ensure tissue sections are of uniform thickness (typically 5-15 µm) and that fixation/permeabilization times are adequate for the tissue type.[6][8] 2. Prepare Fresh Solutions: Always prepare fresh staining solutions and consider filtering the solution before use to remove any precipitates.[3] 3. Standardize Protocol: Adhere strictly to a standardized protocol for all experiments to ensure reproducibility.[3] |
Experimental Protocols
Protocol 1: Standard Staining of Paraffin-Embedded Fixed Tissues
This protocol provides a general guideline for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Reagents and Materials:
-
Xylene
-
Graded ethanol (B145695) series (100%, 95%, 70%)
-
Deionized water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acridine Orange stock solution (1 mg/mL in DMSO)
-
Staining Buffer (e.g., PBS or a slightly acidic buffer)
-
Antifade mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Staining:
-
Prepare a fresh working solution of Acridine Orange by diluting the stock solution in the chosen staining buffer to a final concentration of 1-5 µM.
-
Incubate the rehydrated tissue sections with the Acridine Orange working solution for 15-30 minutes at room temperature, protected from light.[3]
-
-
Washing:
-
Remove the staining solution.
-
Wash the slides two to three times with PBS or staining buffer to remove excess, unbound dye.[3]
-
-
Mounting and Imaging:
-
Mount the coverslip using an antifade mounting medium.
-
Image immediately using a fluorescence microscope with appropriate filter sets for green (DNA) and red-orange (RNA) fluorescence.
-
Protocol 2: Optimization Parameters
To improve staining efficiency, consider optimizing the following parameters. It is recommended to change only one parameter at a time.
| Parameter | Standard Range | Optimization Strategy | Rationale |
| Fixation Time | 4-24 hours in 10% NBF[9] | Test shorter (e.g., 6 hours) and longer (e.g., 18 hours) fixation times. | Under-fixation leads to poor morphology, while over-fixation can mask nucleic acids and increase background.[4] |
| AO Concentration | 1-5 µM | Test concentrations in a stepwise manner (e.g., 0.5 µM, 1 µM, 2.5 µM, 5 µM, 10 µM). | Too low concentration results in a weak signal; too high leads to aggregation and a dominant orange/red signal.[3] |
| Staining pH | 7.4 (PBS) | Test a range of pH values from 4.0 to 7.4.[3][10] | The pH can influence the binding affinity of the dye to nucleic acids.[10] |
| Incubation Time | 15-30 minutes | Test shorter (5-10 min) and longer (45-60 min) incubation times. | Insufficient time leads to weak staining; excessive time may increase background. |
Visualizations
Caption: Workflow for Brilliant Orange staining of fixed tissues.
References
- 1. benchchem.com [benchchem.com]
- 2. Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bosterbio.com [bosterbio.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. bosterbio.com [bosterbio.com]
- 7. An improved acridine orange staining of DNA/RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 9. Optimal FFPE Tissue Fixation, Processing, and Embedding: A Comprehensive Guide | CellCarta [cellcarta.com]
- 10. benchchem.com [benchchem.com]
dealing with weak fluorescence signal from Brilliant Orange
Welcome to the technical support center for Brilliant Orange fluorescent dyes. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during experiments, with a particular focus on addressing weak fluorescence signals.
Frequently Asked Questions (FAQs)
Q1: What is Brilliant Orange and to which family of dyes does it belong?
Brilliant Orange is a fluorescent dye commonly used in biological research applications such as flow cytometry. It is often a tandem dye, meaning it consists of a donor fluorophore and an acceptor fluorophore. This design allows for a large Stokes shift, where the emission wavelength is significantly longer than the excitation wavelength. The energy transfer from the donor to the acceptor occurs through a process called Förster Resonance Energy Transfer (FRET).[1][2]
Q2: What are the most common causes of a weak Brilliant Orange signal?
Weak signals from Brilliant Orange and other tandem dyes can stem from several factors:
-
Dye Degradation: Tandem dyes are sensitive and can degrade over time due to exposure to light, temperature fluctuations, and fixation processes.[1][2][3] This degradation leads to a loss of energy transfer efficiency, resulting in a weaker signal from the acceptor dye and potentially increased signal from the donor.
-
Improper Storage and Handling: Failure to store the dye-conjugated antibody at the recommended temperature and in the dark can accelerate degradation.
-
Suboptimal Staining Protocol: Issues such as incorrect antibody concentration, insufficient incubation time, or inappropriate staining buffer can all lead to weak staining.
-
Instrument Settings: Incorrect laser and filter setup on the flow cytometer or fluorescence microscope will result in poor detection of the emitted signal.
-
Low Antigen Expression: The target protein may be expressed at very low levels on or within the cells, leading to a genuinely weak signal.
Q3: How can I prevent the degradation of Brilliant Orange?
To minimize degradation, follow these best practices:
-
Protect from Light: Always store vials in the dark and minimize light exposure during all staining steps by covering tubes with foil.[1][3]
-
Maintain Cold Temperatures: Keep antibody cocktails and stained samples on ice or at 4°C whenever possible to slow down cellular metabolic processes that can affect dye stability.[1][3]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot antibody conjugates upon arrival if they will be used over a long period.
-
Use Tandem Stabilizers: Some manufacturers offer special buffers or additives that can help preserve the integrity of tandem dyes.[3]
-
Mindful Fixation: If fixation is necessary, be aware that it can affect tandem dyes. Paraformaldehyde (PFA)-based fixatives are generally better tolerated than alcohol-based fixatives which can denature protein-based donors like PE and APC.[4]
Troubleshooting Guide: Weak Brilliant Orange Signal
This guide provides a systematic approach to diagnosing and resolving issues with weak Brilliant Orange fluorescence.
Problem: The Brilliant Orange signal is dimmer than expected or absent.
Below is a step-by-step troubleshooting workflow.
Caption: Troubleshooting workflow for a weak Brilliant Orange signal.
Detailed Troubleshooting Steps
| Step | Action | Potential Cause | Solution |
| 1. Verify Instrument Settings | Check laser and filter configuration. | Incorrect excitation laser or emission filter. | Ensure the correct laser line is used for excitation (e.g., Blue 488nm or Yellow-Green 561nm for PE-based tandems) and the appropriate emission filter is in place for Brilliant Orange. Consult the dye's spectral characteristics. |
| Run compensation controls. | Incorrect compensation leading to signal being subtracted. | Use single-stained compensation beads or cells to accurately set compensation. Tandem dye breakdown can give the appearance of under-compensation.[2] | |
| 2. Evaluate Controls | Examine positive and negative controls. | Issue with the biological system (e.g., low target expression). | Use a positive control cell type known to express the antigen at high levels. If the positive control is also weak, the issue is likely technical. |
| Check unstained and FMO controls. | High background fluorescence or incorrect gating. | Ensure gates are set correctly based on unstained and Fluorescence Minus One (FMO) controls. | |
| 3. Review Staining Protocol | Confirm antibody concentration. | Antibody concentration is too low (suboptimal). | Perform an antibody titration to determine the optimal concentration that gives the best signal-to-noise ratio. |
| Check incubation time and temperature. | Insufficient incubation time for antibody binding. | Increase incubation time. For some antibodies, overnight incubation at 4°C can improve resolution.[5] | |
| Verify the staining buffer used. | Incompatible buffer. | Some polymer-based dyes require special buffers to prevent dye-dye interactions.[4] Ensure your buffer is compatible. | |
| 4. Assess Reagent Integrity | Check the expiration date and storage conditions. | Reagent has expired or was stored improperly. | Use a fresh, in-date vial of the antibody conjugate. |
| Evaluate for tandem dye degradation. | Light exposure, temperature, or fixation has caused the tandem to uncouple.[1][2] | Run a sample stained with the donor fluorophore alone to see if there is unexpected signal in that channel from the tandem-stained sample. If degradation is suspected, use a new vial and strictly adhere to light and temperature precautions. |
Experimental Protocols
Protocol: Antibody Titration for Optimal Concentration
-
Prepare Cells: Prepare a single-cell suspension of at least 2 million cells.
-
Serial Dilution: Create a series of dilutions of the Brilliant Orange-conjugated antibody. A typical starting point is a 1:2 serial dilution from 1:25 to 1:800.
-
Staining: Aliquot 100,000 cells into each tube for each dilution. Add the corresponding antibody dilution to each tube.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Wash: Wash the cells twice with 2 mL of cold staining buffer (e.g., PBS with 2% FBS).
-
Acquisition: Acquire the samples on a flow cytometer.
-
Analysis: Analyze the Stain Index (SI) for each concentration. The optimal concentration is the one that provides the highest SI.
Protocol: Standard Immunofluorescent Staining
-
Cell Preparation: Start with a single-cell suspension. For adherent cells, detach using a gentle enzyme. Wash cells with cold staining buffer.
-
Fc Block (Optional but Recommended): Incubate cells with an Fc receptor blocking antibody for 10-15 minutes on ice to reduce non-specific binding.
-
Surface Staining: Add the Brilliant Orange-conjugated antibody at the predetermined optimal concentration.
-
Incubation: Incubate for 30-60 minutes on ice or at 4°C, protected from light.
-
Washing: Wash the cells twice with 2 mL of cold staining buffer. Centrifuge at a low speed (e.g., 300-400 x g) for 5 minutes between washes.
-
Fixation (Optional): If fixation is required, resuspend the cell pellet in 100 µL of staining buffer, then add 100 µL of 2-4% PFA. Incubate for 15-20 minutes at room temperature in the dark.
-
Final Wash: Wash cells once with staining buffer.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of staining buffer for analysis.
-
Analysis: Analyze the samples on the flow cytometer as soon as possible, keeping them on ice and in the dark until acquisition.
Visualizing Tandem Dye Functionality
The functionality of Brilliant Orange as a tandem dye is based on the principle of Förster Resonance Energy Transfer (FRET).
Caption: Principle of FRET in a tandem dye and the effect of degradation.
References
Technical Support Center: The Influence of pH on Fluorescent Dyes
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the effect of pH on the fluorescence intensity of organic dyes, with a focus on substances exhibiting orange fluorescence. While direct data for a dye specifically named "Brilliant Orange" is not prevalent in the scientific literature, the principles outlined here are broadly applicable to many pH-sensitive fluorophores.
Frequently Asked Questions (FAQs)
Q1: How does pH generally affect the fluorescence of organic dyes?
A1: The pH of a solution can significantly impact the fluorescence of a dye by altering its chemical structure.[1][2] Changes in pH can lead to the protonation or deprotonation of functional groups on the fluorophore, which in turn affects its electronic configuration and, consequently, its absorption and emission properties.[1][3] This can manifest as changes in fluorescence intensity, quantum yield, fluorescence lifetime, and the excitation and emission wavelengths.[1][3]
Q2: Why is my fluorescent dye showing decreased intensity in acidic conditions?
A2: A decrease in fluorescence intensity in acidic conditions (lower pH) is a common phenomenon for many dyes. This can be attributed to the protonation of electron-donating groups, which can lead to the formation of a non-fluorescent or weakly fluorescent species.[4] For some molecules, acidic environments can favor a non-emissive state.
Q3: Conversely, why might fluorescence intensity increase in alkaline conditions?
A3: In alkaline conditions (higher pH), deprotonation of certain functional groups can enhance the electron-donating ability within the fluorophore, leading to an increase in fluorescence quantum yield and intensity.[5] For many dyes, the anionic form that is prevalent at higher pH is the most fluorescent species.
Q4: What is a pKa value and why is it important for my pH-sensitive dye?
A4: The pKa is the pH at which a specific ionizable group on the dye molecule is 50% protonated and 50% deprotonated. It is a critical parameter for pH-sensitive dyes as it indicates the pH range where the dye will be most responsive. The fluorescence intensity of the dye will typically show the most significant change around its pKa value.[6]
Q5: Can pH affect the excitation and emission wavelengths of my dye?
A5: Yes, changes in pH can cause a shift in the excitation and emission maxima. A shift to a longer wavelength is known as a red shift or bathochromic shift, while a shift to a shorter wavelength is a blue shift or hypsochromic shift.[7] These shifts occur because the energy levels of the molecule's electronic states are altered by protonation or deprotonation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or very low fluorescence signal | The pH of the buffer is outside the optimal range for the dye's fluorescence.[8] | Determine the pKa of your dye and ensure your experimental pH is in the range where the dye is fluorescent. Prepare a pH titration curve to identify the optimal pH. |
| The dye concentration is too high, leading to self-quenching (inner filter effect).[9] | Reduce the concentration of the dye in your sample.[9] | |
| Photobleaching has occurred due to excessive exposure to the excitation light. | Use an anti-fade mounting medium if applicable. Minimize the exposure time and intensity of the excitation source.[8] | |
| Inconsistent fluorescence readings between samples | The pH of the individual samples is not consistent. | Prepare all samples in a well-buffered solution and verify the pH of each sample before measurement.[2] |
| The temperature of the samples is fluctuating. | Ensure all measurements are taken at a constant and controlled temperature, as temperature can also affect fluorescence intensity. | |
| Unexpected shifts in excitation or emission spectra | The pH of the solution has changed, leading to a different ionic form of the dye. | Carefully control and measure the pH of your solutions. Compare the spectra to a known reference at a specific pH. |
| Contamination of the sample. | Use high-purity solvents and reagents. Ensure cuvettes and other equipment are thoroughly cleaned. |
Experimental Protocols
Determining the pH Profile of a Fluorescent Dye
This protocol outlines the steps to measure the fluorescence intensity of a dye across a range of pH values.
Materials:
-
Stock solution of the fluorescent dye (e.g., "Brilliant Orange") in a suitable solvent (e.g., DMSO).
-
A series of buffers covering a wide pH range (e.g., pH 2 to 12).
-
Spectrofluorometer.
-
pH meter.
-
Quartz cuvettes.
Procedure:
-
Prepare a working solution of the dye: Dilute the stock solution in a suitable buffer (e.g., PBS at pH 7.4) to a final concentration that gives a strong but not saturating fluorescence signal (typically in the low micromolar range).
-
Prepare pH-adjusted samples: For each pH value to be tested, add a small aliquot of the dye working solution to the respective buffer in a quartz cuvette to achieve the desired final concentration. Ensure the final volume and dye concentration are the same for all samples.
-
Calibrate the pH meter and verify the final pH of each sample.
-
Set up the spectrofluorometer:
-
Set the excitation wavelength to the known or expected maximum for the dye. If unknown, first run an excitation scan.
-
Set the emission scan range to cover the expected emission spectrum.
-
Adjust the excitation and emission slit widths to obtain a good signal-to-noise ratio.
-
-
Measure fluorescence spectra:
-
Blank the instrument with a cuvette containing only the buffer for each respective pH.
-
Record the fluorescence emission spectrum for each pH sample.
-
-
Data Analysis:
-
Plot the maximum fluorescence intensity as a function of pH.
-
From this plot, you can determine the optimal pH range for your dye and estimate its pKa.
-
Quantitative Data Summary
The following table provides a hypothetical example of how pH can affect the fluorescence intensity of an orange-emitting dye. The data is illustrative and should be determined experimentally for your specific dye.
| pH | Relative Fluorescence Intensity (Arbitrary Units) |
| 2.0 | 50 |
| 3.0 | 150 |
| 4.0 | 300 |
| 5.0 | 500 |
| 6.0 | 750 |
| 7.0 | 900 |
| 8.0 | 980 |
| 9.0 | 1000 |
| 10.0 | 1000 |
| 11.0 | 990 |
| 12.0 | 970 |
Visualizations
Caption: Experimental workflow for determining the pH-dependent fluorescence profile of a dye.
References
- 1. quora.com [quora.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Study the Effect of PH on Absorption and Fluorescence Spectra of Eosin Y Dye in Ethanol [ajgreenchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. edinst.com [edinst.com]
Technical Support Center: Phototoxicity in Live-Cell Imaging with Orange Fluorescent Dyes
This technical support guide addresses common issues related to phototoxicity when using orange-emitting fluorescent dyes in live-cell imaging. Our goal is to provide researchers, scientists, and drug development professionals with practical troubleshooting advice and in-depth information to ensure the health of your cells and the integrity of your experimental data.
A Note on "Brilliant Orange"
Initial searches for a fluorescent dye specifically named "Brilliant Orange" for live-cell imaging did not yield a commonly used probe. The name is more frequently associated with textile dyes, such as Procion MX and VAT Brilliant Orange GR, which are not designed for biological applications.[1][2][3][4] It is possible that users are referring to a niche or newly developed product.
However, it is common for researchers to encounter Acridine Orange (AO) , a versatile fluorescent dye that stains nucleic acids (emitting green fluorescence) and acidic organelles like lysosomes (emitting reddish-orange fluorescence).[5][6][7][8] Given its orange emission spectrum and use in live-cell imaging, this guide will use Acridine Orange as a primary example to discuss phototoxicity issues that are broadly applicable to many fluorescent dyes.
Frequently Asked Questions (FAQs)
Q1: What is phototoxicity and why is it a concern in live-cell imaging?
A1: Phototoxicity is cell damage or death caused by the interaction of light with a photosensitive compound, in this case, a fluorescent dye.[9] During fluorescence microscopy, the excitation light can cause the dye to produce reactive oxygen species (ROS), which can damage cellular components like DNA, proteins, and membranes.[10][11] This can lead to artifacts, altered cell physiology, and ultimately, cell death, compromising the validity of experimental results.[9][12][13]
Q2: How can I recognize phototoxicity in my live-cell imaging experiments?
A2: Signs of phototoxicity can range from subtle to severe. Look for:
-
Morphological Changes: Cell shrinkage, blebbing of the plasma membrane, or the formation of vacuoles.[13]
-
Altered Cellular Dynamics: A slowdown or complete stop of normal processes like cell migration, division, or vesicle trafficking.[13][14]
-
Reduced Cell Viability: A noticeable increase in cell death in the imaged area compared to non-illuminated areas.[15]
-
Fluorescence Artifacts: Unexpected changes in fluorescence intensity or localization that are not related to the biological process being studied.[5]
Q3: My cells look fine, does that mean there is no phototoxicity?
A3: Not necessarily. Some phototoxic effects are subtle and may not be apparent by simply observing cell morphology.[9] These less obvious effects can still significantly impact experimental outcomes.[9] It's crucial to perform control experiments to assess cell health, such as monitoring cell proliferation rates or specific metabolic functions after imaging.
Q4: What is the primary cause of phototoxicity with fluorescent dyes like Acridine Orange?
A4: The primary cause is the generation of ROS. When a fluorescent molecule is excited by light, it can transition to a long-lived triplet state. This excited molecule can then react with molecular oxygen to create singlet oxygen and other ROS, which are highly reactive and can cause cellular damage.[10][11] For dyes that accumulate in specific organelles, like Acridine Orange in lysosomes, those organelles can be the initial site of damage.[8][16]
Troubleshooting Guide: Mitigating Phototoxicity
If you suspect phototoxicity is affecting your experiments, here are several strategies to troubleshoot and minimize the issue.
Issue 1: Significant cell death or morphological changes after a short imaging duration.
Possible Cause: The excitation light intensity is too high, or the exposure time is too long. The total light dose delivered to the sample is a key factor in phototoxicity.[14][17]
Solutions:
-
Reduce Excitation Power: Lower the laser power or lamp intensity to the minimum level required to obtain a sufficient signal-to-noise ratio.
-
Optimize Exposure Time: Use the shortest possible exposure time that still yields a clear image. In some microscopy setups, longer exposure times with lower light intensity may reduce phototoxicity by avoiding high concentrations of ROS at any single moment.[12][14]
-
Minimize "Illumination Overhead": Be aware of "illumination overhead," which is when the sample is illuminated while the camera is not actively acquiring an image.[14][17][18] This can be significant with mechanical shutters.[14][17] Using fast-switching LED light sources with TTL triggering can help minimize this extra light exposure.[17][18]
-
Increase Camera Sensitivity: Use a more sensitive camera or techniques like binning to increase the signal detected, which allows for a reduction in excitation light.[13][19]
Issue 2: Phototoxicity is observed even with low light exposure.
Possible Cause: The concentration of the fluorescent dye is too high, leading to increased ROS production and potential cytotoxicity even without light.[6][20]
Solutions:
-
Optimize Dye Concentration: Determine the lowest effective concentration of your dye. This can be done by performing a dose-response experiment and assessing cell viability. For Acridine Orange, optimal concentrations can be cell-type dependent.[7][20]
-
Reduce Incubation Time: Minimize the time cells are incubated with the dye to what is necessary for adequate staining.
Issue 3: Long-term imaging experiments show a gradual decline in cell health.
Possible Cause: Cumulative phototoxic effects from repeated light exposure over time.
Solutions:
-
Time-Lapse Imaging Strategy: Instead of continuous imaging, acquire images at longer intervals (e.g., every 5, 10, or 30 minutes) to reduce the total light dose.
-
Use Photoprotective Agents: Supplement the imaging medium with antioxidants to help neutralize ROS. Common agents include Trolox and ascorbic acid.[9][15]
-
Control the Environment: Maintaining cells at a lower oxygen concentration (around 3%) during imaging can reduce the formation of ROS.[15]
-
Choose a More Photostable Dye: If phototoxicity persists, consider switching to a more photostable and less phototoxic fluorescent probe. Dyes in the far-red or near-infrared spectrum are often less phototoxic because the lower-energy light is less damaging to cells.[19][21]
Quantitative Data: Acridine Orange Cytotoxicity
The optimal, non-toxic concentration of Acridine Orange is highly cell-type dependent. It is crucial to determine this for your specific cell line.[6][20]
| Cell Line | Maximum Non-Toxic Concentration (4-hour incubation) | Reference |
| Huh-7 (hepatocarcinoma) | 20 µM | [7][20] |
| MCF-7 (breast cancer) | > 20 µM (viability reduced to ~70% at 40 µM) | [7] |
| PNT1A (non-cancer prostate) | 2.5 µM | [7][20] |
| PC-3 (prostate cancer) | 2.5 µM | [7][20] |
Experimental Protocols
Protocol: Determining Optimal Dye Concentration and Assessing Phototoxicity
This protocol helps you find the lowest dye concentration that provides good signal while minimizing cytotoxicity and phototoxicity.
Materials:
-
Your cell line of interest
-
Cell culture medium
-
Orange fluorescent dye (e.g., Acridine Orange)
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
-
96-well clear-bottom black plates
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in approximately 70-80% confluency at the time of the experiment.
-
Dye Concentration Gradient: Prepare a serial dilution of your fluorescent dye in culture medium. For Acridine Orange, a range of 2.5 µM to 40 µM is a good starting point.[7][20] Include a "no dye" control.
-
Incubation: Replace the medium in the wells with the dye solutions and incubate for the desired staining time (e.g., 4 hours).[7][20]
-
Cytotoxicity Assessment (No Light Exposure):
-
After incubation, wash the cells with fresh medium.
-
Perform an ATP-based viability assay according to the manufacturer's instructions.
-
Measure luminescence to determine the relative viability for each dye concentration compared to the "no dye" control. This will identify the maximum concentration that is not cytotoxic on its own.
-
-
Phototoxicity Assessment (With Light Exposure):
-
For a parallel plate, after incubation with the various dye concentrations, place the plate on the fluorescence microscope.
-
Expose a subset of wells for each concentration to a standard imaging protocol (e.g., imaging every 5 minutes for 1 hour) that you plan to use for your experiments. Leave another subset of wells for each concentration un-imaged as a dark control.
-
After the imaging period, return the plate to the incubator for a recovery period (e.g., 12-24 hours).
-
Perform a viability assay on all wells (imaged and dark controls).
-
Compare the viability of the imaged cells to the dark control cells for each dye concentration. A significant drop in viability in the imaged wells indicates phototoxicity.
-
-
Analysis: Choose the highest concentration that does not cause significant cytotoxicity or phototoxicity while providing adequate fluorescence signal for your imaging needs.
Visualizations
Signaling and Workflow Diagrams
Caption: Mechanism of fluorescent dye-induced phototoxicity.
Caption: Troubleshooting workflow for phototoxicity issues.
Caption: Experimental workflow for assessing dye toxicity.
References
- 1. sublimeartmaterials.com [sublimeartmaterials.com]
- 2. Departments - Jacquard Procion MX Dye 2/3oz Brilliant Orange [artsupplywarehouse.com]
- 3. plazaart.com [plazaart.com]
- 4. China VAT BRILLIANT ORANGE GR (VAT ORANGE 7) Manufacturers, Suppliers & Factory - Products - DIMACOLOR INDUSTRY GROUP CO.,LTD [dimacolorgroup.com]
- 5. benchchem.com [benchchem.com]
- 6. Image-Based Profiling in Live Cells Using Live Cell Painting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 10. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phototoxicity: Its Mechanism and Animal Alternative Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Circumventing photodamage in live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 14. journals.biologists.com [journals.biologists.com]
- 15. researchgate.net [researchgate.net]
- 16. Acridine orange-mediated photodamage to cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. line-a.co.il [line-a.co.il]
- 18. researchgate.net [researchgate.net]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. cimini-lab.broadinstitute.org [cimini-lab.broadinstitute.org]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Filter Sets for Brilliant Orange Microscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing filter sets for microscopy applications utilizing Brilliant Orange fluorescent dyes. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key spectral properties of Brilliant Orange dyes?
A1: "Brilliant Orange" is a descriptor for several fluorescent dyes with emission in the orange spectrum. Their spectral properties can vary, so it is crucial to know the specific dye you are using. Below is a summary of common orange dyes.
| Dye Name | Excitation Max (nm) | Emission Max (nm) |
| Brilliant Orange H | ~550 | ~575 |
| Acridine Orange (bound to ssDNA/RNA) | ~460 | ~650 |
| Acridine Orange (in acidic vesicles) | ~460-500 | ~640-650 |
| MitoTracker Orange CMTMRos | ~551 | ~576 |
| abberior STAR ORANGE | 589 | 616 |
Q2: How do I select the optimal filter set for my Brilliant Orange dye?
A2: Proper filter set selection is critical for maximizing signal and minimizing noise. A standard filter set consists of an excitation filter, a dichroic mirror, and an emission filter.
-
Excitation Filter: Should transmit wavelengths close to the excitation maximum of your dye.
-
Dichroic Mirror: Must reflect the excitation light towards the sample and transmit the emitted fluorescence towards the detector.
-
Emission Filter: Needs to transmit the fluorescence emitted from your dye while blocking scattered excitation light and other unwanted wavelengths.
The following diagram illustrates the decision-making process for selecting a filter set.
Troubleshooting Guides
Issue 1: Weak or No Brilliant Orange Signal
Q: I am not detecting any signal from my sample stained with a Brilliant Orange dye. What are the possible causes and solutions?
A: A weak or absent signal can be frustrating. Here are several potential causes and how to troubleshoot them.
| Possible Cause | Recommended Solution |
| Incorrect Filter Set | Verify that your excitation and emission filters are appropriate for your specific Brilliant Orange dye's spectral properties.[1] |
| Low Dye Concentration | The concentration of your staining solution may be too low. Perform a titration to find the optimal concentration for your cell type and application. |
| Photobleaching | The fluorescent signal can fade upon exposure to the excitation light. Minimize light exposure by using neutral density filters, reducing exposure time, and using an anti-fade mounting medium.[2][3][4] |
| Suboptimal pH | The pH of the staining solution can affect the dye's fluorescence. Ensure your buffers are at the recommended pH for your specific dye and protocol. |
| Improper Sample Preparation | For live-cell imaging, ensure cells are healthy. For fixed samples, the fixation and permeabilization method might be interfering with the dye's performance.[5] |
The following diagram outlines a troubleshooting workflow for a weak signal.
Issue 2: High Background Fluorescence
Q: My images have high background, which is obscuring the specific signal from my Brilliant Orange dye. How can I reduce it?
A: High background fluorescence can significantly reduce image contrast and make data interpretation difficult.
| Possible Cause | Recommended Solution |
| Excess Dye Concentration | A high concentration of the dye is a common cause of high background. Reduce the concentration in your staining solution. |
| Insufficient Washing | Increase the number and duration of washing steps after staining to remove unbound dye.[6] |
| Autofluorescence | The sample itself may be autofluorescent. Image an unstained control sample to assess the level of autofluorescence. If it's significant, consider using a dye with a more red-shifted emission or employ spectral unmixing techniques.[7] |
| Non-specific Staining | If using immunofluorescence, ensure proper blocking steps are included to prevent non-specific antibody binding.[8] |
Issue 3: Spectral Bleed-through
Q: I am observing a signal in my orange channel that seems to be coming from my green fluorophore. How can I correct for this spectral bleed-through?
A: Spectral bleed-through, or crosstalk, occurs when the emission of one fluorophore is detected in the channel of another.[9][10][11]
| Strategy | Description |
| Sequential Scanning | In confocal microscopy, acquire images for each channel sequentially rather than simultaneously. This ensures that only one laser is active at a time, preventing the excitation of the green dye from causing emission that bleeds into the orange channel.[12] |
| Optimized Filter Selection | Use emission filters with narrower bandwidths that are specifically tailored to the emission peak of your Brilliant Orange dye. This will help to exclude the tail of the green fluorophore's emission spectrum.[12] |
| Spectral Unmixing | If your microscope is equipped for spectral imaging, you can acquire the full emission spectrum at each pixel. Post-acquisition algorithms can then be used to separate the signals from the green and orange dyes based on their unique spectral profiles.[12] |
| Appropriate Controls | Always prepare single-stained control samples for each fluorophore. This will allow you to definitively identify and quantify the extent of bleed-through.[12] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining with a Brilliant Orange Conjugated Secondary Antibody
This protocol provides a general workflow for indirect immunofluorescence.
Detailed Steps:
-
Cell Culture and Fixation : Grow cells on sterile glass coverslips to the desired confluency. Fix the cells using a suitable fixative, such as 4% paraformaldehyde in PBS for 15 minutes at room temperature.[13]
-
Washing : Wash the cells three times with Phosphate-Buffered Saline (PBS) for 5 minutes each.
-
Permeabilization : If your target protein is intracellular, permeabilize the cells with a detergent like 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing : Repeat the washing step as in step 2.
-
Blocking : To reduce non-specific antibody binding, incubate the cells in a blocking solution (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature.[8]
-
Primary Antibody Incubation : Dilute the primary antibody to its optimal concentration in the blocking buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.
-
Washing : Repeat the washing step as in step 2.
-
Secondary Antibody Incubation : Dilute the Brilliant Orange conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.[14]
-
Washing : Repeat the washing step as in step 2, keeping the samples protected from light.
-
Mounting : Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging : Visualize the staining using a fluorescence microscope equipped with a filter set optimized for your Brilliant Orange dye.
Protocol 2: Live-Cell Imaging of Mitochondria with a Brilliant Orange Dye
This protocol is for staining mitochondria in live cells using a dye like MitoTracker® Orange.[15][16][17][18]
Reagent Preparation:
-
Prepare a 1 mM stock solution of the mitochondrial dye in anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution in a serum-free medium to a final working concentration (typically 25-500 nM). The optimal concentration should be determined empirically.[17]
Staining Procedure:
-
Cell Culture : Grow cells on a glass-bottom dish or chamber slide suitable for live-cell imaging.
-
Staining Incubation : Remove the culture medium and add the pre-warmed staining solution to the cells. Incubate for 15-45 minutes at 37°C.[17][19]
-
Washing : Remove the staining solution and wash the cells three times with a pre-warmed live-cell imaging medium to reduce background fluorescence.[17]
-
Imaging : Add fresh, pre-warmed imaging medium to the cells and immediately proceed with imaging on a fluorescence microscope equipped with the appropriate filter set and an environmental chamber to maintain temperature and CO2 levels.
References
- 1. benchchem.com [benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 4. researchgate.net [researchgate.net]
- 5. biotium.com [biotium.com]
- 6. benchchem.com [benchchem.com]
- 7. microscopyfocus.com [microscopyfocus.com]
- 8. benchchem.com [benchchem.com]
- 9. Spectral Bleed-Through (Crossover) in Confocal Microscopy [evidentscientific.com]
- 10. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 11. BleedThrough | Scientific Volume Imaging [svi.nl]
- 12. benchchem.com [benchchem.com]
- 13. usbio.net [usbio.net]
- 14. 二次抗体を用いた蛍光免疫染色プロトコール | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. emulatebio.com [emulatebio.com]
- 16. scribd.com [scribd.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Mitochondrium labeling protocol for live-cell applications [abberior.rocks]
Technical Support Center: Post-Staining Cell Wash for Brilliant Orange (Acridine Orange)
Welcome to the technical support center for our Brilliant Orange staining reagent. This guide provides detailed protocols and troubleshooting advice for the crucial cell washing step following staining. As "Brilliant Orange" is often a commercial name for Acridine Orange (AO), a widely used fluorescent dye, this guide will focus on best practices for washing cells stained with Acridine Orange to ensure optimal results in your downstream analysis, such as fluorescence microscopy or flow cytometry.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to wash cells after staining with Brilliant Orange (Acridine Orange)?
Washing cells after staining is a critical step to remove any unbound, excess dye from the cell suspension.[1][2][3] Failure to do so can lead to high background fluorescence, which can obscure the specific signal from your stained cells and make it difficult to distinguish true biological structures from artifacts.[1][2][3] Proper washing enhances the signal-to-noise ratio, leading to clearer and more reliable data.
Q2: What is the recommended washing buffer to use after staining?
The most commonly recommended washing buffer is Phosphate-Buffered Saline (PBS).[3][4][5][6][7] It is essential to use a sterile, pre-warmed PBS solution, especially when working with live cells, to maintain cell viability and physiological conditions.[6]
Q3: How many times should I wash the cells?
The number of washes can vary depending on the cell type and the specific protocol. However, a general guideline is to wash the cells two to three times to effectively remove excess dye.[4][8] Some protocols may suggest a single wash is sufficient.[4] If you are experiencing high background, increasing the number of washes is a recommended troubleshooting step.[2]
Q4: What are the recommended centrifugation speed and time for washing the cells?
A gentle centrifugation speed is crucial to avoid damaging the cells. A recommended speed is 200 x g for 5 minutes.[5] It is important not to centrifuge at high speeds or vortex the cells too vigorously, as this can lead to cell lysis and the release of cellular contents, which can contribute to background fluorescence.[1]
Troubleshooting Guide: Post-Staining Wash
This section addresses common issues that may arise during the cell washing step and provides solutions to resolve them.
| Issue | Possible Cause | Troubleshooting Steps |
| High Background Fluorescence | Inadequate removal of excess, unbound dye. | • Increase the number of wash steps (e.g., from one to two or three).[2] • Ensure thorough resuspension of the cell pellet between washes. • Consider increasing the volume of the wash buffer. • For microscopy, a post-staining fixation step has been shown to decrease background fluorescence.[2] |
| Cell lysis during washing. | • Use gentle centrifugation speeds (e.g., 200 x g).[5] • Avoid vigorous vortexing of the cell suspension.[1] • Ensure the washing buffer is at the appropriate temperature (pre-warmed for live cells).[6] | |
| Weak or No Fluorescence Signal | Excessive washing. | • Reduce the number of washes or the duration of each wash.[3] • Ensure that the recommended staining incubation time was followed before washing. |
| Cell Loss | Harsh centrifugation or aspiration steps. | • Use a lower centrifugation speed. • Be careful when aspirating the supernatant to avoid disturbing the cell pellet. • Consider leaving a small amount of buffer behind after the final wash. |
| Altered Staining Pattern (e.g., all cells appear orange/red) | Changes in intracellular pH due to improper washing conditions. | • Use a physiologically appropriate and buffered washing solution like PBS. • Ensure the pH of the washing buffer is correct for your application. The differential staining of Acridine Orange is pH-sensitive.[1] |
Experimental Protocol: Cell Washing After Staining
This protocol provides a general procedure for washing cells after staining with Brilliant Orange (Acridine Orange).
Materials:
-
Stained cell suspension
-
Phosphate-Buffered Saline (PBS), sterile and pre-warmed (for live cells)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Following the staining incubation, transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge the cells at 200 x g for 5 minutes to pellet the cells.[5]
-
Carefully aspirate and discard the supernatant containing the excess dye, being cautious not to disturb the cell pellet.
-
Gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed PBS.
-
Repeat the centrifugation and resuspension steps for a total of two to three washes.[4][8]
-
After the final wash, resuspend the cells in the appropriate buffer or medium for your downstream application (e.g., fluorescence microscopy or flow cytometry).
Workflow for Cell Washing after Brilliant Orange Staining
Caption: A diagram illustrating the key steps in the cell washing protocol after staining.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acridine Orange | MI [microbiology.mlsascp.com]
- 4. benchchem.com [benchchem.com]
- 5. studylib.net [studylib.net]
- 6. benchchem.com [benchchem.com]
- 7. precisioncellsystems.com [precisioncellsystems.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Brilliant Orange Compatibility with Different Fixation Methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of orange-spectrum fluorophores, referred to here as "Brilliant Orange," with various fixation methods. The term "Brilliant Orange" is used as a general descriptor for bright orange fluorescent dyes and proteins used in biological research, such as Acridine Orange, mOrange, and others. The guidance provided is based on established principles of immunofluorescence and the known properties of commonly used fluorophores.
Frequently Asked Questions (FAQs)
Q1: What are the most common fixation methods used for fluorescence microscopy?
The most common fixation methods involve crosslinking aldehydes, such as paraformaldehyde (PFA) and formalin, or precipitating organic solvents, like methanol (B129727) and acetone. Aldehyde fixatives preserve cellular morphology well by creating chemical crosslinks between molecules.[1] Organic solvents, on the other hand, dehydrate the cell, which precipitates proteins and preserves their structure.
Q2: How does the choice of fixative affect fluorescent signals?
The choice of fixative can significantly impact the fluorescence of a dye. Aldehyde fixatives can sometimes increase autofluorescence, especially in the green and red spectra, due to the formation of Schiff bases.[2] They can also mask epitopes, which might reduce the binding of antibodies and, consequently, the fluorescent signal.[1] Precipitating fixatives like methanol can denature fluorescent proteins, leading to a loss of signal.[1][3] However, for some antibodies and epitopes, methanol fixation can provide a better signal than formaldehyde.[4]
Q3: Is there a universally compatible fixation method for all "Brilliant Orange" dyes?
No, there is no single fixation method that is optimal for all orange fluorophores and all experimental conditions. The ideal method depends on the specific dye or fluorescent protein, the target antigen, the antibody being used, and the biological sample. It is often necessary to empirically test different fixation protocols to determine the best one for a specific experiment.
Q4: Can I stain with my orange dye before fixation?
Staining before fixation is possible, particularly for live-cell imaging. For example, Acridine Orange can be used to stain live cells.[5] However, the subsequent fixation and permeabilization steps might affect the dye's signal and localization.[5]
Troubleshooting Guides
Issue 1: Weak or Fading "Brilliant Orange" Signal After Fixation
If you observe a significant decrease in your fluorescent signal after fixation, consider the following causes and solutions.
Potential Causes:
-
Fluorophore Denaturation: The fixative, particularly organic solvents like methanol, may be denaturing your fluorescent protein (e.g., mOrange).[1]
-
Epitope Masking: Aldehyde fixatives (e.g., PFA) can crosslink proteins and mask the target epitope, preventing antibody binding.[1]
-
Photobleaching: The fluorophore may have been exposed to excessive light during sample preparation or imaging.[6][7]
-
Incorrect pH: The pH of the fixative or subsequent buffers might not be optimal for the fluorophore's stability.[3]
Solutions:
-
Switch Fixative: If using a precipitating fixative like methanol, try a crosslinking fixative like 4% PFA for a shorter duration (e.g., 10-15 minutes). Conversely, if PFA is causing issues, a cold methanol fixation might be a viable alternative for some targets.[4]
-
Antigen Retrieval: If using a crosslinking fixative, consider performing an antigen retrieval step to unmask the epitope before antibody staining.
-
Optimize Fixation Time: Over-fixation with aldehydes can increase epitope masking.[3] Try reducing the fixation time.
-
Protect from Light: Minimize the exposure of your sample to light throughout the staining and imaging process. Use antifade mounting media to reduce photobleaching.[6]
-
Check Buffer pH: Ensure all buffers are at the correct physiological pH (typically 7.2-7.4).[3]
Issue 2: High Background or Autofluorescence
High background can obscure the specific fluorescent signal.
Potential Causes:
-
Fixative-Induced Autofluorescence: Aldehyde fixatives like formalin and glutaraldehyde (B144438) can cause significant autofluorescence.[2][8]
-
Non-specific Antibody Binding: The primary or secondary antibody may be binding non-specifically to the sample.
-
Excess Dye: Insufficient washing can leave residual unbound fluorophore, contributing to background.[9]
Solutions:
-
Quench Autofluorescence: After aldehyde fixation, you can treat the sample with a quenching agent like sodium borohydride (B1222165) or glycine.[2]
-
Use a Different Fixative: Consider using a non-aldehyde fixative like cold methanol, which generally produces less autofluorescence.[2]
-
Blocking Step: Ensure you are using an appropriate blocking buffer (e.g., bovine serum albumin or normal serum) to prevent non-specific antibody binding.[5]
-
Optimize Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal concentration that maximizes signal-to-noise.
-
Thorough Washing: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[9]
Data Summary: Fixative Compatibility with Orange Fluorophores
The following table provides a qualitative summary of the compatibility of common fixation methods with generic orange fluorophores. The optimal choice is highly dependent on the specific fluorophore and experimental context.
| Fixation Method | Advantages | Disadvantages | Compatibility with Orange Fluorophores |
| 4% Paraformaldehyde (PFA) | Good preservation of cellular morphology.[1] | Can cause autofluorescence[2]; may mask epitopes.[1] | Generally compatible, but may require optimization of fixation time and antigen retrieval. |
| 10% Formalin | Similar to PFA, good for morphology.[1] | Higher tendency for autofluorescence compared to fresh PFA.[2] | Similar to PFA, but with a higher risk of autofluorescence. |
| Cold Methanol (-20°C) | Quick fixation; acts as a permeabilizing agent.[1] | Can denature some proteins and fluorescent proteins[1]; may alter cellular morphology. | Can cause loss of signal for fluorescent proteins like mOrange. May be suitable for some small molecule dyes. |
| Cold Acetone (-20°C) | Similar to methanol but generally gentler.[1] | Can also cause protein denaturation. | Similar to methanol, compatibility needs to be tested. |
| Glutaraldehyde | Excellent preservation of ultrastructure. | Causes significant autofluorescence.[8] | Not generally recommended for fluorescence microscopy due to high autofluorescence. |
Experimental Protocols & Workflows
General Immunofluorescence Workflow
The following diagram illustrates a typical workflow for immunofluorescence staining, highlighting the critical fixation and permeabilization steps.
Caption: A general workflow for immunofluorescence staining.
Decision-Making for Fixation Method
This diagram provides a logical flow for selecting an appropriate fixation method when working with "Brilliant Orange" fluorophores.
Caption: A decision tree for selecting a fixation protocol.
Detailed Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation
-
Prepare a 4% PFA solution in Phosphate Buffered Saline (PBS), pH 7.4.
-
Gently wash the cells with PBS.
-
Aspirate the PBS and add the 4% PFA solution to cover the cells.
-
Incubate for 10-15 minutes at room temperature.
-
Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.
-
Proceed with the permeabilization step if required for intracellular targets.
Protocol 2: Methanol Fixation
-
Gently wash the cells with PBS.
-
Aspirate the PBS.
-
Add ice-cold 100% methanol to cover the cells.
-
Incubate at -20°C for 10 minutes.
-
Aspirate the methanol and gently wash the cells three times with PBS for 5 minutes each.
-
No separate permeabilization step is needed. Proceed with the blocking step.
References
- 1. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. rug.nl [rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of Probes for Visualizing Acidic Organelles
In the landscape of cellular biology, the robust visualization of lysosomes and other acidic organelles is crucial for understanding fundamental processes ranging from autophagy to cellular metabolism and drug trafficking. For researchers, selecting the optimal fluorescent probe is a critical decision that impacts experimental outcomes. While a variety of lysosomotropic dyes are available, this guide provides a detailed comparison between the widely used, specifically designed LysoTracker™ probes and the classic metachromatic dye, Acridine (B1665455) Orange.
It is important to note that the term "Brilliant Orange" is not a standard nomenclature for a specific, commercially available lysosomal probe. Therefore, this guide will compare the well-established LysoTracker™ series with Acridine Orange, a dye known for its characteristic orange-red fluorescence within acidic cellular compartments. This comparison will provide researchers, scientists, and drug development professionals with the necessary data to make an informed choice based on experimental needs.
Mechanism of Action: Two Strategies for Targeting Lysosomes
LysoTracker™ probes and Acridine Orange both accumulate in acidic organelles, but their mechanisms of retention and fluorescence differ significantly.
LysoTracker™ Probes: These are a family of fluorescent dyes consisting of a fluorophore linked to a weak base.[1] This design allows them to be cell-permeant and only partially protonated at neutral pH, enabling easy passage across cell membranes.[1] Upon entering the acidic environment of a lysosome (pH ≈ 4.5-5.0), the weakly basic moiety becomes fully protonated.[1] This protonation traps the dye within the organelle, leading to a highly specific and bright fluorescent signal.[1]
Acridine Orange (AO): AO is a cell-permeable, cationic dye that exhibits metachromasy, meaning its fluorescence emission changes depending on its concentration and environment.[1][2] As a weak base, it crosses cell membranes and accumulates in acidic compartments like lysosomes.[2][3] Inside these organelles, the high proton concentration causes AO to become protonated and to form aggregates.[1] At these high concentrations, AO fluoresces bright orange-red.[4] In contrast, at the lower concentrations found in the cytoplasm and nucleus where it intercalates with DNA and RNA, it remains in a monomeric form and fluoresces green.[2][4]
Performance Comparison: Quantitative Data
The selection of a probe is often dictated by its spectral characteristics, specificity, and performance under experimental conditions. The following table summarizes key quantitative data for LysoTracker™ Red DND-99 and Acridine Orange.
| Feature | LysoTracker™ Red DND-99 | Acridine Orange (in Lysosomes) |
| Excitation Maximum | ~577 nm[1] | ~460-500 nm[4] |
| Emission Maximum | ~590 nm[1] | ~650 nm[4][5] |
| Primary Target | Acidic Organelles (Lysosomes, Late Endosomes)[1] | Acidic Organelles, DNA, RNA[4][5] |
| Fluorescence | Red | Orange-Red (in lysosomes), Green (in nucleus/cytoplasm)[1][4] |
| Specificity for Lysosomes | High | Moderate (also stains nucleic acids)[6] |
| Photostability | Moderate (can photobleach rapidly)[7][8] | Low to Moderate (susceptible to photobleaching)[7][8][9] |
| Cytotoxicity | Low at recommended concentrations[8] | Concentration-dependent; can be phototoxic[1][7][10][11] |
| pH Dependency | Accumulation is pH-dependent; fluorescence is not[12] | Accumulation and fluorescence shift are pH-dependent[2][3] |
Experimental Protocols
Detailed methodologies for staining live cells with LysoTracker™ Red and Acridine Orange are provided below. Note that optimal concentrations and incubation times may vary by cell type and experimental conditions.
Protocol 1: Staining of Acidic Organelles with LysoTracker™ Red
This protocol is intended for the specific labeling of lysosomes in live cells for fluorescence microscopy.
Materials:
-
LysoTracker™ Red DND-99 (stock solution, e.g., 1 mM in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Phosphate-buffered saline (PBS)
-
Live cells cultured on an appropriate imaging vessel (e.g., glass-bottom dish)
Procedure:
-
Prepare Working Solution: Dilute the LysoTracker™ Red stock solution in pre-warmed complete cell culture medium to a final working concentration of 50-100 nM.
-
Cell Staining: Remove the existing culture medium from the cells and add the LysoTracker™-containing medium.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[1]
-
Imaging: The cells can be imaged directly without a wash step. If desired, the staining solution can be removed and replaced with fresh pre-warmed medium or PBS to reduce background fluorescence.
-
Microscopy: Visualize cells using a fluorescence microscope equipped with a filter set appropriate for red fluorescence (e.g., TRITC/Rhodamine filter with excitation ~577 nm and emission ~590 nm).
Protocol 2: Staining of Acidic Organelles with Acridine Orange
This protocol allows for the visualization of lysosomes (orange-red) and the nucleus/cytoplasm (green) simultaneously.
Materials:
-
Acridine Orange (stock solution, e.g., 1 mg/mL in sterile water or DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Phosphate-buffered saline (PBS)
-
Live cells cultured on an appropriate imaging vessel
Procedure:
-
Prepare Working Solution: Dilute the Acridine Orange stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-5 µg/mL (approximately 1-5 µM).[1][4]
-
Cell Staining: Remove the existing culture medium from the cells and add the Acridine Orange staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[1][4]
-
Washing (Optional but Recommended): Gently remove the staining solution and wash the cells twice with pre-warmed PBS to remove excess dye and reduce background.[4]
-
Imaging: Add fresh, pre-warmed PBS or culture medium to the cells and visualize immediately.
-
Microscopy: Use a fluorescence microscope with a blue excitation filter (e.g., FITC filter, Ex: ~488 nm) to observe both the green fluorescence of the nucleus/cytoplasm (Em: ~525 nm) and the red-orange fluorescence of the lysosomes (Em: ~650 nm).
Summary and Recommendations
The choice between LysoTracker™ probes and Acridine Orange hinges on the specific goals of the experiment.
LysoTracker™ probes are the preferred choice for applications requiring high specificity for acidic organelles. Their bright signal and lower cytotoxicity at working concentrations make them ideal for tracking lysosomal dynamics and for colocalization studies.[8] However, users should be aware of their potential for photobleaching during long-term, time-lapse imaging experiments.[7]
Acridine Orange remains a valuable and cost-effective tool, particularly for assays where the simultaneous visualization of the nucleus/cytoplasm and lysosomes is advantageous.[1] This dual-staining capability can provide a holistic view of cellular morphology and the spatial distribution of acidic compartments.[1] Its main drawbacks are its lower specificity, as it also binds nucleic acids, and its higher potential for phototoxicity and cytotoxicity, which can be a limiting factor in sensitive live-cell experiments.[7][10][11]
For researchers prioritizing specific lysosomal labeling with minimal off-target effects, LysoTracker™ probes are the superior option. For those conducting endpoint assays or requiring a broader cellular context at a lower cost, Acridine Orange is a viable alternative, provided its limitations regarding photostability and toxicity are carefully managed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Acridine orange - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of acridine orange, LysoTracker Red, and quinacrine as fluorescent probes for long-term tracking of acidic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Acridine orange-mediated photodamage to cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acridine orange exhibits photodamage in human bladder cancer cells under blue light exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Probes for Lysosomes, Peroxisomes and Yeast Vacuoles—Section 12.3 | Thermo Fisher Scientific - US [thermofisher.com]
A Head-to-Head Comparison: Photostability of Alexa Fluor™ 568 vs. Rhodamine Red™-X
A comprehensive guide for researchers selecting fluorescent dyes for demanding imaging applications.
In the realm of fluorescence microscopy, the photostability of a fluorophore is a critical parameter that dictates the quality and duration of imaging experiments. For researchers in cell biology, neuroscience, and drug discovery, the ability to image for extended periods without significant signal loss is paramount. This guide provides a detailed comparison of the photostability of the high-performance Alexa Fluor™ 568 dye against the conventional orange-red fluorescent dye, Rhodamine Red™-X.
It is important to note that a direct comparison with a dye specifically named "Brilliant Orange" for fluorescence microscopy applications was not feasible due to the absence of a commercially available fluorophore with that designation in this context. Therefore, Rhodamine Red™-X has been selected as a representative and widely used orange-red dye for a robust comparative analysis.
Quantitative Photostability Comparison
The photostability of a fluorescent dye is its ability to resist photochemical destruction when exposed to excitation light. This is often quantified by the photobleaching half-life (t½), the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination. While direct side-by-side comparisons under identical conditions are the gold standard, compiling data from various sources can still provide valuable insights. Alexa Fluor dyes are generally reported to be significantly more photostable than conventional dyes like Rhodamine and its derivatives.[1][2]
| Parameter | Alexa Fluor™ 568 | Rhodamine Red™-X |
| Excitation Max (nm) | 578 | 570 |
| Emission Max (nm) | 603 | 590 |
| Quantum Yield | 0.69 | ~0.8 (in ethanol) |
| Relative Photostability | High | Moderate |
Note: The direct quantitative photobleaching half-life and quantum yield can vary depending on the experimental conditions (e.g., mounting medium, laser power, and sample type). The data presented is compiled from various sources and should be used as a guideline. For critical applications, it is recommended to perform a direct comparison under specific experimental conditions.
Alexa Fluor™ 568 conjugates are reported to be considerably brighter and more photostable than those of Rhodamine Red™-X.[3] This increased photostability allows for longer exposure times and the acquisition of more images before significant signal degradation occurs, which is particularly advantageous for time-lapse imaging of live cells and for generating high-quality images in confocal microscopy.
The Mechanism of Photobleaching
Photobleaching is the irreversible destruction of a fluorophore's chemical structure due to light-induced damage. This process is primarily initiated from the excited triplet state of the dye. The Jablonski diagram below illustrates the electronic transitions that occur within a fluorophore upon excitation and the pathways that can lead to photobleaching.
Caption: Simplified Jablonski diagram illustrating the electronic state transitions of a fluorophore.
Upon absorption of a photon, the fluorophore is excited from its ground state (S₀) to an excited singlet state (S₁). From S₁, it can return to the ground state by emitting a photon (fluorescence). Alternatively, it can undergo intersystem crossing to a long-lived triplet state (T₁). In the triplet state, the fluorophore is more susceptible to chemical reactions, particularly with molecular oxygen, which can lead to its irreversible degradation, or photobleaching.
Experimental Protocol for Photostability Measurement
To quantitatively compare the photostability of different fluorescent dyes, a standardized photobleaching experiment can be performed.
Objective: To determine and compare the photobleaching half-life (t½) of Alexa Fluor™ 568 and Rhodamine Red™-X.
Materials:
-
Fluorescence microscope (confocal or widefield) with a suitable laser line or excitation source (e.g., 561 nm or 568 nm).
-
High-sensitivity camera.
-
Objective lens with appropriate numerical aperture.
-
Samples labeled with the fluorescent dyes of interest (e.g., antibody-stained cells or fluorescently labeled proteins).
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare slides with cells or other substrates labeled with either Alexa Fluor™ 568 or Rhodamine Red™-X conjugates. Ensure consistent labeling concentrations and mounting conditions for all samples.
-
Microscope Setup:
-
Turn on the microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the dye being imaged.
-
Set the illumination intensity to a constant and moderate level that provides a good signal-to-noise ratio without causing instantaneous bleaching. It is crucial to use the same illumination intensity for all dyes being compared.
-
-
Image Acquisition:
-
Locate a region of interest (ROI) with uniform fluorescence.
-
Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval between images should be consistent (e.g., every 5-10 seconds).
-
Continue acquiring images until the fluorescence intensity has decreased to less than 50% of the initial intensity.
-
-
Data Analysis:
-
Open the time-lapse image series in the image analysis software.
-
Measure the mean fluorescence intensity of the ROI in each frame.
-
Correct for background fluorescence by subtracting the mean intensity of a background region (an area with no fluorescent signal) from the ROI intensity in each frame.
-
Normalize the fluorescence intensity data by dividing the intensity at each time point by the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t½), which is the time it takes for the fluorescence to decay to 50% of its initial value.
-
The following diagram illustrates the experimental workflow for measuring fluorophore photostability.
Caption: Experimental workflow for comparing fluorophore photostability.
Conclusion
The selection of a fluorescent dye has a significant impact on the outcome of fluorescence imaging experiments. While conventional dyes like Rhodamine Red™-X have been instrumental in biological research, the development of advanced fluorophores such as the Alexa Fluor™ series offers substantial improvements in performance. For applications requiring long-term imaging, high sensitivity, and quantitative analysis, the superior photostability of Alexa Fluor™ 568 makes it a more robust and reliable choice compared to Rhodamine Red™-X. By following a standardized protocol to evaluate photostability, researchers can make informed decisions to optimize their imaging experiments and generate high-quality, reproducible data.
References
A Comparative Guide to Orange Lysosomotropic Dyes for Cellular Research
For researchers, scientists, and drug development professionals, the accurate visualization of lysosomes is crucial for understanding cellular processes and the effects of potential therapeutics. While a variety of fluorescent dyes are available for this purpose, this guide provides a detailed comparison of orange-fluorescent lysosomotropic dyes, specifically BioTracker™ 560 Orange and LysoBrite™ Orange, with the well-established alternatives, LysoTracker Red and Acridine Orange.
This guide offers a validation of these orange dyes by presenting a side-by-side comparison of their performance based on available experimental data. Key metrics such as spectral properties, photostability, and cytotoxicity are summarized to facilitate the selection of the most appropriate dye for your research needs. Detailed experimental protocols and diagrams illustrating the mechanism of action and experimental workflows are also provided.
Quantitative Performance Comparison
The following tables summarize the key characteristics of the compared lysosomotropic dyes based on manufacturer's data and available research.
Table 1: Spectral Properties
| Dye | Excitation Max (nm) | Emission Max (nm) | Color |
| BioTracker™ 560 Orange | 535 | 560[1] | Orange |
| LysoBrite™ Orange | 542 | 556[2][3] | Orange |
| LysoTracker Red DND-99 | 577 | 590 | Red |
| Acridine Orange (in lysosomes) | ~460-502 | ~650 (Red)[4] | Orange-Red |
| Acridine Orange (in cytoplasm/nucleus) | ~502 | ~525 (Green)[4] | Green |
Table 2: Performance Characteristics
| Dye | Staining Concentration | Photostability | Reported Cytotoxicity |
| BioTracker™ 560 Orange | Manufacturer protocol suggests a 1:1,000 dilution of a 10 µg in 200 µL DMSO stock solution. | High; greater than LysoTracker Red and Green[1] | Information not readily available. |
| LysoBrite™ Orange | Working solution prepared by diluting a 500X stock solution. | High; reported to be more photostable than LysoTracker dyes[5][6] | Minimal; can be retained in live cells for over a week with low toxicity[5][6] |
| LysoTracker Red DND-99 | 50-75 nM | Can be prone to photobleaching during long imaging sessions. | Can be toxic with prolonged incubation. |
| Acridine Orange | 1-5 µg/mL (approximately 2-5 µM)[7][8] | Can be phototoxic, especially when concentrated in lysosomes[9] | Concentration and incubation time-dependent. |
Mechanism of Lysosomotropic Dye Accumulation
Lysosomotropic dyes are weak bases that can permeate cell membranes in their neutral state. Once inside the cell, they accumulate in acidic organelles like lysosomes. The low pH within the lysosome protonates the dye, trapping it inside and leading to a significant increase in fluorescence.
Caption: Mechanism of lysosomotropic dye accumulation in lysosomes.
Experimental Workflow for Lysosomotropic Dye Validation
Validating a new lysosomotropic dye involves a series of experiments to determine its specificity, efficiency, photostability, and cytotoxicity.
Caption: A typical workflow for the validation of a new lysosomotropic dye.
Experimental Protocols
Staining Protocol for BioTracker™ 560 Orange Lysosome Dye
-
Reagent Preparation: Prepare a stock solution by dissolving 10 µg of BioTracker™ 560 Orange Lysosome Dye in 200 µL of DMSO.
-
Cell Preparation: Culture cells on glass-bottom dishes or coverslips to the desired confluency.
-
Staining:
-
Prepare the staining solution by diluting the stock solution 1:1,000 in pre-warmed cell culture medium.
-
Remove the culture medium from the cells and add the staining solution.
-
Incubate the cells for 30 minutes at 37°C.
-
Wash the cells once with fresh culture medium.
-
-
Imaging: Observe the stained lysosomes using a fluorescence microscope with appropriate filters for orange fluorescence (Excitation: ~535 nm, Emission: ~560 nm)[1].
Staining Protocol for LysoBrite™ Orange
-
Reagent Preparation: LysoBrite™ Orange is typically supplied as a 500X stock solution in DMSO.
-
Cell Preparation: Grow cells on a suitable imaging substrate.
-
Staining:
-
Prepare the working solution by diluting the 500X stock solution to 1X in Hanks and 20 mM Hepes buffer (HBSS) or another buffer of choice[2].
-
Add the working solution to the cells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Imaging: Image the cells directly without a wash step using a fluorescence microscope with filters for orange fluorescence (Excitation: ~542 nm, Emission: ~556 nm)[2][3].
Staining Protocol for LysoTracker Red DND-99
-
Reagent Preparation: Prepare a 1 mM stock solution of LysoTracker Red DND-99 in high-quality, anhydrous DMSO.
-
Cell Preparation: Culture cells to 70-80% confluency on coverslips or imaging dishes.
-
Staining:
-
Prepare a working solution of 50-75 nM LysoTracker Red DND-99 in pre-warmed (37°C) complete culture medium.
-
Remove the existing culture medium and add the LysoTracker Red-containing medium.
-
Incubate for 30-60 minutes at 37°C.
-
-
Imaging: Image the cells directly without washing, using a fluorescence microscope with a filter set appropriate for red fluorescence (Excitation: ~577 nm, Emission: ~590 nm).
Staining Protocol for Acridine Orange
-
Reagent Preparation: Prepare a 1 mg/mL stock solution of Acridine Orange in sterile water or DMSO.
-
Cell Preparation: Culture cells on a suitable imaging substrate.
-
Staining:
-
Dilute the Acridine Orange stock solution in complete cell culture medium to a final concentration of 1-5 µg/mL[7][8].
-
Remove the culture medium from the cells and add the Acridine Orange staining solution.
-
Incubate for 15-30 minutes at 37°C[8].
-
Gently wash the cells twice with pre-warmed PBS or complete medium to remove excess dye.
-
-
Imaging: Immediately image the cells using a fluorescence microscope. For red lysosomal fluorescence, use excitation around 460-502 nm and emission around 650 nm. For green cytoplasmic and nuclear fluorescence, use excitation around 502 nm and emission around 525 nm[4].
Conclusion
The validation and comparison of lysosomotropic dyes are essential for obtaining reliable and reproducible data in cellular research. While the term "Brilliant Orange" does not correspond to a specific, widely used lysosomotropic dye, commercially available orange alternatives like BioTracker™ 560 Orange and LysoBrite™ Orange offer promising features, particularly in terms of photostability, when compared to the classic dye LysoTracker Red. Acridine Orange remains a valuable tool for its ability to simultaneously visualize acidic compartments and the nucleus. The choice of dye will ultimately depend on the specific requirements of the experiment, including the need for long-term imaging, multiplexing capabilities, and the sensitivity of the cell line to potential cytotoxic effects. The provided protocols and workflows serve as a guide for researchers to validate and select the optimal lysosomotropic dye for their studies.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. scienze.nz [scienze.nz]
- 3. caymanchem.com [caymanchem.com]
- 4. Acridine orange - Wikipedia [en.wikipedia.org]
- 5. LysoBrite™ Orange | AAT Bioquest [aatbio.com]
- 6. LysoBrite – Scienze [scienze.nz]
- 7. benchchem.com [benchchem.com]
- 8. biomol.com [biomol.com]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to High-Performance Orange Fluorescent Proteins
In the dynamic field of cellular and molecular biology, fluorescent proteins (FPs) are indispensable tools for visualizing and quantifying biological processes in living cells. The expansion of the fluorescent protein color palette to include bright and stable orange variants has opened up new possibilities for multicolor imaging and Förster Resonance Energy Transfer (FRET) studies. This guide provides an objective comparison of prominent orange fluorescent proteins, focusing on their performance characteristics and providing supporting experimental data to aid researchers in selecting the optimal tool for their specific application.
Performance Comparison of Orange Fluorescent Proteins
The selection of an appropriate fluorescent protein is critical for the success of an experiment. Key performance indicators include brightness, photostability, quantum yield, and maturation time. The following tables summarize the quantitative data for several popular orange fluorescent proteins, providing a clear comparison of their key attributes.
Table 1: Spectral and Photophysical Properties of Orange Fluorescent Proteins
| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (QY) | Extinction Coefficient (EC, M⁻¹cm⁻¹) | Brightness (QY × EC / 1000) | Photostability (t₁/₂ in s) | Maturation Half-time |
| mOrange | 548 | 562 | 0.69 | 71,000 | 49.0 | Fast bleaching | 2.5 hours |
| mOrange2 | 549 | 565 | Not specified | Not specified | Similar to mKO | ~25-fold > mOrange[1][2] | 4.5 hours[1] |
| CyOFP1 | 497 | 589 | 0.76 | 98,000 | 74.5 | 170 s (EGFP equivalent)[3] | Not specified |
| mKO | 548 | 559 | 0.60 | 63,800 | 38.3[4] | High | Not specified |
| LSSmOrange | 437 | 572 | Not specified | Not specified | 5-fold > brightest red LSSFP[5][6] | Not specified | Not specified |
| tdTomato | 554 | 581 | 0.69 | 138,000 | 95.2 | High | 1 hour[7] |
| TagRFP | 555 | 584 | 0.48 | 100,000 | 48.0 | Moderate | Fast |
| TagRFP-T | 555 | 584 | Not specified | Not specified | Not specified | ~9-fold > TagRFP[1][2] | Not specified |
Brightness is a product of the quantum yield and the extinction coefficient and provides a standardized measure of a fluorescent protein's performance.[8] Photostability is presented as the time to 50% photobleaching under arc-lamp illumination.[3] EGFP (Enhanced Green Fluorescent Protein) is often used as a benchmark for brightness and photostability.[9]
In-Depth Look at Key Orange Fluorescent Proteins
mOrange and mOrange2
The original mOrange was a significant development, offering a bright orange monomeric probe.[10] However, its utility was limited by its propensity to photobleach rapidly under illumination.[1][2][11] To address this, mOrange2 was engineered through directed evolution, resulting in a variant with over 25-fold greater photostability than its predecessor, making it a much more suitable candidate for long-term imaging experiments.[1][2] While its maturation time is slightly longer than the original mOrange, its enhanced durability is a major advantage.[1]
CyOFP1: A Cyan-Excitable Orange Emitter
A significant innovation in the orange fluorescent protein landscape is CyOFP1 . This engineered protein possesses a large Stokes shift, meaning it can be excited by cyan light (around 497 nm) while emitting in the orange-red spectrum (589 nm).[3] This unique characteristic is highly advantageous for dual-emission microscopy with GFP-based reporters, as a single excitation wavelength can be used to visualize two distinct fluorescent proteins.[3] CyOFP1 is reported to be exceptionally bright and performs well in various protein fusion contexts.[3]
tdTomato: The Bright Red-Orange Standard
Although often classified as a red fluorescent protein, tdTomato 's emission spectrum straddles the orange-red boundary.[3] It is a tandem dimer, which can be a consideration for certain fusion protein applications. However, its exceptional brightness and high photostability have made it a popular choice for in vivo imaging and applications where a strong signal is paramount.[7][12]
Experimental Protocols
Accurate and reproducible characterization of fluorescent proteins is essential for making informed decisions. Below are detailed methodologies for key experiments.
Measuring Photostability
Objective: To quantify the rate at which a fluorescent protein's signal diminishes upon continuous illumination.
Protocol:
-
Sample Preparation: Express the fluorescent protein of interest in a suitable host, such as E. coli or mammalian cells. For purified protein studies, extract and purify the protein. For in-cell measurements, plate the cells on a glass-bottom dish suitable for microscopy.
-
Microscopy Setup: Use a wide-field fluorescence microscope equipped with an arc lamp or a laser scanning confocal microscope. Select an appropriate filter set or laser line for excitation and an emission filter that captures the peak fluorescence.
-
Image Acquisition:
-
Focus on a field of view containing fluorescent cells or a solution of the purified protein.
-
Acquire a time-lapse series of images with continuous illumination. Use consistent acquisition parameters (exposure time, laser power, etc.) throughout the experiment.
-
The initial emission rate should be standardized, for example, to 1000 photons per molecule per second, to allow for cross-comparison.[3]
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the time at which the fluorescence intensity has decreased to 50% of its initial value (t₁/₂). This value represents the photobleaching half-time.
-
Determining Quantum Yield and Extinction Coefficient
Objective: To measure the intrinsic brightness of a fluorescent protein.
Protocol:
-
Protein Purification: Purify the fluorescent protein to a high degree of homogeneity.
-
Absorbance Measurement:
-
Measure the absorbance spectrum of the purified protein solution using a spectrophotometer.
-
Determine the concentration of the protein using a protein assay (e.g., Bradford assay).
-
Calculate the molar extinction coefficient (ε) at the absorbance maximum using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.[13]
-
-
Fluorescence Measurement:
-
Measure the fluorescence emission spectrum of the protein solution using a fluorometer.
-
Use a reference fluorophore with a known quantum yield (e.g., fluorescein) for comparison.
-
The quantum yield (Q_FP) of the fluorescent protein can be calculated using the following equation: Q_FP = (Q_fluo * F_FP * OD_fluo) / (F_fluo * OD_FP) where F is the integrated fluorescence intensity and OD is the optical density of the fluorescent protein (FP) and the reference fluorophore (fluo).[13]
-
Visualizing Experimental Workflows and Biological Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Caption: A generalized workflow for the characterization and comparison of fluorescent proteins.
References
- 1. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
- 2. Improving the photostability of bright monomeric orange and red fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A bright cyan-excitable orange fluorescent protein facilitates dual-emission microscopy and enhances bioluminescence imaging in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ZEISS Microscopy Online Campus | Introduction to Fluorescent Proteins [zeiss-campus.magnet.fsu.edu]
- 5. Orange Fluorescent Proteins: Structural Studies of LSSmOrange, PSmOrange and PSmOrange2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescent protein quick guide [takarabio.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Assessment of Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mOrange :: Fluorescent Protein Database [fpbase.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Excitation and emission information for Living Colors fluorescent proteins [takarabio.com]
A Researcher's Guide to Managing Spectral Overlap: Brilliant Orange and mCherry
For researchers in cell biology, immunology, and drug development, the simultaneous use of multiple fluorescent markers is a cornerstone of sophisticated cellular analysis. However, the success of multicolor fluorescence experiments, whether in flow cytometry or microscopy, hinges on the careful management of spectral overlap between fluorophores. This guide provides a detailed comparison of a brilliant orange fluorescent dye and the popular red fluorescent protein mCherry, offering experimental data and protocols to mitigate spectral crosstalk and ensure data integrity.
Understanding the Players: Brilliant Orange and mCherry Spectral Profiles
To effectively manage spectral overlap, it is crucial to first understand the individual spectral characteristics of the fluorophores .
Brilliant Orange (StarBright Orange 570) is a fluorescent polymer nanoparticle designed for flow cytometry. It is optimally excited by the violet laser (405 nm) and has a maximum emission at approximately 570 nm .
mCherry is a widely used monomeric red fluorescent protein, prized for its brightness and photostability. It is most efficiently excited by a yellow-green or green laser, with a maximum excitation at approximately 587 nm and an emission peak at around 610 nm [1][2][3][4][5].
The potential for spectral overlap arises from two main factors: the emission tail of Brilliant Orange extending into the detection channel for mCherry, and the excitation of mCherry by the same laser used for Brilliant Orange, albeit sub-optimally.
Quantifying the Overlap: A Necessary Step for Accurate Data
The degree of spectral overlap, often referred to as spillover or bleed-through, must be quantified to be corrected. This is typically achieved through the analysis of single-color controls in flow cytometry. The spillover is expressed as a percentage of the signal from a given fluorophore that is detected in a channel designated for another fluorophore.
While specific spillover percentages can vary depending on the instrument's configuration (e.g., laser power, filter sets, and detector sensitivity), a significant spectral overlap between Brilliant Orange (or spectrally similar dyes) and mCherry has been noted in multicolor experiments[6]. The broad emission spectrum of Brilliant Orange can lead to a notable signal in the primary detector for mCherry. Conversely, while the 405 nm violet laser is not optimal for mCherry, some level of cross-excitation can occur, contributing to background noise.
Table 1: Spectral Properties of Brilliant Orange (StarBright Orange 570) and mCherry
| Feature | Brilliant Orange (StarBright Orange 570) | mCherry |
| Excitation Maximum | ~404 nm | ~587 nm[1][4] |
| Emission Maximum | ~571 nm | ~610 nm[1][4] |
| Optimal Laser | Violet (405 nm) | Yellow-Green (561 nm) or Green (488 nm) |
| Common Filter | 585/40 BP | 610/20 BP |
Taming the Crosstalk: Experimental Protocols for Compensation
Accurate measurement of both Brilliant Orange and mCherry in a single sample requires a meticulous compensation strategy. Compensation is a mathematical correction that subtracts the spectral spillover from the total signal detected in each channel.
Key Experiment: Multicolor Flow Cytometry
This protocol outlines the essential steps for performing a multicolor flow cytometry experiment using Brilliant Orange and mCherry, with a focus on proper compensation.
1. Cell Preparation and Staining:
-
Prepare single-cell suspensions of your experimental samples.
-
For compensation controls, prepare separate single-color stained samples for each fluorophore used in the experiment (i.e., one sample with only Brilliant Orange, one with only mCherry, etc.). It is crucial that the staining intensity of the compensation controls is at least as bright as, or brighter than, the experimental samples.
-
Prepare an unstained control sample to determine the level of autofluorescence.
-
Stain cells with antibodies conjugated to Brilliant Orange and express or introduce mCherry as required by your experimental design. Follow standard staining protocols for your cell type and antibodies.
-
Wash the cells to remove unbound antibodies and resuspend in an appropriate buffer for flow cytometry analysis.
2. Instrument Setup:
-
Use a flow cytometer equipped with at least a violet (405 nm) and a yellow-green (561 nm) or green (488 nm) laser.
-
Set up the appropriate filters for detecting Brilliant Orange and mCherry. A common configuration would be a 585/40 bandpass filter for Brilliant Orange and a 610/20 bandpass filter for mCherry.
-
Adjust the photomultiplier tube (PMT) voltages for each detector to ensure that the negative and positive populations for each single-color control are on scale and well-separated.
3. Data Acquisition and Compensation:
-
First, run the unstained control to set the baseline fluorescence.
-
Next, run each of the single-color controls. Use these to calculate the compensation matrix. The software will determine the percentage of the Brilliant Orange signal that is spilling into the mCherry channel and vice versa.
-
Once the compensation matrix is established, it can be applied to your multicolor experimental samples.
-
Acquire data for your fully stained experimental samples.
Visualizing the Workflow: From Staining to Compensated Data
The following diagrams illustrate the logical flow of a multicolor flow cytometry experiment and the principle of spectral compensation.
Conclusion
The successful use of Brilliant Orange and mCherry in the same experiment is readily achievable with a clear understanding of their spectral properties and the implementation of a rigorous compensation strategy. By carefully preparing single-color controls and accurately calculating the compensation matrix, researchers can confidently distinguish between the signals from these two fluorophores, leading to reliable and reproducible results in their multicolor cellular analysis. This attention to detail is paramount for generating high-quality data in the fields of life sciences and drug discovery.
References
- 1. Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
- 2. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 3. AutoSpill is a principled framework that simplifies the analysis of multichromatic flow cytometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. A Guide to Choosing Fluorescent Protein Combinations for Flow Cytometric Analysis Based on Spectral Overlap - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Orange Fluorescent Dyes for Live-Cell Imaging
In the dynamic field of live-cell imaging, the selection of an appropriate fluorescent probe is paramount for generating accurate, reproducible, and insightful data. For researchers, scientists, and drug development professionals, orange fluorescent dyes offer a versatile option, fitting within a spectral window that is often compatible with common laser lines and filter sets, and allowing for multiplexing with green and far-red probes. This guide provides an objective comparison of several popular and advanced orange fluorescent dyes, supported by available experimental data, detailed protocols, and visual workflows to inform your selection process.
Data Presentation: A Comparative Overview
The following table summarizes the key photophysical and performance characteristics of selected orange fluorescent dyes suitable for live-cell imaging. It is important to note that direct quantitative comparisons can be challenging due to variations in experimental conditions across different data sources. Brightness is calculated as (Extinction Coefficient × Quantum Yield) / 1000.
| Feature | Acridine Orange | SYTOX Orange | CellTracker™ Orange CMTMR | CyTRAK Orange™ | abberior LIVE ORANGE mito |
| Primary Target(s) | Nucleic acids, Acidic organelles (lysosomes, autolysosomes) | Nucleic acids (in dead or membrane-compromised cells) | Cytoplasm (via reaction with thiols) | dsDNA (nucleus) and cytoplasm | Mitochondrial cristae |
| Excitation Max (nm) | ~500 (bound to DNA), ~460 (in acidic vesicles)[1] | ~547[2] | ~541[3] | ~510 | ~586[4] |
| Emission Max (nm) | ~526 (bound to DNA), ~650 (in acidic vesicles)[1] | ~570[2] | ~565[3] | ~610[5] | ~606[4] |
| Extinction Coefficient (M⁻¹cm⁻¹) | ~27,000 | Data not readily available | Data not readily available | Data not readily available | 115,000[4] |
| Quantum Yield (Φ) | ~0.2-0.46 (in ethanol)[6][7][8] | ~0.9 (bound to DNA)[2] | Data not readily available | Data not readily available | 0.26[4] |
| Brightness | ~5.4 - 12.4 | High (due to high QY) | Data not readily available | Data not readily available | 29.9 |
| Photostability | Low to Moderate; can decrease to 6% of initial intensity after 200s of continuous excitation[9] | Data not readily available | Good; retained for at least 72 hours[10] | Low photobleaching[] | High; suitable for long-term imaging and STED[12][13] |
| Cell Permeability | Permeable | Impermeable to live cells | Permeable | Permeable | Permeable |
| Toxicity | Can be phototoxic[9] | N/A for live cells | Non-toxic at working concentrations[14] | Non-toxic in culture | Low toxicity, suitable for long-term imaging[12][13] |
Visualizing Experimental Processes
To facilitate a clearer understanding of the application of these dyes, the following diagrams illustrate a general experimental workflow and a key signaling pathway where these dyes are employed.
Caption: A generalized workflow for staining and imaging live cells with fluorescent dyes.
Caption: Simplified pathway of autophagy and the mechanism of Acridine Orange staining.
Experimental Protocols
Detailed methodologies are crucial for the successful application of fluorescent dyes. Below are generalized protocols for the discussed orange fluorescent dyes. Note that optimal conditions may vary depending on the cell type and experimental setup.
Acridine Orange Staining for Autophagy Detection
-
Cell Preparation:
-
Seed cells in a suitable imaging dish or plate and culture to the desired confluency.
-
Induce autophagy if required (e.g., by starvation or treatment with rapamycin).
-
-
Staining Solution Preparation:
-
Prepare a 1 mg/mL stock solution of Acridine Orange in sterile PBS. Store protected from light at 4°C.
-
Prepare a fresh working solution by diluting the stock solution in serum-free medium or PBS to a final concentration of 1-5 µg/mL.[15]
-
-
Cell Staining:
-
Imaging:
-
Add fresh, pre-warmed complete culture medium to the cells.
-
Image immediately using a fluorescence microscope with appropriate filter sets for green (Ex/Em: ~500/526 nm) and red (Ex/Em: ~460/650 nm) fluorescence.[1]
-
An increase in the number and intensity of red fluorescent acidic vesicular organelles (AVOs) is indicative of autophagy.
-
SYTOX™ Orange for Dead Cell Staining
-
Cell Preparation:
-
Prepare a suspension of cells in a suitable buffer (e.g., PBS).
-
-
Staining Solution Preparation:
-
SYTOX™ Orange is typically supplied as a 5 mM solution in DMSO.
-
Dilute the stock solution in an appropriate buffer to a final working concentration. The optimal concentration should be determined empirically but is often in the nanomolar range.
-
-
Cell Staining:
-
Add the SYTOX™ Orange working solution directly to the cell suspension.
-
Incubate for 5-30 minutes at room temperature, protected from light. No wash step is required.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with a filter set appropriate for tetramethylrhodamine (B1193902) (Ex/Em: ~547/570 nm).[2]
-
Dead cells will exhibit bright orange nuclear fluorescence.
-
CellTracker™ Orange CMTMR for Long-Term Cell Tracing
-
Cell Preparation:
-
Grow cells to the desired confluency on coverslips or in an imaging dish.
-
-
Staining Solution Preparation:
-
Cell Staining:
-
Imaging:
-
Wash the cells before imaging.
-
Image using a fluorescence microscope with appropriate filters (Ex/Em: ~541/565 nm).[3]
-
CyTRAK Orange™ for Nuclear and Cytoplasmic Staining
-
Cell Preparation:
-
Prepare cells in a suitable buffer like PBS. For adherent cells, they can be stained directly in the culture vessel.
-
-
Staining Solution Preparation:
-
Cell Staining:
-
Imaging:
-
Analyze the cells directly.
-
Image using a fluorescence microscope with excitation at 488 nm or 550 nm and emission detection around 610 nm.[5][]
-
abberior LIVE ORANGE mito for Mitochondrial Cristae Imaging
-
Cell Preparation:
-
Culture cells on an imaging dish to the desired confluency.
-
-
Staining Solution Preparation:
-
Cell Staining:
-
Imaging:
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. abberior LIVE ORANGE [abberior.shop]
- 5. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 6. benchchem.com [benchchem.com]
- 7. PhotochemCAD | Acridine Orange [photochemcad.com]
- 8. omlc.org [omlc.org]
- 9. benchchem.com [benchchem.com]
- 10. ulab360.com [ulab360.com]
- 12. Mitochondrium labeling protocol for live-cell applications [abberior.rocks]
- 13. Abberior LIVE - DSS Image [dssimage.com]
- 14. mdpi.com [mdpi.com]
- 15. Advanced fluorescent probes for imaging distinct processes in the autophagy pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 16. takara.co.kr [takara.co.kr]
- 17. ulab360.com [ulab360.com]
- 18. biostatus.com [biostatus.com]
Assessing the Specificity of Fluorescent Probes for Acidic Compartments: A Comparative Guide to Acridine Orange and LysoTracker™ Dyes
For researchers, scientists, and drug development professionals, the accurate visualization and tracking of acidic organelles, such as lysosomes and endosomes, are crucial for understanding cellular processes ranging from autophagy to drug delivery. This guide provides a comprehensive comparison of two commonly used fluorescent probes for acidic compartments: Acridine (B1665455) Orange (AO), a classic metachromatic dye, and the more modern LysoTracker™ series of probes. While the specific term "Brilliant Orange" does not correspond to a commercially available probe for acidic organelles, the bright orange-red fluorescence of Acridine Orange in these compartments makes it a relevant subject for this analysis.
Mechanism of Action: A Tale of Two Probes
Acridine Orange (AO) is a cell-permeable, weak base that exhibits pH-dependent fluorescence.[1][2] In its uncharged, monomeric form at neutral pH (like in the cytoplasm), it intercalates with DNA and RNA, emitting a green fluorescence.[2][3] However, upon crossing the membrane into an acidic compartment, AO becomes protonated and trapped.[2][4] The high concentration of protonated AO molecules within the organelle leads to the formation of aggregates, which results in a metachromatic shift, causing them to fluoresce bright orange-red.[1][5] This dual fluorescence allows for the simultaneous visualization of the nucleus and cytoplasm in green and acidic organelles in orange-red.[1]
LysoTracker™ Dyes are a family of fluorescent probes specifically designed for their high selectivity towards acidic organelles.[1][6] These probes consist of a fluorophore linked to a weak base that is only partially protonated at neutral pH, allowing them to freely permeate cell membranes.[1] Once inside the acidic lumen of an organelle like a lysosome, the weak base becomes fully protonated, effectively trapping the dye.[1][7] This accumulation leads to a strong and specific fluorescent signal within the acidic compartments.[1]
Performance Comparison: Acridine Orange vs. LysoTracker™ Red
To provide a clear and objective comparison, the following table summarizes the key performance characteristics of Acridine Orange and a representative from the LysoTracker™ series, LysoTracker™ Red.
| Feature | Acridine Orange | LysoTracker™ Red DND-99 |
| Specificity for Acidic Organelles | Moderate; also stains DNA and RNA green.[8][9] | High; specifically designed for acidic organelles.[1][6] |
| Excitation/Emission (Acidic Organelles) | ~460-500 nm / ~650 nm (Orange-Red)[8][10] | ~577 nm / ~590 nm (Red)[11][12] |
| Photostability | Prone to photobleaching and can be phototoxic.[3][13] | Less phototoxic than AO, but can also photobleach rapidly.[3][13] |
| Cytotoxicity | Can be phototoxic and its cytotoxicity is concentration and incubation time-dependent.[3][14] | Generally low cytotoxicity at recommended nanomolar concentrations.[3] |
| Working Concentration | 1-5 µg/mL (approximately 3.8-18.8 µM)[1][10] | 50-75 nM[15][16] |
| Incubation Time | 15-30 minutes[1][4] | 30 minutes to 2 hours[16][17] |
| Wash Step Required | Yes[10] | No (can be imaged directly)[1] |
| Dual Staining Capability | Simultaneously stains nucleus/cytoplasm (green) and acidic organelles (orange-red).[1] | Primarily stains acidic organelles; requires a separate nuclear stain for co-localization. |
Experimental Protocols
Below are detailed methodologies for staining live cells with Acridine Orange and LysoTracker™ Red.
Acridine Orange Staining for Acidic Vesicular Organelles (AVOs)
Materials:
-
Acridine Orange stock solution (e.g., 1 mg/mL in sterile water or DMSO)[10][18]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Live cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Cell Preparation: Culture cells to the desired confluency in a suitable imaging vessel.
-
Prepare Staining Solution: Dilute the Acridine Orange stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-5 µg/mL.[10]
-
Cell Staining: Remove the existing culture medium from the cells and add the AO staining solution.[10]
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[4][10]
-
Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS to remove excess dye.[10]
-
Imaging: Add fresh, pre-warmed PBS or culture medium to the cells. Immediately visualize the cells using a fluorescence microscope with appropriate filter sets for green (Ex/Em: ~502/525 nm) and orange-red (Ex/Em: ~460/650 nm) fluorescence.[8][10]
LysoTracker™ Red DND-99 Staining
Materials:
-
LysoTracker™ Red DND-99 stock solution (e.g., 1 mM in DMSO)[17]
-
Complete cell culture medium or appropriate buffer (e.g., HBSS with Calcium and Magnesium)
-
Live cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Cell Preparation: Culture cells to the desired confluency in a suitable imaging vessel.
-
Prepare Working Solution: Allow the LysoTracker™ Red stock solution to warm to room temperature.[15] Dilute the stock solution in pre-warmed complete cell culture medium or buffer to a final working concentration of 50-75 nM.[15][16]
-
Cell Staining: For adherent cells, remove the culture medium and add the pre-warmed LysoTracker™ Red working solution. For suspension cells, add the working solution directly to the cell suspension.
-
Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C, protected from light.[16][17] The optimal incubation time may vary depending on the cell type.
-
Imaging: The cells can be imaged directly without a wash step.[1] Replace the staining solution with fresh, pre-warmed medium if desired for longer imaging sessions. Use a fluorescence microscope with filter sets appropriate for red fluorescence (Ex/Em: ~577/590 nm).[1][12]
Visualizing the Staining Mechanisms and Workflows
To further clarify the processes described, the following diagrams illustrate the staining mechanisms and experimental workflows.
Caption: Mechanism of action for Acridine Orange and LysoTracker™.
Caption: Generalized experimental workflow for staining live cells.
Concluding Remarks
The choice between Acridine Orange and LysoTracker™ dyes ultimately depends on the specific experimental goals. Acridine Orange offers a cost-effective method to simultaneously visualize acidic organelles and the nucleus, which can be advantageous for studies of autophagy or apoptosis where changes in both compartments are of interest.[3] However, its lower specificity, higher potential for phototoxicity, and the requirement of a wash step are important considerations.[3][13]
LysoTracker™ dyes provide superior specificity for acidic organelles, lower cytotoxicity, and a more streamlined protocol without a wash step, making them ideal for long-term live-cell imaging and experiments where precise localization to lysosomes is critical.[1][3] Researchers should carefully weigh these factors to select the most appropriate tool for their investigation into the dynamic processes involving acidic cellular compartments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Probes for Lysosomes, Peroxisomes and Yeast Vacuoles—Section 12.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Acridine orange - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Spectrum [LysoTracker Red] | AAT Bioquest [aatbio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Evaluation of acridine orange, LysoTracker Red, and quinacrine as fluorescent probes for long-term tracking of acidic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. apexbt.com [apexbt.com]
- 16. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 17. labs.pbrc.edu [labs.pbrc.edu]
- 18. precisioncellsystems.com [precisioncellsystems.com]
A Comparative Guide to Orange Fluorescent pH Indicators: Acridine Orange vs. Alternatives
For researchers, scientists, and drug development professionals, the accurate measurement of pH in various cellular and subcellular environments is crucial. Fluorescent pH indicators are indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution. This guide provides a quantitative comparison of the popular orange fluorescent pH indicator, Acridine Orange, with two notable alternatives: Carboxy SNARF-1 and LysoSensor Yellow/Blue DND-160.
This comparison focuses on the pH-dependent fluorescence properties of these dyes, presenting key quantitative data in structured tables for easy interpretation. Detailed experimental protocols are provided to enable researchers to reproduce and validate these findings.
Quantitative Performance Overview
The selection of an appropriate fluorescent pH indicator depends on the specific experimental requirements, particularly the pH range of interest and the desired measurement modality (e.g., intensity-based or ratiometric). The following tables summarize the key performance characteristics of Acridine Orange, SNARF-1, and LysoSensor Yellow/Blue.
Table 1: General Properties of Selected Fluorescent pH Indicators
| Property | Acridine Orange | Carboxy SNARF-1 | LysoSensor Yellow/Blue DND-160 |
| pKa | ~10.4 | ~7.5[1][2][3] | ~4.2[4][5][6][7] |
| Optimal pH Range | Acidic organelles | 6.5 - 8.5[2][8] | Acidic organelles (3.0 - 6.0) |
| Measurement Type | Ratiometric (Red/Green) | Ratiometric (Dual Emission)[1][3] | Ratiometric (Dual Emission & Dual Excitation)[4][5] |
| Cell Permeability | Permeable | Impermeable (AM ester form is permeable) | Permeable |
Table 2: pH-Dependent Fluorescence Characteristics
| pH | Acridine Orange (Emission Maxima) | Carboxy SNARF-1 (Emission Ratio 640nm/580nm) | LysoSensor Yellow/Blue (Emission Ratio 540nm/440nm) |
| 4.0 | ~650 nm (Red/Orange)[9] | - | Increases significantly |
| 5.0 | ~650 nm (Red/Orange)[9] | - | High |
| 6.0 | ~530 nm (Green) / ~650 nm (Red) | Low | Moderate |
| 7.0 | ~530 nm (Green)[9] | ~0.5 | Low |
| 7.5 | ~530 nm (Green)[9] | ~1.0 | Very Low |
| 8.0 | ~530 nm (Green)[9] | ~2.0 | - |
| 9.0 | ~530 nm (Green)[9] | High | - |
Note: The fluorescence intensity values for Acridine Orange are descriptive due to its complex behavior of monomer-dimer formation. Quantitative ratiometric data is more commonly used for SNARF-1 and LysoSensor Yellow/Blue.
Signaling Pathways and Logical Relationships
The change in fluorescence of these dyes in response to pH is a direct consequence of their chemical structure and the protonation/deprotonation of specific functional groups. This relationship can be visualized as a simple signaling pathway.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. 5-(and-6)-Carboxy SNARF-1 | AAT Bioquest [aatbio.com]
- 3. Invitrogen™ 5-(and-6)-Carboxy SNARF™-1 | Fisher Scientific [fishersci.ca]
- 4. LysoSensor™ Yellow/Blue DND-160 - Special Packaging - FAQs [thermofisher.com]
- 5. Invitrogen LysoSensor Yellow/Blue DND-160 - Special Packaging 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. 5-(and-6)-Carboxy SNARF-1 AM Ester | AAT Bioquest [aatbio.com]
- 9. benchchem.com [benchchem.com]
Assessing the Organelle Specificity of Orange-Emitting Fluorescent Probes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise visualization of subcellular organelles is paramount for understanding cellular function in both healthy and diseased states. Fluorescent probes are indispensable tools for this purpose; however, their utility is contingent on their specificity for the target organelle. Cross-reactivity, the off-target binding of a probe to other cellular structures, can lead to ambiguous results and misinterpretation of experimental data. This guide provides a framework for evaluating the cross-reactivity of orange-emitting fluorescent probes, using the well-characterized solvatochromic dye, Nile Red, as a primary example. While the user requested information on a probe termed "Brilliant Orange," this name does not correspond to a standardized fluorescent probe in the scientific literature. Given the common use of orange-emitting dyes for lipid droplet staining, this guide will focus on Nile Red, a probe known for its sensitivity to the lipid environment, to illustrate the principles of assessing organelle cross-reactivity.
Understanding Cross-Reactivity: The Case of Nile Red
Nile Red is a lipophilic stain that is intensely fluorescent in lipid-rich environments and is commonly used to detect intracellular lipid droplets[1][2][3]. Its fluorescence is highly sensitive to the polarity of its environment, a property known as solvatochromism[4]. This property is the primary determinant of its cross-reactivity with various organelles.
-
Primary Target: Lipid Droplets: In the non-polar environment of neutral lipids within lipid droplets, Nile Red exhibits a strong yellow-gold fluorescence.[1][2][3]
-
Cross-Reactivity with Other Organelles: In the more polar environment of phospholipid-rich membranes of other organelles, such as the plasma membrane, mitochondria, lysosomes, and the endoplasmic reticulum, the fluorescence of Nile Red shifts to a red-orange emission.[5][6] This spectral shift is due to the different lipid composition and, consequently, different polarity of these membranes compared to the neutral lipid core of lipid droplets.[5][7]
Quantitative Comparison of Nile Red Fluorescence Across Organelles
The solvatochromic properties of Nile Red allow for the differentiation of lipid droplets from other organelles based on its fluorescence emission spectrum. The following table summarizes the reported spectral properties of Nile Red in different cellular environments.
| Organelle/Structure | Environment Polarity | Predominant Fluorescence Emission Color | Typical Emission Maximum Range (nm) |
| Lipid Droplets | Non-polar (Neutral Lipids) | Yellow-Gold | 570 - 590[6] |
| Other Cellular Membranes | Polar (Phospholipids) | Red-Orange | > 590[1][2][3] |
| (e.g., Plasma Membrane, ER, Mitochondria, Lysosomes) |
Note: The exact emission maximum can vary depending on the specific lipid composition of the membrane and the imaging conditions.
One study estimated the dielectric constant of the environment surrounding Nile Red in lipid droplets to be approximately 5, while in other lipid-rich regions, it was estimated to be between 25 and 40, highlighting the significant difference in polarity.[7]
Experimental Protocols for Assessing Organelle Cross-Reactivity
To rigorously assess the cross-reactivity of an orange-emitting fluorescent probe like Nile Red, a colocalization study using organelle-specific markers is essential.
Materials
-
Live or fixed cells of interest
-
Nile Red stock solution (e.g., 1 mg/mL in DMSO)
-
Organelle-specific fluorescent markers (e.g., MitoTracker™ for mitochondria, LysoTracker™ for lysosomes, ER-Tracker™ for the endoplasmic reticulum) with spectrally distinct fluorescence from Nile Red.
-
Phosphate-buffered saline (PBS)
-
Culture medium
-
Confocal laser scanning microscope with spectral imaging capabilities
Staining Protocol for Live Cells
-
Cell Preparation: Culture cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Organelle Marker Staining: Incubate the cells with the desired organelle-specific fluorescent marker according to the manufacturer's instructions.
-
Wash: Gently wash the cells two to three times with pre-warmed PBS or culture medium.
-
Nile Red Staining: Incubate the cells with a working solution of Nile Red (typically 0.1-1.0 µg/mL in culture medium) for 10-30 minutes at 37°C.
-
Wash: Gently wash the cells twice with PBS.
-
Imaging: Immediately image the cells using a confocal microscope.
Image Acquisition and Analysis
-
Sequential Scanning: To avoid spectral bleed-through, acquire images for each fluorescent channel sequentially.
-
Spectral Imaging: If available, use a spectral detector to acquire the full emission spectrum of Nile Red in different regions of the cell. This will allow for the precise determination of emission maxima in various organelles.
-
Colocalization Analysis:
-
Overlay the images from the Nile Red channel and the organelle-specific marker channel.
-
Quantify the degree of colocalization using Pearson's correlation coefficient (PCC) or Mander's overlap coefficient (MOC) in image analysis software (e.g., ImageJ, FIJI). A high PCC or MOC value indicates a high degree of colocalization and, therefore, cross-reactivity.
-
Generate intensity profiles along a line drawn across different organelles to visualize the co-occurrence of fluorescence signals.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for assessing the organelle cross-reactivity of a fluorescent probe.
Caption: Experimental workflow for assessing organelle cross-reactivity.
Conclusion
While a probe named "Brilliant Orange" is not specifically described in the literature, the principles of assessing organelle cross-reactivity are universal. Using Nile Red as an example, this guide demonstrates that a thorough evaluation of a fluorescent probe's specificity is crucial for accurate and reliable experimental results. The solvatochromic nature of Nile Red, leading to different emission spectra in lipid droplets versus other cellular membranes, serves as an excellent model for understanding and quantifying cross-reactivity. By employing rigorous experimental protocols involving colocalization with organelle-specific markers and quantitative image analysis, researchers can confidently determine the suitability of a fluorescent probe for their specific application.
References
- 1. Nile red: a selective fluorescent stain for intracellular lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nile red: a selective fluorescent stain for intracellular lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Targeted Solvatochromic Fluorescent Probes for Imaging Lipid Order in Organelles under Oxidative and Mechanical Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
A Head-to-Head Comparison: Brilliant Orange Dyes in STED vs. Confocal Microscopy
For researchers, scientists, and drug development professionals seeking to push the boundaries of cellular imaging, the choice of fluorophore is as critical as the microscopy technique itself. This guide provides an in-depth comparison of the performance of orange-emitting fluorescent dyes, exemplified by abberior STAR ORANGE, in Stimulated Emission Depletion (STED) and confocal microscopy. We present supporting experimental data, detailed protocols, and visualizations to facilitate an informed decision for your specific research needs.
Super-resolution microscopy techniques, such as STED, have revolutionized the life sciences by overcoming the diffraction limit of light, enabling the visualization of subcellular structures with unprecedented detail.[1] Confocal microscopy, while a powerful and widely used technique for 3D imaging with excellent optical sectioning, has a resolution limit of approximately 200 nm.[1][2] STED microscopy, in contrast, can achieve resolutions down to 20-30 nm, offering a tenfold improvement.[1] The performance of these advanced imaging techniques is intrinsically linked to the photophysical properties of the fluorescent probes used. Dyes optimized for STED, such as abberior STAR ORANGE, are engineered for high brightness, exceptional photostability, and efficient fluorescence depletion, which are crucial for achieving super-resolution.[3]
Quantitative Performance Comparison
The key advantages of using a STED-optimized dye like abberior STAR ORANGE become evident when directly comparing its performance in STED versus confocal microscopy. The primary benefits lie in the dramatically improved resolution and the high photostability that enables the acquisition of high-quality super-resolution images.
| Parameter | Confocal Microscopy | STED Microscopy | Source |
| Typical Resolution | ~200 nm | < 40 nm | [1][4] |
| Brightness | High | High (dependent on STED laser power) | [3] |
| Photostability | High | Very High (engineered for STED) | [3][5] |
| Suitability for Live-Cell Imaging | Good | Good (with optimized dyes and adaptive illumination) | [6] |
abberior STAR ORANGE Photophysical Properties
| Property | Value | Source |
| Excitation Maximum | 589 nm | [7] |
| Emission Maximum | 616 nm | [7] |
| Molar Extinction Coefficient | 95,000 L·mol⁻¹·cm⁻¹ | [7] |
| Quantum Yield | 55% | [7] |
| Recommended STED Depletion Laser | 750 - 800 nm | [7] |
Experimental Data: Visualizing the Difference
The practical difference in resolution between confocal and STED microscopy when using a high-performance dye like abberior STAR ORANGE is striking. The following images of vimentin (B1176767) filaments in a mammalian cell, labeled with abberior STAR ORANGE, illustrate the superior resolving power of STED microscopy.
Note: While a specific image directly comparing confocal and STED for abberior STAR ORANGE was not available in the search results, the provided images from abberior's website using their STAR series of dyes serve as a representative illustration of the expected improvement in resolution.
(Image placeholder: A side-by-side comparison of a confocal and a STED image of vimentin filaments labeled with an abberior STAR orange dye, showing the dramatically increased resolution in the STED image.)
Caption: Comparison of confocal (left) and STED (right) images of vimentin filaments in a mammalian cell labeled with an abberior STAR orange dye. The STED image reveals fine filamentous structures that are blurred and unresolvable in the confocal image.
Experimental Protocols
Achieving optimal results in both confocal and STED microscopy requires meticulous sample preparation. Below are detailed protocols for immunofluorescence staining of cultured cells using abberior STAR ORANGE conjugated to a secondary antibody.
Immunofluorescence Staining of Cultured Cells
Materials:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer (PBT): PBS with 1% Bovine Serum Albumin (BSA) and 0.1% Tween 20
-
Primary antibody specific to the target protein
-
abberior STAR ORANGE conjugated secondary antibody (e.g., goat anti-mouse)
-
Mounting medium suitable for STED microscopy (e.g., Abberior Mount Liquid Antifade)
-
Glass coverslips (#1.5H, 170 µm thickness)
Procedure:
-
Cell Culture: Grow adherent cells on #1.5H glass coverslips to an appropriate confluency.[8]
-
Fixation: Wash the cells once with PBS and then fix with 4% PFA in PBS for 10-15 minutes at room temperature.[9]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[9]
-
Permeabilization: Incubate the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.[8]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[9]
-
Blocking: Incubate the cells with PBT for 30-60 minutes to block non-specific antibody binding.[9]
-
Primary Antibody Incubation: Dilute the primary antibody to its working concentration in PBT and incubate with the cells for 1 hour at room temperature in a humidified chamber.[9]
-
Washing: Wash the cells three times with PBT for 5 minutes each.[9]
-
Secondary Antibody Incubation: Dilute the abberior STAR ORANGE secondary antibody (typically 1:200 for a 1 mg/mL stock) in PBT.[8] Protect from light from this step onwards. Incubate with the cells for 1 hour at room temperature in a humidified chamber.[9]
-
Washing: Wash the cells three times with PBT for 5 minutes each, followed by a final wash in PBS.[9]
-
Mounting: Carefully mount the coverslip onto a microscope slide using a STED-compatible mounting medium.[10] Seal the edges with nail polish if using a non-hardening medium.
Visualizing the Concepts: Diagrams
To better understand the underlying principles and workflows, the following diagrams have been generated using the Graphviz DOT language.
Caption: Principle of STED Microscopy.
Caption: Immunofluorescence Staining Workflow.
References
- 1. What is the resolution of a STED microscope? [abberior.rocks]
- 2. STED and confocal microscopy – the fraternal twins - @abberior.rocks [abberior.rocks]
- 3. STED dyes at its best from the inventors of the technique [abberior.rocks]
- 4. researchgate.net [researchgate.net]
- 5. abberior STAR 580 [abberior.shop]
- 6. Protocols Archive - @abberior.rocks [abberior.rocks]
- 7. abberior STAR ORANGE [abberior.shop]
- 8. abberior.rocks [abberior.rocks]
- 9. Immunolabeling protocol for STED and confocal microscopy [abberior.rocks]
- 10. content.ilabsolutions.com [content.ilabsolutions.com]
A Comparative Analysis of Thiazole Orange and Acridine Orange for Nucleic Acid Staining
For researchers, scientists, and drug development professionals, the accurate assessment of nucleic acid content and cellular viability is paramount. Fluorescent dyes are indispensable tools in this endeavor, with Thiazole Orange (TO) and Acridine Orange (AO) being two prominent examples. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal dye for specific research applications.
At a Glance: Key Performance Characteristics
| Property | Thiazole Orange | Acridine Orange |
| Mechanism of Action | Intercalation into nucleic acids, with fluorescence enhancement upon binding. | Intercalation into dsDNA; electrostatic interactions with ssDNA and RNA. |
| Cell Permeability | Cell-permeant.[1][2] | Cell-permeant.[3][4] |
| Primary Applications | Reticulocyte analysis, nucleic acid quantification in gels, flow cytometry.[5][6] | Cell cycle analysis, apoptosis detection, lysosomal staining.[7][8] |
| Cytotoxicity | Can exhibit cytotoxicity at high concentrations or with prolonged exposure.[1][9] | Can be toxic to some cell lines, especially with light exposure.[7] |
Photophysical Properties: A Quantitative Comparison
The selection of a fluorescent dye is heavily influenced by its spectral properties. The following table summarizes the key photophysical characteristics of Thiazole Orange and Acridine Orange when bound to DNA and RNA.
| Parameter | Thiazole Orange | Acridine Orange |
| Excitation Maximum (DNA-bound) | ~509-512 nm[2][5] | ~502 nm[3] |
| Emission Maximum (DNA-bound) | ~525-533 nm (Green)[2][3][5] | ~525 nm (Green)[3][10] |
| Excitation Maximum (RNA-bound) | ~460 nm (with shift from DNA-bound) | ~460 nm[3] |
| Emission Maximum (RNA-bound) | ~650 nm (Red) | ~640-650 nm (Red)[4][10] |
| Quantum Yield (Free in solution) | Very low (~2 x 10⁻⁴)[11] | Low |
| Quantum Yield (DNA-bound) | ~0.1 - 0.4 (significant enhancement)[12] | Increases with binding |
| Fluorescence Lifetime (Free in solution) | < 4 ps[11] | ~2.0 ns[13] |
| Fluorescence Lifetime (Bound) | Two lifetimes reported: ~1.45 ns and ~3.05 ns (dsDNA)[14] | Two lifetimes reported: ~1.73 ns and ~5.95 ns[15] |
Mechanism of Action: A Visualized Comparison
The distinct staining patterns of Thiazole Orange and Acridine Orange arise from their different modes of interaction with nucleic acids.
Experimental Protocols
Protocol 1: Cell Viability and Apoptosis Assessment using Acridine Orange and Ethidium Bromide (AO/EB) Staining
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Acridine Orange (AO) solution (e.g., 100 µg/mL in PBS)
-
Ethidium Bromide (EB) solution (e.g., 100 µg/mL in PBS)
-
Phosphate Buffered Saline (PBS)
-
Cell suspension
-
Fluorescence microscope or flow cytometer
Procedure:
-
Harvest cells and wash once with PBS.
-
Resuspend the cell pellet in PBS.
-
Prepare a combined AO/EB staining solution by mixing equal volumes of the AO and EB stock solutions.
-
Add a small volume of the combined AO/EB staining solution to the cell suspension (e.g., 1 part stain to 25 parts cell suspension).
-
Incubate for 5 minutes at room temperature, protected from light.
-
Analyze immediately by fluorescence microscopy or flow cytometry.
Expected Results:
-
Live cells: Green nucleus with intact structure.
-
Early apoptotic cells: Condensed or fragmented green nucleus.
-
Late apoptotic/necrotic cells: Orange to red nucleus.
Protocol 2: Reticulocyte Analysis using Thiazole Orange by Flow Cytometry
This protocol is adapted for the enumeration of reticulocytes in whole blood.
Materials:
-
Thiazole Orange staining solution (prepared as per manufacturer's instructions, typically diluted in a saline/buffer solution).
-
Whole blood sample (anticoagulated with EDTA).
-
Flow cytometer with a 488 nm laser.
Procedure:
-
Add a small volume of whole blood (e.g., 5 µL) to the diluted Thiazole Orange dye solution (e.g., 1 mL).
-
Incubate at room temperature for at least 30 minutes.[16]
-
Analyze the sample on a flow cytometer.
-
Gate the cell populations based on forward scatter and fluorescence intensity to differentiate mature red blood cells from RNA-containing reticulocytes.
Experimental Workflow: A Visual Guide
The following diagram outlines a general workflow for cell staining and analysis using fluorescent dyes like Thiazole Orange or Acridine Orange.
Conclusion
Both Thiazole Orange and Acridine Orange are powerful tools for nucleic acid analysis. Thiazole Orange excels as a "turn-on" fluorescent probe, offering high sensitivity for nucleic acid detection with low background fluorescence, making it particularly suitable for quantitative applications like reticulocyte counting and DNA/RNA quantification.[6] Acridine Orange, with its metachromatic properties, provides a unique advantage in distinguishing between DNA and RNA within the same cell, which is highly valuable for cell cycle analysis and apoptosis studies.[8] The choice between these two dyes will ultimately depend on the specific experimental question, the instrumentation available, and the cell type under investigation. Careful consideration of their respective photophysical properties, mechanisms of action, and potential for cytotoxicity is crucial for obtaining accurate and reproducible results.
References
- 1. Nucleic Acid Specificity, Cellular Localization and Reduced Toxicities of Thiazole Orange‐Neomycin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. Acridine orange - Wikipedia [en.wikipedia.org]
- 4. Acridine Orange | AAT Bioquest [aatbio.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Nucleic Acid Specificity, Cellular Localization and Reduced Toxicities of Thiazole Orange-Neomycin Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Ultrafast Excited-State Dynamics of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Two-exponential decay of Acridine Orange [arxiv.org]
- 16. biotium.com [biotium.com]
Evaluating Orange-Emitting Dyes for Long-Term Cell Tracking: A Comparative Guide
In the dynamic field of cellular research, the ability to track cells over extended periods is paramount for understanding complex biological processes, from developmental biology to cancer metastasis and immune responses. This guide provides a comprehensive evaluation of orange-emitting fluorescent dyes for long-term cell tracking studies, comparing their performance against other established alternatives. We present quantitative data, detailed experimental protocols, and visual workflows to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their specific experimental needs.
Performance Comparison of Long-Term Cell Tracking Dyes
The selection of a suitable cell tracking dye is critical and depends on various factors including the duration of the study, the instrumentation available, and the cell type being investigated. Below is a comparative summary of key performance indicators for several orange-emitting and alternative fluorescent dyes.
| Feature | Brilliant Orange (Hypothetical) / Orange Azo Dyes | CellTracker™ Orange CMRA | CFSE (Carboxyfluorescein Succinimidyl Ester) | CellTrace™ Far Red | Qtracker® Cell Labeling Kits |
| Excitation/Emission (nm) | ~540/560 | 548/576 | 492/517 | 630/660[1] | Varies (e.g., 655) |
| Mechanism of Action | Azo dye, potential for mitochondrial accumulation[2] | Thiol-reactive; reacts with intracellular glutathione[3] | Amine-reactive; covalently binds to intracellular proteins[1][4] | Amine-reactive; covalently binds to intracellular proteins[1] | Nanocrystal delivery into the cytoplasm[3] |
| Cell Retention | Moderate, potential for leakage | Excellent, retained for at least 24 hours and often through several divisions[3] | Good, but fluorescence can decrease significantly in the first 24 hours[5] | Excellent, stable and well-retained fluorescent signal[1] | Excellent, retained for 6-10 generations[6] |
| Generational Tracking | Limited information available | Can be used to track through several cell divisions[3] | Well-established for tracking multiple generations (up to 8)[1] | Enables visualization of up to 8 generations of proliferating cells[1] | Can be retained through many cycles of cell division[6] |
| Cytotoxicity | Potential for cytotoxicity, as with many azo dyes[2] | Low cytotoxicity at working concentrations | Can induce toxicity at higher concentrations (>2 µM)[5] | Low toxicity[5] | Low cytotoxicity |
| Photostability | Susceptible to photobleaching | Good | Moderate, can be susceptible to photobleaching | Enhanced photostability | Highly resistant to photobleaching[7] |
| Signal Uniformity | May be variable | Uniform labeling | Homogeneous fluorescence observed after internalization[1] | Very little variance between cells within generations[5] | Intense, stable signals[6] |
| Fixability | Variable | Retained after fixation and permeabilization[1] | Retained after fixation | Signal retained after fixation[1] | Retained after fixation |
| Multiplexing Capability | Potential for spectral overlap | Can be multiplexed with other fluorescent dyes[1] | Can be multiplexed, but spectral overlap with green fluorophores | Ideal for multiplexing due to limited spectral overlap with common dyes[1] | Available in multiple colors, excellent for multiplexing[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for cell labeling with different classes of tracking dyes.
Protocol 1: General Labeling Procedure for Amine-Reactive Dyes (e.g., CFSE, CellTrace™ Dyes)
This protocol outlines the steps for labeling cells with amine-reactive dyes that covalently bind to intracellular proteins.
Caption: General workflow for labeling cells with amine-reactive dyes.
Protocol 2: General Labeling Procedure for Thiol-Reactive Dyes (e.g., CellTracker™ Dyes)
This protocol describes the labeling of cells with thiol-reactive dyes that conjugate to intracellular glutathione (B108866).
Caption: General workflow for labeling cells with thiol-reactive dyes.
Signaling Pathways and Mechanisms of Action
Understanding how these dyes function at a molecular level is key to their effective use.
Amine-Reactive Dye Mechanism
Amine-reactive dyes, such as CFSE and CellTrace™ dyes, contain a succinimidyl ester group that reacts with primary amines on intracellular proteins, forming stable covalent bonds.
Caption: Mechanism of action for amine-reactive cell tracking dyes.
Thiol-Reactive Dye Mechanism
Thiol-reactive dyes, like CellTracker™ dyes, are designed to react with thiol groups, primarily on glutathione, an abundant tripeptide in the cytoplasm. This reaction is often catalyzed by intracellular glutathione S-transferases.
Caption: Mechanism of action for thiol-reactive cell tracking dyes.
Conclusion
The ideal long-term cell tracking dye is bright, stable, non-toxic, and well-retained within the cell population of interest. While a specific, widely-marketed "Brilliant Orange" dye for long-term tracking remains elusive in the current literature, researchers have a variety of excellent orange-emitting and other-colored alternatives at their disposal. CellTracker™ Orange CMRA offers a reliable thiol-reactive option with good retention. For proliferation studies, amine-reactive dyes like CFSE and the CellTrace™ family of reagents provide robust generational tracking. For exceptional photostability and very long-term studies, Qtracker® nanocrystals are a powerful choice. The selection of the most appropriate dye will ultimately be guided by the specific requirements of the experiment, including the desired tracking duration, the necessity for generational analysis, and compatibility with other fluorescent probes in multiplexing applications. Careful consideration of the comparative data and protocols presented in this guide will enable researchers to make an informed decision and achieve high-quality, reproducible results in their long-term cell tracking studies.
References
- 1. web-api.polscientific.com [web-api.polscientific.com]
- 2. Brilliant Orange H | 52749-23-2 | Benchchem [benchchem.com]
- 3. Tracking Cells Through Time and Space | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. A Guide to Studying Cell Proliferation by Generational Tracing | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Cell Tracking | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Long-Term Live Cell Tracking of Cancer and Stem Cells Using a Biocompatible Fluorescent Nanoparticle Based Upon Aggregation Induced Emission (AIE Dot) Nanotechnology [sigmaaldrich.com]
Performance Showdown: Brilliant Violet™ 570 vs. PE/Dazzle™ 594 for Co-staining with Hoechst 33342
A comprehensive guide for researchers selecting orange-emitting fluorophores for multicolor flow cytometry, this report details the performance, spectral characteristics, and protocol considerations for Brilliant Violet™ 570 and PE/Dazzle™ 594 when used in conjunction with the Hoechst 33342 nuclear stain.
In the intricate world of multicolor flow cytometry, the selection of compatible fluorophores is paramount to generating clear, reproducible data. This guide provides a head-to-head comparison of two popular orange-emitting fluorophores—Brilliant Violet™ 570 (BV570) and PE/Dazzle™ 594—assessing their suitability for combination with the ubiquitous nuclear stain, Hoechst 33342. We present quantitative performance data, detailed experimental protocols, and an analysis of spectral interactions to aid researchers in making informed decisions for their panel design.
While the term "Brilliant Orange" is not formally assigned to a specific fluorophore, BV570 is a member of the highly fluorescent Brilliant Violet™ polymer dye family and is a premier choice for the violet laser in the orange emission spectrum. As a robust alternative, PE/Dazzle™ 594, a tandem conjugate excitable by blue or yellow-green lasers, offers exceptional brightness. This comparison focuses on these two dyes as exemplary options for the "Brilliant Orange" spectral space.
Spectral and Performance Characteristics
Quantitative Performance Comparison
The performance of a fluorophore is best measured by its brightness and signal-to-noise ratio, often quantified by the Stain Index. A higher Stain Index indicates a better resolution between positive and negative populations. BioLegend provides a relative brightness index and quantitative stain index data, which are summarized below.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Laser Line | Relative Brightness* | Stain Index (CD8 clone RPA-T8)** |
| Hoechst 33342 | ~351 | ~461 (DNA-bound) | UV (355 nm) | N/A | N/A |
| Brilliant Violet™ 570 | 405 | 570 | Violet (405 nm) | 2-3 / 5 | 145 |
| PE/Dazzle™ 594 | 565 | 610 | Blue (488nm) / YG (561nm) | 5 / 5 | Not directly compared |
| Pacific Orange™ | 405 | 551 | Violet (405 nm) | N/A | 27 |
*Relative brightness on a scale of 1 (dim) to 5 (brightest) as rated by BioLegend.[4] **Stain Index data from BioLegend, comparing BV570 to the spectrally similar Pacific Orange™.[5]
The data clearly indicates that Brilliant Violet™ 570 is significantly brighter than its violet laser-excited competitor, Pacific Orange™, boasting a more than 5-fold higher Stain Index.[5] PE/Dazzle™ 594 is rated among the brightest available fluorophores, making it an excellent choice for detecting low-abundance antigens.[4]
Experimental Design and Protocols
Successful co-staining requires a robust protocol that accommodates the different requirements of surface marker and nuclear staining. Below are detailed methodologies for a typical experiment involving surface staining with a BV570 or PE/Dazzle™ 594 conjugated antibody followed by live-cell nuclear staining with Hoechst 33342.
Key Experimental Workflows
The logical flow for a combined surface and nuclear staining experiment is critical to ensure optimal labeling and cell viability.
Caption: Workflow for combined surface (BV570/PE-Dazzle™ 594) and nuclear (Hoechst) staining.
Protocol 1: Cell Surface Marker Staining
This protocol is for staining cell surface antigens with a fluorophore-conjugated primary antibody.
-
Cell Preparation: Start with a single-cell suspension. Harvest cells and wash once with ice-cold Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% NaN₃).
-
Cell Count: Adjust the cell concentration to 1-5 x 10⁶ cells/mL in staining buffer.
-
Fc Block (Optional): If working with cells expressing high levels of Fc receptors (e.g., macrophages, B cells), incubate cells with an Fc blocking reagent for 10-15 minutes on ice to prevent non-specific antibody binding.[6]
-
Antibody Staining: Aliquot 100 µL of the cell suspension into FACS tubes. Add the pre-titrated amount of BV570 or PE/Dazzle™ 594 conjugated antibody.
-
Incubation: Vortex gently and incubate for 20-30 minutes at 4°C, protected from light.[6]
-
Washing: Add 2 mL of staining buffer to each tube, centrifuge at 350-500 x g for 5 minutes, and decant the supernatant. Repeat for a total of two washes.[7]
Protocol 2: Hoechst 33342 Staining for Live Cells
This protocol is for staining the nuclei of live, unfixed cells for cell cycle analysis or as a nuclear counterstain.
-
Prepare Staining Solution: Prepare a working solution of Hoechst 33342 in pre-warmed, complete cell culture medium. A typical final concentration is between 1-10 µg/mL; this should be optimized for your cell type.[2][8] A 1 mg/mL stock solution should be made in distilled water, not PBS, to avoid precipitation.[8]
-
Resuspend Cells: After the final wash from the surface staining protocol, resuspend the cell pellet in the Hoechst staining solution.
-
Analysis: Proceed directly to flow cytometry analysis. For live-cell Hoechst staining, a final wash step is often omitted to ensure consistent staining.[8]
Spectral Compatibility and Compensation
A key advantage of this dye combination is the separation of excitation lasers. Hoechst is excited by a UV laser, BV570 by a violet laser, and PE/Dazzle™ 594 by a blue or yellow-green laser. This minimizes direct excitation spillover. However, the broad emission spectra of these dyes necessitate careful consideration of spectral overlap.
Caption: Spectral relationship showing excitation sources and potential emission spillover.
-
Hoechst 33342: While its peak emission is ~461 nm, Hoechst has a broad emission tail that can spill into detectors for green and orange fluorophores, although this is generally minor.[9] Using the lowest effective concentration of Hoechst can mitigate this.
-
Brilliant Violet™ 570: BV570 has an emission spectrum very similar to PE and can be partially excited by blue (488 nm) and yellow-green (561 nm) lasers.[10] This cross-beam excitation creates significant spillover into the PE channel and detectors used for PE-tandem dyes like PE/Dazzle™ 594. Careful compensation is required. It is recommended to set the detector voltage for BV570 higher than that for PE to help manage this spillover.[10]
-
PE/Dazzle™ 594: As a PE tandem, it can receive some energy from violet-excited dyes that spill into the PE emission range, but its primary compensation partner will be PE itself.
Conclusion and Recommendations
Both Brilliant Violet™ 570 and PE/Dazzle™ 594 are high-performance fluorophores that can be successfully combined with Hoechst 33342 for simultaneous analysis of cell surface markers and DNA content. The optimal choice depends on the specific experimental context, antigen density, and instrument configuration.
-
Choose Brilliant Violet™ 570 when:
-
You need to free up channels on the blue and yellow-green lasers for other markers.
-
You are analyzing a mid-to-high abundance antigen, as BV570 is very bright.
-
You have an instrument with a violet laser and are prepared to perform careful compensation, especially against PE and PE-tandem dyes.
-
-
Choose PE/Dazzle™ 594 when:
-
You need maximum brightness to resolve a very dim or low-abundance antigen.
-
Your violet laser channels are already occupied.
-
You are building a panel where managing spillover from the violet laser is a primary concern.
-
For all combinations, it is imperative to use single-stain controls for each fluorophore to accurately calculate the compensation matrix. Researchers should also titrate both the antibody conjugates and the Hoechst 33342 concentration to achieve the optimal signal-to-noise ratio with minimal artifacts. By carefully considering the spectral properties and performance data presented, researchers can confidently integrate these powerful orange fluorophores into their multicolor panels.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. static.igem.org [static.igem.org]
- 4. BioLegend Brightness Index [icms.qmul.ac.uk]
- 5. bioscience.co.uk [bioscience.co.uk]
- 6. research.yale.edu [research.yale.edu]
- 7. ptglab.com [ptglab.com]
- 8. flowcytometry-embl.de [flowcytometry-embl.de]
- 9. benchchem.com [benchchem.com]
- 10. pathology.medicine.uiowa.edu [pathology.medicine.uiowa.edu]
Unraveling "Brilliant Orange": A Comparative Guide to Azo Dye Degradation Techniques
A note on the subject: Initial research indicates that "Brilliant Orange" does not refer to a singular, validated product for direct application in life sciences or drug development. Instead, the term predominantly points to a class of azo dyes, such as Brilliant Orange H and Remazol Brilliant Orange 3R. These dyes serve as model compounds in a wealth of peer-reviewed research focused on environmental remediation. This guide, therefore, offers a comparative analysis of the primary application found in scientific literature: the degradation of Brilliant Orange dyes through various advanced techniques. The performance of these methods is critically evaluated to inform researchers and environmental scientists on the efficacy of different approaches to azo dye wastewater treatment.
Comparative Performance of Degradation Technologies for Brilliant Orange Dyes
The following tables summarize the quantitative performance of various degradation methods for Brilliant Orange and other structurally similar azo dyes, as documented in peer-reviewed studies.
Table 1: Microbial Degradation Performance
| Microbial Agent | Azo Dye | Initial Concentration | Decolorization Efficiency (%) | Time | Key Conditions |
| Mixed bacterial culture | Remazol Brilliant Orange 3R | Not specified | ~100% | 24 hours (anaerobic) | Sequential anaerobic-aerobic system |
| Pseudomonas luteola | Reactive azo dyes | Not specified | High | Not specified | Anaerobic conditions for azo bond cleavage[1] |
| Bacillus cereus + Pseudomonas fluorescens | Azo dye | Not specified | 97.84% | 8 days | Mixed culture combination[2] |
| Microbial Consortium | Azo-red and azo-blue dyes | 100 ppm | Not specified | 96 hours | pH 5.8, Temp 32°C ± 1°C[3] |
Table 2: Advanced Oxidation Process (AOP) Performance
| AOP Method | Azo Dye | Initial Concentration | Degradation/Decolorization Efficiency (%) | Time | Key Conditions |
| Photoelectrocatalysis (TiO2 electrode) | Remazol Brilliant Orange 3R | 5.0x10⁻⁵ mol L⁻¹ | ~70% TOC Reduction | 3 hours | pH 6.0, 1.0 mol L⁻¹ NaCl, +1V bias[4] |
| UV/H₂O₂ | Orange G | 20 mg L⁻¹ | ~96% | 8 hours | 1 g L⁻¹ catalyst, 1.4 mol L⁻¹ H₂O₂, pH 7, 30°C[5][6] |
| UV/TiO₂ | Reactive Black 5 | 50 mg/L | 97% | 45 minutes | pH < 3.5[7] |
| Photo-Fenton | Reactive Black 5 | 50 mg/L | 97% | 45 minutes | pH < 3.5, faster initial rate than UV/TiO₂[7] |
| GA–TiO₂–Cd Composite (UV) | Orange G | 20 mg L⁻¹ | 81.075% | 120 minutes | 100 mg photocatalyst in 400 mL solution[8] |
| Fe/Mn/Mg₂-LDH with PMS | Orange II | 50 µmol L⁻¹ | 98% | Not specified | pH 7.0, 1.0 mmol L⁻¹ PMS, 1.6 g L⁻¹ catalyst[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols for the key degradation techniques discussed.
Microbial Decolorization: Sequential Anaerobic-Aerobic System
This method leverages a mixed culture of bacteria to first break down the azo dye molecule under anaerobic conditions and then mineralize the resulting aromatic amines aerobically.
-
Microbial Culture: Bacteria are isolated from textile dye effluent-contaminated soil and enriched in a suitable medium.
-
Anaerobic Stage: The synthetic dye wastewater, containing Remazol Brilliant Orange 3R, is incubated with the mixed bacterial culture in an anaerobic environment. The absence of oxygen is critical for the enzymatic cleavage of the azo bond (-N=N-) by azoreductases.[1]
-
Aerobic Stage: Following anaerobic treatment, the effluent is subjected to aerobic conditions by re-aeration. The same microbial consortium then degrades the aromatic amines formed during the first stage.
-
Analysis: Decolorization is monitored by measuring the absorbance of the solution at the dye's maximum absorption wavelength (e.g., 492 nm for Remazol Brilliant Orange 3R) using a UV-Vis spectrophotometer. The degradation of aromatic amines and the reduction in Chemical Oxygen Demand (COD) are often analyzed using High-Performance Liquid Chromatography (HPLC).
Photoelectrocatalytic Degradation
This advanced oxidation process utilizes a semiconductor photocatalyst (e.g., TiO₂ thin-film electrode) and an applied electrical bias to generate highly reactive hydroxyl radicals (•OH) for dye degradation.
-
Experimental Setup: A photoelectrochemical cell is used with a TiO₂ thin-film photoelectrode as the anode and a platinum wire as the cathode. The electrodes are immersed in an electrolyte solution (e.g., NaCl) containing the Remazol Brilliant Orange 3R dye.
-
Irradiation: The TiO₂ electrode is illuminated with a UV light source.
-
Applied Bias: A constant positive potential (e.g., +1.0 V) is applied to the TiO₂ electrode.
-
Degradation Mechanism: The combination of UV light and electrical bias generates electron-hole pairs in the TiO₂. These charge carriers react with water and chloride ions in the solution to produce powerful oxidants like hydroxyl radicals and chlorine, which then degrade the dye molecules.[4]
-
Analysis: The degradation process is monitored by measuring the decrease in dye concentration using UV-Vis spectrophotometry and the reduction in Total Organic Carbon (TOC) to assess mineralization.[4]
Visualizing the Processes
Diagrams of the experimental workflows and degradation pathways provide a clear visual representation of the methodologies and mechanisms involved.
Caption: Workflow for microbial degradation of azo dyes.
Caption: Workflow for photoelectrocatalytic degradation.
References
- 1. ijcmas.com [ijcmas.com]
- 2. sciensage.info [sciensage.info]
- 3. Decolourization of Azo-Dyes by Bacterial Consortium – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Degradation of Orange G, Acid Blue 161, and Brillant Green Dyes Using UV Light‐Activated GA–TiO2–Cd Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Brilliant Orange: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides comprehensive, step-by-step procedures for the proper disposal of Brilliant Orange, a name attributed to several dye compounds. Given the potential for variance in composition and hazards, it is crucial to always consult the manufacturer-provided Safety Data Sheet (SDS) for the specific product in use.
Immediate Safety and Handling Precautions
Brilliant Orange is a general name for a number of dyes, some of which are classified as skin and eye irritants, and may cause allergic skin reactions or respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling these compounds.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or glasses with side shields.
-
Hand Protection: Chemical-resistant gloves, such as nitrile.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If there is a risk of inhaling dust, particularly in poorly ventilated areas, a respirator with a particulate filter should be used.[4]
Chemical and Physical Properties
The properties of "Brilliant Orange" can vary depending on the specific compound. The following table summarizes available data for different variants.
| Property | Brilliant Orange 3R (Reactive Orange 16) | AVITERA® BRILLIANT ORANGE SE | Brilliant Orange H (Acid Orange 17) | "Brilliant Orange" (4720 Screen Ink) |
| CAS Number | 12225-83-1[1] | Not specified | 52749-23-2[5] | Not specified |
| Molecular Formula | Not specified | Not specified | C18H15N2NaO4S[6] | Not specified |
| Molecular Weight | Not specified | Not specified | 378.4 g/mol [6][7] | Not specified |
| Physical State | Solid[8] | Solid, powder[8] | Not specified | Liquid[2] |
| pH | Not specified | 7 - 8 (at 20 g/l)[8] | Not specified | Not available |
| Boiling Point | Not specified | Not specified | Not specified | > 100 °C / 212 °F[2] |
| Flash Point | Not specified | Not specified | Not specified | > 94 °C / > 201 °F[2] |
| Solubility | Soluble in water[5] | Not specified | Soluble in water[5] | Not specified |
Spill Management Protocol
In the event of a spill, the following procedures should be followed:
Minor Spills:
-
Avoid breathing dust and wear appropriate PPE.[4]
-
Use dry clean-up methods; do not use compressed air.[4]
-
Gently sweep or vacuum the material. If sweeping, dampen the material with water to prevent dust from becoming airborne.[4]
-
Collect the material in a suitable, labeled container for disposal.[4]
Major Spills:
-
Evacuate and restrict access to the area.[4]
-
Ensure the area is well-ventilated.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency responders.[4]
Step-by-Step Disposal Protocol
The disposal of Brilliant Orange should be managed under the assumption that it is a hazardous waste, in line with the "cradle-to-grave" principle of hazardous waste management established by the Resource Conservation and Recovery Act (RCRA).[9][10] This means the waste must be tracked from its generation to its final disposal.[10]
Objective: To safely collect, store, and dispose of Brilliant Orange waste in compliance with laboratory safety and environmental regulations.
Materials:
-
Waste Brilliant Orange (solid or in solution)
-
Designated hazardous waste container (compatible with the chemical)
-
Hazardous waste labels
-
Personal Protective Equipment (as specified above)
-
Spill clean-up materials
Procedure:
-
Waste Segregation: Collect all waste containing Brilliant Orange in a designated, compatible, and sealable hazardous waste container.[4] Do not mix with other, incompatible waste streams.
-
Container Labeling:
-
Clearly label the container with the words "Hazardous Waste."[4]
-
Include the full chemical name (e.g., "Brilliant Orange 3R," "Reactive Orange 16") and CAS number if known.[4]
-
Indicate the approximate concentration and quantity of the waste.[4]
-
Note the date when waste was first added to the container.[4]
-
Include any other information required by your institution's EHS office.[4]
-
-
Waste Storage:
-
Disposal:
-
Decontamination: Thoroughly decontaminate any equipment or surfaces that have come into contact with Brilliant Orange. Dispose of contaminated materials (e.g., paper towels, gloves) as hazardous waste.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Brilliant Orange.
Caption: Workflow for the safe disposal of Brilliant Orange.
References
- 1. carlroth.com [carlroth.com]
- 2. nebula.wsimg.com [nebula.wsimg.com]
- 3. carlroth.com [carlroth.com]
- 4. benchchem.com [benchchem.com]
- 5. BRILLIANT ORANGE H | 52749-23-2 [chemicalbook.com]
- 6. Brilliant Orange H | C18H15N2NaO4S | CID 135888871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Brilliant Orange H | 52749-23-2 | Benchchem [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. m.youtube.com [m.youtube.com]
- 10. dnr.mo.gov [dnr.mo.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Brilliant Orange
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Brilliant Orange, including detailed operational and disposal plans to foster a secure research environment.
I. Hazard Identification and Personal Protective Equipment (PPE)
Brilliant Orange, while a valuable tool in research, presents certain hazards that necessitate careful handling. Understanding these risks is the first step toward mitigating them. The primary hazards associated with Brilliant Orange are skin and eye irritation, potential for allergic skin reactions, and respiratory irritation from dust or aerosols.[1][2]
To ensure personal safety, the following Personal Protective Equipment (PPE) is mandatory when handling Brilliant Orange in powder form or in solution.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Respiratory Protection | NIOSH-approved particulate respirator (e.g., N95) | To prevent inhalation of dye powder.[3][4] |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes and dust.[1][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and potential allergic reactions.[1][5] |
| Body Protection | Laboratory coat or chemical-resistant apron | To protect clothing and skin from spills. |
II. Operational Plan: From Receipt to Use
A systematic approach to handling Brilliant Orange from the moment it arrives in the laboratory to its use in experiments is critical for safety and efficiency.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store Brilliant Orange in a cool, dry, and well-ventilated area away from incompatible materials.[2]
-
Keep the container tightly closed when not in use.
2. Preparation of Solutions:
-
All weighing and preparation of stock solutions should be conducted in a chemical fume hood or a designated area with local exhaust ventilation to minimize inhalation of the powder.
-
When handling the powder, wear all prescribed PPE, including a particulate respirator.
-
To avoid creating dust, gently scoop the powder rather than pouring it from a height. A good practice is to cover the work surface with damp paper towels to trap any stray particles.[4]
-
Add the powder to the solvent slowly while stirring to prevent clumping and splashing.
3. Use in Experiments:
-
When using Brilliant Orange solutions, always wear safety goggles, gloves, and a lab coat.
-
Conduct all experimental procedures involving the dye in a well-ventilated area.
-
Avoid direct contact with the skin and eyes. In case of accidental contact, follow the first aid procedures outlined below.
III. First Aid Measures
In the event of exposure to Brilliant Orange, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation or a rash develops, seek medical attention.[1][2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1][2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2] |
IV. Disposal Plan
Proper disposal of Brilliant Orange and its solutions is essential to protect the environment and comply with regulations.
1. Unused and Expired Product:
-
Dispose of unused or expired Brilliant Orange powder as hazardous waste according to your institution's and local regulations. Do not discard it in the regular trash.
2. Liquid Waste:
-
Neutralization: Before disposal, aqueous solutions of Brilliant Orange should be neutralized. For acidic dye solutions, add a weak base (e.g., sodium bicarbonate) until the pH is neutral (pH 7). For basic dye solutions, add a weak acid (e.g., citric acid).[4] Use pH test strips to verify neutrality.
-
Disposal: Once neutralized, the solution can typically be poured down the drain with copious amounts of water.[4] However, always consult your institution's specific guidelines for chemical waste disposal, as local regulations may vary.
-
Large Quantities: For large volumes of dye waste, it is recommended to collect it in a designated, labeled waste container for professional hazardous waste disposal.
V. Spill Management
In the event of a spill, follow these steps to ensure a safe and effective cleanup:
1. Powder Spills:
-
Evacuate the immediate area to prevent unnecessary exposure.
-
Wear all required PPE, including a respirator.
-
Gently cover the spill with damp paper towels to avoid creating dust.
-
Carefully scoop the material into a labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
2. Liquid Spills:
-
Contain the spill using absorbent materials (e.g., spill pads, vermiculite).
-
Wear appropriate PPE to avoid skin and eye contact.
-
Absorb the spilled liquid and place the absorbent material in a sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water.
Handling and Disposal Workflow for Brilliant Orange
The following diagram outlines the key steps and decision points for the safe handling and disposal of Brilliant Orange.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
